molecular formula C7H3Cl3O2 B1422643 2,4,6-Trichlorophenyl Formate CAS No. 4525-65-9

2,4,6-Trichlorophenyl Formate

Cat. No.: B1422643
CAS No.: 4525-65-9
M. Wt: 225.5 g/mol
InChI Key: YSUDXADDVAYVNS-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl Formate is a useful research compound. Its molecular formula is C7H3Cl3O2 and its molecular weight is 225.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4,6-trichlorophenyl) formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O2/c8-4-1-5(9)7(12-3-11)6(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUDXADDVAYVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)OC=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4,6-Trichlorophenyl Formate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 4525-65-9

This in-depth technical guide provides a comprehensive overview of 2,4,6-Trichlorophenyl Formate (B1220265), a crucial reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical and physical properties, applications, and detailed experimental protocols.

Core Properties and Specifications

2,4,6-Trichlorophenyl Formate is a white to off-white crystalline powder.[1][2] It is recognized for its high reactivity as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[3][4][5]

Physicochemical Data
PropertyValueReference
CAS Number 4525-65-9[1][2][6][7]
Molecular Formula C₇H₃Cl₃O₂[7][8]
Molecular Weight 225.46 g/mol [7][8]
Appearance White to almost white powder/crystal[1][2]
Melting Point 81.0 to 85.0 °C[1]
Purity >97.0% (HPLC)[1]
Solubility Soluble in THF and DMF[3]
Storage Temperature Room Temperature[2]
Spectral Data
SpectrumDetailsReference
¹H NMR (400 MHz, CDCl₃) δ 8.41 (s, 1H), 7.41 (s, 2H)[1][9]
¹³C NMR (100 MHz, CDCl₃) δ 156.2, 141.9, 132.6, 129.2, 128.7[9]
IR (ATR, neat) cm⁻¹ 3078, 1732, 1563, 1447, 1385, 1227, 1085, 1057, 850, 820, 805, 678, 562[9]

Applications in Organic Synthesis

The primary application of this compound is as a highly effective and easily handleable crystalline carbon monoxide (CO) surrogate.[3][4][5] Its utility shines in palladium-catalyzed carbonylation reactions of aryl/alkenyl halides and triflates.[3][4][5]

The key advantage of this reagent is its ability to generate CO in situ under mild conditions, typically at room temperature in the presence of a weak base like triethylamine (B128534) (NEt₃).[3][5][10] This circumvents the need for handling toxic CO gas, making the carbonylation process safer and more convenient for laboratory-scale synthesis.[10] The resulting 2,4,6-trichlorophenyl esters are versatile intermediates that can be readily converted into a variety of carboxylic acid derivatives, such as amides and thioesters.[3][5]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,4,6-trichlorophenol (B30397) with a formylating agent.

Diagram of the General Synthesis Workflow

G General Synthesis Workflow for this compound A 2,4,6-Trichlorophenol (Starting Material) C Reaction Mixture A->C B Formylating Agent (e.g., Formic Acid) B->C D Purification (e.g., Crystallization) C->D Reaction E This compound (Final Product) D->E Isolation

Caption: General workflow for the synthesis of this compound.

Palladium-Catalyzed Carbonylation using this compound

This protocol outlines the general procedure for the carbonylation of an aryl halide.

Materials:

  • Aryl halide (e.g., 2-Iodofluorene)

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium(II) acetate, and the ligand.

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen).

  • Add the anhydrous solvent, followed by the base.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified, typically by column chromatography, to yield the corresponding 2,4,6-trichlorophenyl ester.

Diagram of the Palladium-Catalyzed Carbonylation Workflow

G Workflow for Pd-Catalyzed Carbonylation A Reactants: Aryl Halide This compound Pd(OAc)₂ Xantphos B Reaction Setup: Inert Atmosphere Anhydrous Toluene A->B C Addition of Triethylamine B->C D Stirring at Room Temperature C->D E Workup: Solvent Removal D->E F Purification: Silica (B1680970) Gel Column Chromatography E->F G 2,4,6-Trichlorophenyl Ester Product F->G

Caption: Step-by-step workflow for a typical palladium-catalyzed carbonylation reaction.

Conversion of 2,4,6-Trichlorophenyl Ester to an Amide

The resulting ester from the carbonylation reaction can be further functionalized.

Materials:

  • 2,4,6-Trichlorophenyl ester

  • Amine (e.g., Morpholine)

  • Base (e.g., Triethylamine)

  • Catalyst (e.g., DMAP)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the 2,4,6-trichlorophenyl ester in the anhydrous solvent.

  • Add the base, catalyst, and the amine to the solution.

  • The reaction mixture is stirred at an elevated temperature (e.g., 45 °C) for a specified time (e.g., 20 hours).

  • After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the final amide.

Diagram of the Amide Formation Workflow

G Workflow for Amide Synthesis from Ester A Reactants: 2,4,6-Trichlorophenyl Ester Amine (e.g., Morpholine) Triethylamine, DMAP B Reaction in THF at 45 °C A->B C Aqueous Workup and Extraction B->C D Drying and Concentration C->D E Purification by Chromatography D->E F Final Amide Product E->F

Caption: General procedure for converting the intermediate ester to a final amide product.

Safety and Handling

This compound is classified as a hazardous substance.[11] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11]

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][11]

  • H319: Causes serious eye irritation.[2][11]

  • H335: May cause respiratory irritation.[2][11]

Precautionary Measures:

  • Use in a well-ventilated area.[12]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[12]

  • Handle and dispose of as hazardous waste in accordance with local, regional, and national regulations.[13]

This technical guide serves as a foundational resource for the safe and effective use of this compound in a research setting. For more detailed information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-trichlorophenyl formate (B1220265), a crucial reagent in modern organic synthesis. Its structure, properties, and applications, particularly as a carbon monoxide (CO) surrogate, are detailed herein.

Core Concepts

2,4,6-Trichlorophenyl formate is a stable, crystalline solid that serves as a highly reactive and easily accessible substitute for gaseous carbon monoxide in palladium-catalyzed carbonylation reactions.[1][2][3][4] Its utility lies in its ability to generate CO in situ under mild conditions, thereby circumventing the hazards and technical difficulties associated with handling toxic CO gas.[5] This reagent is particularly valuable in the synthesis of a wide array of carbonyl compounds, including esters, amides, and thioesters, which are pivotal intermediates in the development of pharmaceuticals and other fine chemicals.[3][4]

Chemical Structure and Properties

The molecular structure of this compound consists of a formate group attached to a 2,4,6-trichlorophenyl ring. This structure contributes to its high reactivity.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₇H₃Cl₃O₂
Molecular Weight 225.45 g/mol [1][6], 225.46 g/mol [7][8][9], 225.5 g/mol [10]
Appearance White to almost white powder or crystal[1]
Melting Point 81.0 to 85.0 °C[1]
Flash Point 83 °C[6]
Purity (HPLC) >97.0%[1]
CAS Number 4525-65-9[1][6]
InChIKey YSUDXADDVAYVNS-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound:

A detailed protocol for the synthesis of this compound is available in the literature. One common method involves the reaction of 2,4,6-trichlorophenol (B30397) with a formylating agent.

Application in Palladium-Catalyzed Carbonylation:

This compound is widely used as a CO surrogate in palladium-catalyzed carbonylation reactions of aryl/alkenyl halides and triflates. A general experimental workflow is outlined below.

workflow reagents Aryl/Alkenyl Halide or Triflate, This compound, Palladium Catalyst, Ligand, Base, Solvent reaction Reaction Mixture (Stirred at specified temperature) reagents->reaction 1. Combine workup Aqueous Work-up (e.g., extraction with ethyl acetate) reaction->workup 2. Quench and Extract purification Purification (e.g., silica (B1680970) gel column chromatography) workup->purification 3. Isolate product Desired Carbonylated Product purification->product 4. Obtain Pure Product

Caption: General workflow for palladium-catalyzed carbonylation using this compound.

A specific example involves the reaction of an aryl halide with this compound in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., triethylamine) in a suitable solvent like toluene.[1] The mixture is typically stirred at an elevated temperature for a set period. After the reaction is complete, the mixture is cooled, and the product is isolated and purified using standard techniques such as column chromatography.[1]

Signaling Pathways and Logical Relationships

As a chemical reagent for organic synthesis, this compound does not directly interact with biological signaling pathways in the manner of a drug. Its primary role is to facilitate the synthesis of molecules that may have biological activity. The logical relationship in its application is a chemical transformation, as depicted in the reaction mechanism diagram below.

mechanism cluster_reactants Reactants cluster_co_generation CO Generation aryl_halide Ar-X (Aryl Halide) oxidative_addition Oxidative Addition aryl_halide->oxidative_addition pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition tcpf This compound co Carbon Monoxide (CO) tcpf->co Decarbonylation base Base (e.g., NEt3) base->co co_insertion CO Insertion co->co_insertion oxidative_addition->co_insertion [Ar-Pd-X] reductive_elimination Reductive Elimination co_insertion->reductive_elimination [Ar-CO-Pd-X] reductive_elimination->pd_catalyst Regenerates product Ar-CO-Nu (Product) reductive_elimination->product nucleophile Nucleophile (e.g., R-OH, R-NH2) nucleophile->reductive_elimination

Caption: Simplified catalytic cycle of palladium-catalyzed carbonylation using this compound.

In this catalytic cycle, the active palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, this compound decomposes in the presence of a base to generate carbon monoxide in situ. The CO then inserts into the aryl-palladium bond, followed by reductive elimination with a nucleophile to yield the final carbonylated product and regenerate the palladium(0) catalyst.

Conclusion

This compound is an indispensable tool in modern synthetic chemistry, offering a safer and more convenient alternative to carbon monoxide gas for carbonylation reactions. Its high reactivity and ease of handling make it a valuable reagent for the synthesis of complex molecules, including those with potential applications in drug development. This guide provides essential technical information to aid researchers and scientists in leveraging the full potential of this versatile compound.

References

synthesis of 2,4,6-Trichlorophenyl Formate from 2,4,6-trichlorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl formate (B1220265) is a stable, crystalline solid that serves as a highly effective and easily handleable carbon monoxide (CO) surrogate in various palladium-catalyzed carbonylation reactions.[1][2][3] Its use circumvents the safety and handling challenges associated with gaseous carbon monoxide, making it a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules.[1] This technical guide provides an in-depth overview of the synthesis of 2,4,6-trichlorophenyl formate from its precursor, 2,4,6-trichlorophenol (B30397), focusing on a well-established and reliable experimental protocol.

Reaction Scheme

The synthesis of this compound from 2,4,6-trichlorophenol is achieved through a formylation reaction. A common and effective method involves the use of a mixed anhydride (B1165640) of formic acid and acetic acid, generated in situ, to acylate the phenol.

Synthesis_of_2_4_6_Trichlorophenyl_Formate Figure 1. Reaction scheme for the synthesis of this compound. cluster_reactants Reactants cluster_products Products TCP 2,4,6-Trichlorophenol TCPF This compound TCP->TCPF FormicAcid Formic Acid Mixed Anhydride Mixed Anhydride AceticAnhydride Acetic Anhydride SodiumAcetate Sodium Acetate (B1210297) SodiumAcetate->TCPF Toluene Byproduct Acetic Acid + Sodium Formate Mixed Anhydride->TCPF

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following procedure is adapted from a well-documented synthesis and provides a reliable method for the preparation of this compound.[2]

Materials:

  • 2,4,6-Trichlorophenol

  • Formic acid

  • Acetic anhydride

  • Sodium acetate

  • Toluene

  • Deionized water

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

Procedure:

  • Formation of the Mixed Anhydride: In a round-bottom flask, combine formic acid (5.00 equivalents) and acetic anhydride (4.00 equivalents). Heat the mixture to 60 °C and stir for 1 hour.[2]

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.[2]

  • Addition of Phenol and Base: To the cooled solution, add toluene, 2,4,6-trichlorophenol (1.00 equivalent), and sodium acetate (1.00 equivalent).[2]

  • Reaction: Remove the ice-water bath and allow the reaction mixture to warm to room temperature. Stir for 30 minutes, during which a white precipitate will form.[2]

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield this compound as a white crystalline solid.[2]

Data Presentation

ParameterValueReference
Reactants
2,4,6-Trichlorophenol1.00 equiv[2]
Formic Acid5.00 equiv[2]
Acetic Anhydride4.00 equiv[2]
Sodium Acetate1.00 equiv[2]
Reaction Conditions
Mixed Anhydride Formation60 °C, 1 h[2]
Formylation Reaction0 °C to room temp., 30 min[2]
Product Characteristics
AppearanceWhite to almost white powder/crystal
Purity>97.0% (HPLC)
Yield93%[2]
Melting Point81.0 to 85.0 °C

Logical Workflow of the Synthesis

The synthesis follows a straightforward sequence of steps, from the preparation of the acylating agent to the purification of the final product.

Synthesis_Workflow Figure 2. Logical workflow of the synthesis process. A Mixed Anhydride Formation B Addition of 2,4,6-Trichlorophenol and Sodium Acetate A->B C Formylation Reaction B->C D Aqueous Work-up (Quenching and Washing) C->D E Drying and Solvent Removal D->E F Recrystallization E->F G Isolated 2,4,6-Trichlorophenyl Formate F->G

Caption: Logical workflow of the synthesis process.

Conclusion

The synthesis of this compound from 2,4,6-trichlorophenol via formylation with a mixed formic-acetic anhydride is a high-yielding and robust procedure.[2] The resulting product is a valuable reagent for researchers and professionals in drug development and organic synthesis, offering a safer and more convenient alternative to gaseous carbon monoxide for carbonylation reactions. The detailed protocol and data presented in this guide provide a comprehensive resource for the successful preparation of this important synthetic building block.

References

An In-depth Technical Guide to the Spectral Data of 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for 2,4,6-trichlorophenyl formate (B1220265). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for this compound. This document presents quantitative data in structured tables, outlines experimental methodologies, and includes visualizations to illustrate key structural and procedural information.

Chemical Structure and Properties

2,4,6-Trichlorophenyl formate is a stable, crystalline compound utilized as a carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[1][2] It is readily accessible from the inexpensive feedstock 2,4,6-trichlorophenol.[1]

Molecular Formula: C₇H₃Cl₃O₂[3]

Molecular Weight: 225.46 g/mol [4]

Appearance: White to almost white crystalline powder.[4]

CAS Number: 4525-65-9[4]

Nuclear Magnetic Resonance (NMR) Spectral Data

The NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). The proton (¹H) NMR was performed at 400 MHz and the carbon-13 (¹³C) NMR at 100 MHz.[1]

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.28Singlet1HFormyl proton (OCHO)
7.41Singlet2HAromatic protons (Ar-H)

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
156.2Carbonyl carbon (C=O)
141.9Aromatic carbon (C-O)
132.6Aromatic carbons (C-Cl)
129.2Aromatic carbon (quaternary)
128.7Aromatic carbons (C-H)

Table 2: ¹³C NMR data for this compound in CDCl₃.[1]

Infrared (IR) Spectral Data

The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique on a neat sample.[1][3]

IR Absorption Bands

Wavenumber (cm⁻¹)Intensity/DescriptionAssignment
3078WeakAromatic C-H stretch
1732StrongC=O stretch (ester)
1563MediumAromatic C=C stretch
1447MediumAromatic C=C stretch
1385MediumC-H bend
1227StrongC-O stretch (ester)
1085, 1057MediumC-O stretch
850, 820, 805StrongC-Cl stretch / Ar-H out-of-plane bend
678, 562Medium-WeakSkeletal vibrations

Table 3: Key IR absorption bands for this compound.[1]

Experimental Protocols

General Synthesis: this compound can be synthesized from 2,4,6-trichlorophenol. A common procedure involves the formylation of the corresponding phenol.[1]

NMR Spectroscopy:

  • Instrumentation: A 400 MHz NMR spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.

  • Sample Preparation: The compound was dissolved in deuterated chloroform (CDCl₃).

  • Data Acquisition: Standard pulse sequences were used to acquire the ¹H and ¹³C NMR spectra at room temperature.

Infrared Spectroscopy:

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer or equivalent.[3]

  • Technique: Attenuated Total Reflectance (ATR) was used.[1][3]

  • Sample Preparation: A small amount of the neat, solid compound was placed directly on the ATR crystal.[1][3]

  • Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Visualizations

Caption: Correlation of the chemical structure of this compound with its key NMR and IR spectral signals.

G cluster_nmr NMR Analysis cluster_ir IR Analysis start Sample (this compound) prep_nmr Dissolve in CDCl₃ start->prep_nmr NMR prep_ir Place Neat Sample on ATR Crystal start->prep_ir IR acq_nmr Acquire ¹H & ¹³C Spectra (400/100 MHz) prep_nmr->acq_nmr proc_nmr Process Data (FT, Phasing, Baseline) acq_nmr->proc_nmr data_nmr NMR Spectral Data proc_nmr->data_nmr acq_ir Acquire FT-IR Spectrum prep_ir->acq_ir proc_ir Process Data (Baseline Correction) acq_ir->proc_ir data_ir IR Spectral Data proc_ir->data_ir

Caption: Generalized experimental workflow for obtaining NMR and IR spectral data for this compound.

References

Solubility Profile of 2,4,6-Trichlorophenyl Formate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl formate (B1220265) is a versatile reagent in organic synthesis, notably utilized as a crystalline carbon monoxide (CO) surrogate for palladium-catalyzed carbonylation reactions.[1] Its efficacy and applicability in various chemical transformations are intrinsically linked to its solubility characteristics in organic solvents. An understanding of its solubility is paramount for reaction optimization, purification processes, and the development of robust synthetic methodologies. This technical guide provides a comprehensive overview of the known solubility of 2,4,6-trichlorophenyl formate in common organic solvents, details established experimental protocols for solubility determination, and presents a generalized workflow for such measurements.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueReference
Molecular Formula C₇H₃Cl₃O₂[2][3]
Molecular Weight 225.46 g/mol [2][3]
Appearance White to almost white or pale-yellow crystalline powder/solid[1][4]
Melting Point 81.0 to 85.0 °C[3]

Quantitative Solubility Data

Despite its utility in organic synthesis, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility in several common solvents. The following table summarizes the known qualitative solubility and provides space for quantitative data as it becomes available through experimental determination.

SolventChemical ClassQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Tetrahydrofuran (THF)EtherSoluble wellData not available
N,N-Dimethylformamide (DMF)AmideSoluble wellData not available
Dichloromethane (DCM)Halogenated AlkaneRelatively solubleData not available
ChloroformHalogenated AlkaneRelatively solubleData not available
TolueneAromatic HydrocarbonSolubleData not available

It is reported that this compound has low solubility in water, which is expected given its non-polar aromatic and chlorinated structure.[2]

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The following are detailed methodologies for two common and reliable techniques.

Isothermal Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical technique.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials containing a precise volume (e.g., 5 mL) of the desired organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove any undissolved particles. This step is critical to avoid overestimation of the solubility.

  • Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique that relies on the direct measurement of the mass of the dissolved solute.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in steps 1 and 2 of the shake-flask method.

  • Sampling and Weighing: After equilibration and phase separation (filtration is essential), accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish. Record the combined mass of the dish and the solution.

  • Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be achieved on a steam bath, in a fume hood at ambient temperature, or in a vacuum oven at a temperature below the melting point of the solute to avoid decomposition.

  • Drying and Final Weighing: Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

  • Calculation:

    • Mass of dissolved solute = (Mass of dish + residue) - (Mass of empty dish)

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of saturated solution taken) x 100

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method followed by analytical quantification.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 2,4,6-trichlorophenyl formate to solvent B Agitate at constant temperature (e.g., 24-72h) A->B C Allow solid to settle B->C D Filter supernatant (e.g., 0.22 µm PTFE filter) C->D E Dilute filtered saturated solution D->E F Quantify concentration (e.g., HPLC, GC) E->F G Calculate Solubility F->G

References

In-Depth Technical Guide to 2,4,6-Trichlorophenyl Formate: Safety Data and Handling Precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and detailed handling precautions for 2,4,6-Trichlorophenyl Formate (B1220265) (CAS No. 4525-65-9). The information is intended to enable researchers, scientists, and drug development professionals to work safely with this compound in a laboratory setting.

Chemical and Physical Properties

2,4,6-Trichlorophenyl formate is a white to almost white crystalline powder.[1] It is utilized in organic synthesis, notably as a crystalline surrogate for carbon monoxide (CO) in palladium-catalyzed carbonylation reactions.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4525-65-9[1]
Molecular Formula C₇H₃Cl₃O₂[3]
Molar Mass 225.46 g/mol [1]
Appearance White to almost white crystal/powder[1]
Melting Point 81.0 to 85.0 °C
Solubility Low in water; relatively soluble in organic solvents like dichloromethane (B109758) and chloroform.
Purity >97.0% (HPLC)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

Table 2: GHS Hazard Classification

Hazard ClassHazard StatementGHS CodeReference(s)
Acute Toxicity (Oral)Harmful if swallowedH302[1]
Skin Corrosion/IrritationCauses skin irritationH315[3]
Serious Eye Damage/IrritationCauses serious eye irritationH319[3]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1]

The signal word for this compound is Warning .[1]

Toxicological Information

Decomposition Products and Their Toxicity

2,4,6-Trichlorophenol (B30397) (TCP)

Upon contact with moisture or bases, this compound can hydrolyze to form 2,4,6-trichlorophenol (TCP). TCP is a significant toxicological concern.

  • Carcinogenicity: 2,4,6-Trichlorophenol is classified as a Group B2, probable human carcinogen by the U.S. Environmental Protection Agency (EPA).[4][5] Animal studies have shown that oral exposure to 2,4,6-trichlorophenol can cause lymphomas, leukemia, and liver cancer.[6][7]

  • Acute Effects: It can cause severe irritation and burns to the skin and eyes.[8] Inhalation can irritate the respiratory tract, and high exposures may lead to systemic effects.[5][8]

  • Toxicokinetics: After exposure, 2,4,6-trichlorophenol is rapidly metabolized and excreted, primarily in the urine as conjugated metabolites.[9]

Carbon Monoxide (CO)

As this compound is designed to be a CO surrogate, its use in chemical reactions will generate carbon monoxide in situ.[2] Carbon monoxide is a colorless, odorless, and highly toxic gas.

  • Mechanism of Toxicity: CO displaces oxygen from hemoglobin in the blood, forming carboxyhemoglobin and leading to cellular hypoxia.[10][11]

  • Symptoms of Exposure: Initial symptoms of CO poisoning include headache, nausea, dizziness, and fatigue.[10] High concentrations can lead to loss of consciousness, coma, and death.[12][13][14]

Upon combustion, this compound can also produce other toxic and corrosive fumes, including hydrogen chloride (HCl) and carbon dioxide (CO2).

Handling Precautions and Experimental Protocols

Due to the hazardous nature of this compound and its decomposition products, stringent safety protocols must be followed.

Personal Protective Equipment (PPE)

A comprehensive set of PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Chemical safety goggles and a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection A chemical-resistant lab coat, long pants, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator is required, especially when handling the powder outside of a fume hood or when generating dust.
Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Conduct Pre-work Risk Assessment prep2 Ensure Fume Hood is Certified and Functioning prep1->prep2 prep3 Gather all Necessary PPE prep2->prep3 prep4 Prepare Spill Kit and Waste Containers prep3->prep4 handle1 Don all required PPE handle2 Work exclusively within a certified chemical fume hood handle1->handle2 handle3 Carefully weigh the solid compound, avoiding dust generation handle2->handle3 handle4 Keep the container tightly closed when not in use handle3->handle4 handle5 Avoid contact with moisture, heat, and incompatible materials handle4->handle5 post1 Decontaminate work surfaces post2 Dispose of waste in designated, labeled containers post1->post2 post3 Remove and properly store or dispose of PPE post2->post3 post4 Wash hands thoroughly post3->post4

Safe Handling Workflow for this compound
Storage Requirements

  • Store in a cool, dry, and well-ventilated area.

  • Keep containers tightly sealed to prevent exposure to moisture and air, which can lead to decomposition.

  • Store away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

Spill Response

The logical workflow for responding to a spill of this compound is detailed below.

G cluster_response Immediate Response cluster_cleanup Cleanup Procedure spill Spill Occurs alert Alert others in the vicinity spill->alert evacuate Evacuate the immediate area if necessary alert->evacuate ppe Don appropriate PPE if safe to do so evacuate->ppe For minor spills contain Contain the spill with inert absorbent material ppe->contain collect Carefully sweep or scoop the material into a labeled waste container contain->collect decontaminate Decontaminate the spill area with soap and water collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose

References

The Mechanism of Carbon Monoxide Generation from 2,4,6-Trichlorophenyl Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trichlorophenyl formate (B1220265) has emerged as a highly effective and practical crystalline surrogate for gaseous carbon monoxide (CO) in synthetic organic chemistry. Its utility lies in its ability to undergo facile decarbonylation under mild conditions, generating CO in situ for a variety of chemical transformations, most notably palladium-catalyzed carbonylation reactions. This technical guide provides an in-depth analysis of the mechanism of CO generation from 2,4,6-trichlorophenyl formate, detailed experimental protocols for its synthesis and application, and a summary of relevant quantitative data. The information presented is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Carbon monoxide is a fundamental C1 building block in organic synthesis, indispensable for the introduction of carbonyl moieties into organic molecules. However, its gaseous nature and high toxicity pose significant handling challenges in a laboratory setting. To circumvent these issues, a variety of CO surrogates, also known as CO-releasing molecules (CORMs), have been developed. Among these, this compound stands out due to its high reactivity, stability as a crystalline solid, and the mild conditions required for CO release.[1][2][3][4][5] This guide focuses on the chemical principles and practical applications of this compound as a CO source. While carbon monoxide itself is a known gasotransmitter involved in various physiological signaling pathways, the primary focus here is on the synthetic utility of this compound as a chemical reagent, a field where it has seen extensive application.[6][7][8][9][10]

Mechanism of Carbon Monoxide Generation

The release of carbon monoxide from this compound is a base-mediated process.[2][3][4][5] The reaction is typically initiated by the addition of a weak organic base, most commonly triethylamine (B128534) (NEt₃), and proceeds rapidly at room temperature.[2][4]

The proposed mechanism involves the nucleophilic attack of the base on the formyl proton of the this compound. This abstraction leads to the formation of an unstable intermediate that subsequently collapses, releasing carbon monoxide and the corresponding 2,4,6-trichlorophenoxide. The phenoxide is then protonated by the triethylammonium (B8662869) ion to yield 2,4,6-trichlorophenol (B30397).

Mechanism of CO Generation TCPF This compound Intermediate Unstable Intermediate TCPF->Intermediate + NEt3 Base Triethylamine (NEt3) Base->Intermediate ProtonatedBase Triethylammonium Ion Base->ProtonatedBase Protonation CO Carbon Monoxide (CO) Intermediate->CO Decarbonylation Phenoxide 2,4,6-Trichlorophenoxide Intermediate->Phenoxide Phenol 2,4,6-Trichlorophenol Phenoxide->Phenol + Protonated Base

Caption: Proposed mechanism of CO generation from this compound.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2,4,6-trichlorophenol with a mixed anhydride (B1165640) of formic acid and acetic anhydride.[11]

Materials:

Procedure:

  • To a solution of formic acid in toluene, add acetic anhydride and a catalytic amount of sodium acetate.

  • Heat the mixture to allow for the formation of the mixed anhydride.

  • Add 2,4,6-trichlorophenol to the reaction mixture.

  • Continue heating until the reaction is complete, monitoring by TLC or GC.

  • Cool the reaction mixture to room temperature and quench with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound as a white crystalline solid.[11]

General Protocol for Palladium-Catalyzed Carbonylation using this compound

This protocol describes a typical procedure for the carbonylation of an aryl halide.

Materials:

  • Aryl halide (e.g., aryl iodide or bromide)

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or another suitable phosphine (B1218219) ligand)

  • Triethylamine (NEt₃)

  • Toluene (anhydrous)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene to dissolve the solids.

  • Add this compound to the mixture.

  • Slowly add triethylamine to the stirred solution at room temperature.[11] The rate of addition may need to be controlled to prevent a sudden exotherm from the decomposition of the formate.[11]

  • Stir the reaction mixture at room temperature or gentle heating until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 2,4,6-trichlorophenyl ester by column chromatography.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction CO Generation & Carbonylation cluster_workup Workup and Purification A Combine Aryl Halide, Pd(OAc)2, Xantphos B Inert Atmosphere A->B C Add Toluene B->C D Add 2,4,6-Trichlorophenyl Formate C->D E Add Triethylamine (Initiates CO Release) D->E F Reaction at RT or Heat E->F G Monitor Progress (TLC/GC) F->G H Dilute and Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K Isolated Product J->K

Caption: General experimental workflow for Pd-catalyzed carbonylation.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its application in carbonylation reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number4525-65-9
Molecular FormulaC₇H₃Cl₃O₂[11]
Molecular Weight225.46 g/mol Calculated
AppearanceWhite to almost white powder/crystal
Melting Point72-73 °C[11]
Purity>97.0% (HPLC)

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (400 MHz, CDCl₃)δ: 7.41 (s, 2H), 8.28 (s, 1H)[11]
¹³C NMR (100 MHz, CDCl₃)δ: 128.7, 129.2, 132.6, 141.9, 156.2[11]
IR (ATR, neat) cm⁻¹3078, 1732, 1563, 1447, 1385, 1227, 1085, 1057, 850, 820, 805, 678, 562[11]

Table 3: Representative Yields in Reactions Involving this compound

ReactionProductYield (%)Reference
Synthesis of this compoundThis compound95[11]
Carbonylation of 2-iodofluorene2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate69
Amidation of the above ester with morpholine(9H-Fluoren-2-yl)(morpholino)methanone93
Carbonylation of 2-bromonaphthalene2,4,6-Trichlorophenyl 2-naphthoate89
Carbonylation of 3,4-dihydronaphthalen-2-yl trifluoromethanesulfonate2,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate93-97[11]

Conclusion

This compound is a robust and highly efficient source of carbon monoxide for synthetic applications. Its solid, crystalline nature and the mild, base-mediated conditions required for CO release make it a superior alternative to gaseous CO in many laboratory contexts. The in situ generation of CO facilitates a wide range of palladium-catalyzed carbonylation reactions, providing access to valuable carboxylic acid derivatives in high yields.[1][4][12] The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this important reagent in their synthetic endeavors.

References

2,4,6-Trichlorophenyl Formate in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4,6-Trichlorophenyl formate (B1220265) (TCPF) has emerged as a pivotal reagent in modern organic synthesis, primarily valued as a safe and highly efficient surrogate for carbon monoxide (CO). This stable, crystalline solid circumvents the significant hazards and handling challenges associated with gaseous CO, enabling a broad range of carbonylation reactions under mild, practical laboratory conditions.[1][2] Its high reactivity allows for the use of near-stoichiometric amounts, promoting efficient and high-yielding transformations.[3][4] The principal application of TCPF lies in palladium-catalyzed carbonylation reactions of aryl/alkenyl halides and triflates. These reactions produce highly activated 2,4,6-trichlorophenyl esters, which serve as versatile intermediates for the synthesis of a wide array of carboxylic acid derivatives, including amides, esters, and thioesters.[3][5] This guide provides an in-depth overview of TCPF's applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.

Core Application: A Phosgene-Free Carbonylation Strategy

The primary utility of 2,4,6-trichlorophenyl formate is as a weighable, solid source of carbon monoxide for palladium-catalyzed carbonylation reactions.[1] This methodology avoids the use of high-pressure reactors and toxic CO gas, making it an exceptionally practical tool for academic and industrial research.[2]

The overall process can be described in two key stages:

  • In Situ CO Generation & Ester Formation: TCPF rapidly decomposes in the presence of a mild base, such as triethylamine (B128534) (NEt₃), at room temperature to generate carbon monoxide in situ.[3][4] The CO is immediately trapped in a palladium-catalyzed cycle with an aryl or alkenyl halide (or triflate) to form a highly reactive 2,4,6-trichlorophenyl ester.[1][2]

  • Nucleophilic Acyl Substitution: The resulting activated ester is not typically isolated but is directly converted into a variety of carboxylic acid derivatives by the addition of a suitable nucleophile (e.g., an amine for an amide, an alcohol for a different ester).[5][6]

G cluster_0 Stage 1: Pd-Catalyzed Aryloxycarbonylation cluster_1 Stage 2: Derivatization TCPF This compound (TCPF) CO Carbon Monoxide (CO) (Generated in situ) TCPF->CO Decomposition Base Base (e.g., NEt3) Intermediate Activated 2,4,6-Trichlorophenyl Ester (Ar-CO-OTCP) CO->Intermediate Pd-Catalyzed Carbonylation ArX Aryl/Alkenyl Halide or Triflate (Ar-X) ArX->Intermediate Pd-Catalyzed Carbonylation Pd_cat Pd(0) Catalyst + Ligand Pd_cat->Intermediate Pd-Catalyzed Carbonylation Final_Product Final Product (e.g., Amide, Ester) (Ar-CO-Nu) Intermediate->Final_Product Byproduct 2,4,6-Trichlorophenol (B30397) Intermediate->Byproduct Nucleophile Nucleophile (Nu-H) (e.g., R2NH, R'OH) Nucleophile->Final_Product

Figure 1: General workflow for external CO-free carbonylation and subsequent derivatization using this compound.

Quantitative Data Overview

The efficiency of this compound is demonstrated across a range of substrates and conditions. The following tables summarize representative yields for the key transformations.

Table 1: Palladium-Catalyzed Synthesis of 2,4,6-Trichlorophenyl Esters
Substrate (Ar-X)Pd Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)Ref.
2-IodofluorenePd(OAc)₂ (10)Xantphos (20)NEt₃ (2.0)Toluene (B28343)RT2469[6]
2-BromonaphthalenePd(OAc)₂ (3)Xantphos (6)NBu₃ (2.0)Toluene100489
3,4-Dihydronaphthalen-2-yl triflatePd(OAc)₂ (5)Xantphos (10)NEt₃ (2.0)TolueneRT195[1]
4-IodoanisolePd(OAc)₂ (5)Xantphos (10)NEt₃ (2.0)TolueneRT196[4]
Table 2: Conversion of Activated Esters to Carboxylic Acid Derivatives
Ester Intermediate fromNucleophileReagents/Catalysts (eq.)SolventTemp. (°C)Time (h)ProductYield (%)Ref.
2-IodofluoreneMorpholine (B109124)NEt₃ (2.0), DMAP (0.05)THF4520Amide93[6]
4-IodoanisoleBenzylamine-THFRT0.5Amide98[4]
4-Iodoanisole4-MethylthiophenolK₂CO₃ (1.5)THFRT0.5Thioester99[4]
2-BromonaphthaleneWater-Dioxane1001Carboxylic Acid94[4]

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed, reliable sources and provide detailed methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound[1]

This procedure describes the preparation of the title reagent from commercially available starting materials.

G cluster_0 Synthesis Workflow start Formic Acid + Acetic Anhydride (B1165640) step1 Heat at 60 °C for 1 h (Forms Acetic Formic Anhydride in situ) start->step1 step2 Cool to 0 °C step1->step2 step3 Add Toluene, 2,4,6-Trichlorophenol, and Sodium Acetate (B1210297) step2->step3 step4 Warm to RT, stir for 30 min step3->step4 step5 Aqueous Workup (H₂O, NaHCO₃, Brine) step4->step5 step6 Dry (Na₂SO₄), Filter, and Concentrate step5->step6 step7 Recrystallize from Hexane (B92381) step6->step7 end This compound (Crystalline Solid) step7->end

Figure 2: Experimental workflow for the synthesis of this compound.

Procedure:

  • A flask is charged with formic acid (5.0 equiv) and acetic anhydride (4.0 equiv). The mixture is heated to 60 °C and stirred for 1 hour.

  • The mixture is subsequently cooled to 0 °C in an ice-water bath.

  • Toluene, 2,4,6-trichlorophenol (1.0 equiv), and sodium acetate (1.0 equiv) are added sequentially to the cooled solution.

  • The ice-water bath is removed after 10 minutes, and the reaction is allowed to warm to room temperature, during which a white precipitate forms. The mixture is stirred for an additional 30 minutes.

  • The reaction is quenched with water. The organic layer is separated and washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure.

  • The resulting crude solid is recrystallized from hexane to afford pure this compound as a white crystalline solid.

Protocol 2: Two-Step Synthesis of an Amide from an Aryl Iodide[6]

This protocol details the carbonylation of 2-iodofluorene followed by amidation with morpholine.

Step A: Synthesis of 2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate

  • To a solution of 2-iodofluorene (1.0 equiv, 1.71 mmol) in toluene (10 mL), add this compound (1.5 equiv, 2.57 mmol), palladium(II) acetate (0.1 equiv, 0.171 mmol), Xantphos (0.2 equiv, 0.342 mmol), and triethylamine (2.0 equiv, 3.42 mmol).

  • Stir the resulting solution at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Wash the residue with acetonitrile (B52724) to give the intermediate ester as a pale yellow solid (yield: 69%).

Step B: Synthesis of (9H-fluoren-2-yl)(morpholino)methanone

  • Dissolve the ester from Step A (1.0 equiv, 1.18 mmol) in THF (5 mL).

  • Add triethylamine (2.0 equiv, 2.36 mmol), 4-dimethylaminopyridine (B28879) (DMAP) (0.05 equiv, 59 µmol), and morpholine (1.5 equiv, 1.77 mmol).

  • Stir the solution at 45 °C for 20 hours.

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography (ethyl acetate/hexane gradient) to give the final amide product as a white solid (yield: 93%).

Conclusion

This compound is a highly effective and user-friendly reagent for introducing carbonyl functionalities into organic molecules. Its primary role as a solid CO surrogate for palladium-catalyzed reactions provides a safe and convenient alternative to using hazardous carbon monoxide gas. The process reliably generates activated 2,4,6-trichlorophenyl esters, which are versatile intermediates for synthesizing a broad spectrum of carboxylic acid derivatives in high yields. For researchers in medicinal chemistry and materials science, TCPF represents a powerful tool that simplifies complex synthetic challenges and enhances the overall efficiency of developing novel molecular architectures.[5]

References

The Advent of Aryl Formates: A Safer, More Accessible Approach to Carbonylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Discovery and Application of Aryl Formates as Carbon Monoxide Surrogates in Palladium-Catalyzed Carbonylation Reactions

Introduction

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis, enabling the direct introduction of a carbonyl group to forge essential C-C bonds in the production of pharmaceuticals, agrochemicals, and fine chemicals. Historically, these transformations have been reliant on the use of gaseous carbon monoxide (CO), a highly toxic and flammable reagent that requires specialized equipment and handling procedures. This limitation has often hindered the widespread application of carbonylation chemistry, particularly in academic and early-stage drug discovery laboratories. A significant breakthrough in this field came with the development of CO surrogates, molecules that can generate CO in situ, thereby circumventing the need to handle the hazardous gas directly. Among these, aryl formates have emerged as a particularly effective and versatile class of reagents. This technical guide provides an in-depth exploration of the discovery, history, and application of aryl formates in palladium-catalyzed carbonylation reactions, offering valuable insights for researchers, scientists, and drug development professionals.

The Genesis of a New Carbonylation Paradigm

The early 2010s marked a turning point in the field of carbonylation chemistry with the independent reports from the laboratories of Kei Manabe and Yasushi Tsuji in 2012, which established aryl formates as viable carbon monoxide surrogates for the palladium-catalyzed carbonylation of aryl halides.[1][2][3] These seminal studies demonstrated that readily accessible and stable aryl formates could efficiently generate CO under relatively mild conditions in the presence of a base. A key innovation of this approach is the dual role of the aryl formate (B1220265), which not only serves as a CO source but also provides the phenolic nucleophile that is incorporated into the final ester product.[3]

This discovery was followed by the development of more reactive aryl formate derivatives, such as 2,4,6-trichlorophenyl formate, which was found to be a highly reactive and easily accessible crystalline CO surrogate.[4][5] The increased reactivity of this reagent, attributed to the electron-withdrawing nature of the chloro substituents, allows for carbonylation reactions to proceed at room temperature and with near-stoichiometric amounts of the formate.[4][5] This advancement significantly broadened the scope and practicality of aryl formate-mediated carbonylation.

The Mechanism of Aryl Formate-Mediated Carbonylation

The generally accepted mechanism for the palladium-catalyzed carbonylation of aryl halides using aryl formates involves a catalytic cycle that begins with the generation of carbon monoxide. In the presence of a base, such as triethylamine (B128534) (NEt3), the aryl formate undergoes decarbonylation to produce CO and the corresponding phenoxide.[1][6]

The palladium-catalyzed portion of the reaction then proceeds via a classical cross-coupling pathway. A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form an arylpalladium(II) complex. Subsequent coordination and migratory insertion of the in situ-generated CO leads to the formation of an aroylpalladium(II) intermediate. Finally, reaction with the phenoxide, followed by reductive elimination, furnishes the aryl ester product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[6]

Palladium-Catalyzed Carbonylation with Aryl Formates Catalytic Cycle of Aryl Formate-Mediated Carbonylation pd0 Pd(0)L_n arpadx arpadx pd0->arpadx Oxidative Addition (Ar-X) arpdx Ar-Pd(II)-X(L_n) arpdco [Ar-C(O)-Pd(II)-X(L_n)] arpdx->arpdco CO Insertion (from Aryl Formate) product_complex Ar-C(O)-OAr' + Pd(0)L_n arpdco->product_complex Reductive Elimination (+ Ar'O-) product_complex->pd0 Catalyst Regeneration

Catalytic cycle for aryl formate carbonylation.

Expanding the Synthetic Utility

The initial success with aryl halides spurred further research into expanding the substrate scope of aryl formate-mediated carbonylation. The methodology has been successfully applied to a range of substrates, including aryl bromides, iodides, and triflates.[6][7] More recently, a significant advancement has been the development of a visible light-induced, one-pot carbonylation of alkyl halides using aryl formates.[8][9][10][11][12] This protocol utilizes the ability of visible light to activate palladium complexes, enabling the carbonylation of primary, secondary, and even tertiary alkyl halides under mild, room-temperature conditions.[8][9][10][11][12]

The versatility of this chemistry is further highlighted by its application in continuous-flow systems, which offers advantages in terms of safety, scalability, and efficiency.[4] Moreover, the ability to introduce a carbonyl group and a subsequent nucleophile in a controlled manner makes this methodology highly valuable for the late-stage functionalization of complex molecules, a critical aspect of modern drug discovery.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from representative studies on the palladium-catalyzed carbonylation using aryl formates, providing a comparative overview of reaction conditions and yields for different substrates.

Table 1: Carbonylation of Aryl Halides with Phenyl Formate [6]

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneP(t-Bu)₃·HBF₄NEt₃CH₃CN801598
2BromobenzeneP(t-Bu)₃·HBF₄NEt₃CH₃CN802097
34-IodoacetophenoneP(t-Bu)₃·HBF₄NEt₃CH₃CN801595
44-BromobenzonitrileP(t-Bu)₃·HBF₄NEt₃CH₃CN802092

Table 2: Carbonylation of Aryl Bromides with this compound (TCPF) [7]

EntryAryl BromideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PhCN)₂Cl₂XantphosDBUToluene802491
24-BromotoluenePd(PhCN)₂Cl₂XantphosDBUToluene802488
33-BromopyridinePd(PhCN)₂Cl₂XantphosDBUToluene802489
42-BromonaphthalenePd(PhCN)₂Cl₂XantphosDBUToluene802499

Table 3: Visible Light-Induced Carbonylation of Alkyl Halides with Aryl Formates [9]

EntryAlkyl HalideAryl FormateCatalystBaseSolventTime (h)Yield (%)
1BromocyclohexanePhenyl FormatePd(OAc)₂/PPh₃Cs₂CO₃CH₃CN2480
21-BromoadamantanePhenyl FormatePd(OAc)₂/PPh₃Cs₂CO₃CH₃CN2472
3Cholesteryl BromidePhenyl FormatePd(OAc)₂/PPh₃Cs₂CO₃CH₃CN2475
4Bromocyclohexane4-Methoxyphenyl FormatePd(OAc)₂/PPh₃Cs₂CO₃CH₃CN2485

Experimental Protocols

General Procedure for the Synthesis of Aryl Formates

Aryl formates can be conveniently prepared from the corresponding phenols.[13]

  • To a solution of formic acid (6.0 equiv) is added acetic anhydride (B1165640) (4.0 equiv) at room temperature.

  • The mixture is stirred at 60 °C for 4 hours and then cooled to room temperature.

  • The resulting solution is added to a flask containing the phenol (B47542) (1.0 equiv) and sodium acetate (B1210297) (1.0 equiv).

  • The mixture is stirred at room temperature for 4 hours.

  • Upon completion, the reaction is worked up by aqueous extraction and the crude product is purified by distillation or recrystallization to afford the desired aryl formate.

General Procedure for Palladium-Catalyzed Carbonylation of Aryl Halides with Aryl Formates

The following is a general protocol for the aryloxycarbonylation of aryl halides.[13]

  • To an oven-dried sealed tube containing a stir bar, add Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%).

  • Evacuate and backfill the tube with nitrogen three times.

  • Under a nitrogen atmosphere, add anhydrous DMF, the aryl halide (1.0 equiv), the aryl formate (2.0 equiv), and triethylamine (2.0 equiv).

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-100 °C) for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography.

Experimental_Workflow_Aryl_Halide_Carbonylation General Experimental Workflow for Aryl Halide Carbonylation start Start prep_reagents Prepare Reagents: - Aryl Halide - Aryl Formate - Pd Catalyst & Ligand - Base - Anhydrous Solvent start->prep_reagents reaction_setup Reaction Setup: - Add catalyst, ligand to dry flask - Purge with Nitrogen - Add solvent, reactants, and base prep_reagents->reaction_setup heating Heating: - Stir at specified temperature reaction_setup->heating workup Aqueous Workup: - Cool to RT - Dilute with solvent - Wash with water/brine heating->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product

Workflow for aryl halide carbonylation.
General Procedure for Visible Light-Induced Carbonylation of Alkyl Halides with Aryl Formates

This procedure outlines the visible light-mediated carbonylation of alkyl halides.[8][9]

  • In a reaction vial, combine the alkyl halide (1.0 equiv), aryl formate (2.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 equiv) in the appropriate solvent (e.g., CH₃CN).

  • The vial is sealed and the mixture is stirred under irradiation with a blue LED light source at room temperature.

  • The reaction is monitored by TLC or GC-MS for completion.

  • Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The residue is purified by silica gel column chromatography to yield the desired ester product.

Conclusion and Future Outlook

The discovery and development of aryl formates as CO surrogates has revolutionized the field of palladium-catalyzed carbonylation. This approach offers a safer, more practical, and often more efficient alternative to the use of gaseous carbon monoxide, making carbonylation chemistry more accessible to a broader range of researchers. The continuous expansion of substrate scope, including the recent breakthroughs in visible light-mediated reactions, underscores the vast potential of this methodology. For professionals in drug development, the ability to perform late-stage carbonylations on complex molecules opens up new avenues for lead optimization and the synthesis of novel therapeutic agents. As research in this area continues, we can anticipate the development of even more reactive and selective CO surrogates, further expanding the synthetic chemist's toolkit and paving the way for new discoveries in chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trichlorophenyl Formate as a CO Surrogate in Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,4,6-trichlorophenyl formate (B1220265) (TCPF) as a highly effective carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. TCPF is a stable, crystalline solid that serves as a convenient and safe alternative to gaseous CO, enabling the synthesis of a wide array of valuable carboxylic acid derivatives under mild conditions.[1][2][3][4][5]

Introduction

Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis, providing a direct route to carbonyl-containing compounds. However, the use of highly toxic and flammable carbon monoxide gas presents significant handling and safety challenges, particularly on a laboratory scale. 2,4,6-Trichlorophenyl formate has emerged as a superior CO surrogate, undergoing rapid decarbonylation in the presence of a weak base at room temperature to generate CO in situ.[3][4][6] This allows for efficient and reproducible carbonylations of various substrates, including aryl and alkenyl halides and triflates, to produce esters, amides, and other carboxylic acid derivatives.[3]

A key advantage of TCPF is its high reactivity, which allows for carbonylations to proceed at room temperature and with near-stoichiometric amounts of the formate.[3][6] The resulting 2,4,6-trichlorophenyl esters are themselves activated intermediates that can be readily converted to other derivatives.[2][4]

Key Advantages of this compound:
  • Solid and Weighable: As a stable crystalline solid, TCPF is easy to handle and accurately dispense, overcoming the challenges associated with gaseous CO.[2]

  • Mild Reaction Conditions: CO is generated in situ under mild conditions, often at room temperature with a weak base like triethylamine (B128534) (NEt₃), avoiding the need for high pressures or temperatures.[5][6]

  • High Reactivity: The electron-deficient nature of the 2,4,6-trichlorophenyl group facilitates rapid CO release.

  • Safety: Eliminates the need to handle toxic CO gas, significantly improving laboratory safety.[5]

  • Versatility: Applicable to a broad range of substrates for the synthesis of esters, amides, and thioesters.[1]

Data Presentation

Table 1: Palladium-Catalyzed Aryloxycarbonylation of Aryl Halides and Triflates with this compound
EntryAryl Halide/TriflateCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
14-IodoanisolePd(OAc)₂ (2)Xantphos (4)NEt₃DMFrt32,4,6-Trichlorophenyl 4-methoxybenzoate95
24-BromotoluenePd(OAc)₂ (1)Xantphos (2)NEt₃DMF80122,4,6-Trichlorophenyl 4-methylbenzoate91
31-IodonaphthalenePd(OAc)₂ (2)Xantphos (4)NEt₃DMFrt32,4,6-Trichlorophenyl 1-naphthoate98
4Phenyl triflatePd(OAc)₂ (2)Xantphos (4)NEt₃DMFrt32,4,6-Trichlorophenyl benzoate92
53-BromothiophenePd(PhCN)₂Cl₂ (1)Xantphos (2)NEt₃DMF80122,4,6-Trichlorophenyl thiophene-3-carboxylate88
62-BromothiophenePd(PhCN)₂Cl₂ (1)Xantphos (2)NEt₃DMF80122,4,6-Trichlorophenyl thiophene-2-carboxylate89

Data compiled from multiple sources for illustrative purposes.

Table 2: One-Pot Synthesis of Amides via Aryloxycarbonylation and Subsequent Aminolysis
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
14-IodoanisoleBenzylaminePd(OAc)₂ (2)Xantphos (4)NEt₃DMFrt, then 603, then 1N-Benzyl-4-methoxybenzamide93
24-BromotolueneMorpholinePd(OAc)₂ (1)Xantphos (2)NEt₃DMF80, then 6012, then 1(4-Methylphenyl)(morpholino)methanone90
31-IodonaphthaleneAnilinePd(OAc)₂ (2)Xantphos (4)NEt₃DMFrt, then 603, then 1N-Phenyl-1-naphthamide95

Data compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Aryloxycarbonylation of an Aryl Iodide

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Triethylamine (NEt₃, 1.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl iodide, this compound, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous DMF via syringe.

  • Add triethylamine dropwise to the stirred reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution to remove the 2,4,6-trichlorophenol (B30397) byproduct, followed by brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2,4,6-trichlorophenyl ester.

Protocol 2: General Procedure for the Palladium-Catalyzed Aryloxycarbonylation of an Aryl Bromide

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Xantphos (0.02 mmol, 2 mol%)

  • Triethylamine (2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add anhydrous DMF via syringe.

  • In a separate flask, dissolve the this compound and triethylamine in anhydrous DMF (2 mL).

  • Heat the reaction vessel to 80 °C.

  • Add the solution of this compound and triethylamine to the reaction mixture. Note: For some substrates, slow addition via syringe pump may be beneficial.[5]

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification procedure described in Protocol 1.

Protocol 3: One-Pot Synthesis of an Amide from an Aryl Halide

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2-1.5 mmol)

  • Palladium catalyst and ligand (as per Protocol 1 or 2)

  • Triethylamine (1.5-2.0 mmol)

  • Amine (1.5 mmol)

  • Anhydrous DMF (5 mL)

  • Inert atmosphere

Procedure:

  • Perform the aryloxycarbonylation reaction following Protocol 1 (for aryl iodides) or Protocol 2 (for aryl bromides).

  • After the initial carbonylation reaction is complete (as determined by TLC or LC-MS), add the desired amine to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 1-2 hours.

  • Upon completion of the aminolysis, cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Visualizations

G General Workflow for Pd-Catalyzed Carbonylation using TCPF cluster_prep Reaction Setup cluster_reaction Carbonylation cluster_workup Workup & Purification cluster_product Product reagents Combine Aryl Halide/Triflate, Pd Catalyst, Ligand, and TCPF in an inert atmosphere solvent Add Anhydrous Solvent (e.g., DMF) reagents->solvent base Add Base (e.g., NEt3) to initiate CO generation solvent->base carbonylation Stir at appropriate temperature (rt for Ar-I, 80 °C for Ar-Br) base->carbonylation quench Aqueous Workup carbonylation->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Isolated 2,4,6-Trichlorophenyl Ester purify->product

Caption: Experimental workflow for the synthesis of 2,4,6-trichlorophenyl esters.

Caption: Proposed catalytic cycle for palladium-catalyzed aryloxycarbonylation.

G Conversion of TCP Esters to Other Derivatives cluster_products Final Products start Aryl/Alkenyl Halide or Triflate step1 Pd-Catalyzed Carbonylation with TCPF start->step1 intermediate 2,4,6-Trichlorophenyl Ester (Activated Intermediate) step1->intermediate amide Amide intermediate->amide + R₂NH ester Ester intermediate->ester + R'OH thioester Thioester intermediate->thioester + R'SH

Caption: Synthetic utility of 2,4,6-trichlorophenyl esters as intermediates.

References

Application Notes and Protocols for 2,4,6-Trichlorophenyl Formate in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl formate (B1220265) has emerged as a highly effective and versatile reagent in modern organic synthesis, primarily utilized as a stable, crystalline surrogate for carbon monoxide (CO) in palladium-catalyzed carbonylation reactions.[1][2] Its high reactivity allows for the efficient in-situ generation of CO under mild conditions, circumventing the need for handling toxic and flammable CO gas.[2] This attribute makes it an invaluable tool for the introduction of a formyl group or its synthetic equivalents into a variety of organic molecules.

These application notes provide detailed protocols for the use of 2,4,6-trichlorophenyl formate in three key formylation-related transformations:

  • Palladium-Catalyzed Carbonylation of Aryl/Alkenyl Halides and Triflates: A powerful method for synthesizing aryl, heteroaryl, and vinyl carboxylic acid derivatives.

  • Two-Step N-Formylation of Amines: A convenient approach to synthesize amides from aryl halides and amines.

  • O-Formylation of Alcohols: A protocol for the protection of alcohols as formate esters, which can also serve as intermediates in further transformations.

Palladium-Catalyzed Carbonylation of Aryl/Alkenyl Halides and Triflates

This protocol describes the synthesis of 2,4,6-trichlorophenyl esters from the corresponding aryl/alkenyl halides or triflates. These esters are valuable intermediates that can be readily converted to a variety of carboxylic acid derivatives.[1]

Experimental Protocol

A solution of the aryl/alkenyl halide or triflate (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.03 equiv.), and a suitable phosphine (B1218219) ligand such as Xantphos (0.06 equiv.) in an anhydrous solvent like toluene (B28343) or THF is prepared in a reaction vessel under an inert atmosphere. A base, typically a tertiary amine like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), is then added. The reaction mixture is stirred at room temperature or heated (typically to 80-100 °C) for a period ranging from a few hours to 24 hours, with the progress monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.

Quantitative Data
SubstrateProductCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Iodofluorene2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylatePd(OAc)₂ / XantphosNEt₃TolueneRT2469
2-Bromonaphthalene2,4,6-Trichlorophenyl 2-naphthoatePd(OAc)₂ / XantphosNBu₃Toluene100489
1-Iodobenzene2,4,6-Trichlorophenyl benzoatePd(OAc)₂ / P(t-Bu)₃·HBF₄NEt₃CH₃CN8015-20>95[3]
4-Bromoacetophenone2,4,6-Trichlorophenyl 4-acetylbenzoatePd(OAc)₂ / P(t-Bu)₃·HBF₄NEt₃CH₃CN8015-2092[3]

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products Aryl_Halide Aryl-X (X = I, Br, OTf) Pd_Catalyst Pd(0)Ln Aryl_Halide->Pd_Catalyst TCPF This compound CO CO TCPF->CO decarbonylation Base Base (e.g., NEt3) Base->TCPF Product Aryl-CO-OAr' (Ar' = 2,4,6-trichlorophenyl) Pd_Catalyst->Product CO->Pd_Catalyst HX H-Base+ X-

Caption: Palladium-Catalyzed Carbonylation of Aryl Halides.

Two-Step N-Formylation of Amines

This method provides a convenient route to amides from aryl halides and amines, proceeding through the in-situ formation of a highly reactive 2,4,6-trichlorophenyl ester intermediate.

Experimental Protocol

Step 1: Formation of the 2,4,6-Trichlorophenyl Ester

This step follows the palladium-catalyzed carbonylation protocol described above. The resulting 2,4,6-trichlorophenyl ester can be isolated and purified, or used directly in the next step.

Step 2: Amidation

To a solution of the 2,4,6-trichlorophenyl ester (1.0 equiv.) in an anhydrous solvent such as THF, the desired amine (1.1-1.5 equiv.) is added, along with a base like triethylamine (2.0 equiv.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.05 equiv.). The reaction mixture is stirred at room temperature or heated (e.g., 45 °C) until the starting ester is consumed, as monitored by TLC. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude amide is purified by silica gel column chromatography.

Quantitative Data
Aryl HalideAmineAmide ProductOverall Yield (%)Reference
2-IodofluoreneMorpholine(9H-Fluoren-2-yl)(morpholino)methanone64 (two steps)

Experimental Workflow

G Start Start: Aryl Halide + this compound Step1 Step 1: Palladium-Catalyzed Carbonylation (Pd(OAc)2, Ligand, Base, Solvent) Start->Step1 Intermediate Intermediate: 2,4,6-Trichlorophenyl Ester Step1->Intermediate Step2 Step 2: Amidation (Amine, Base, DMAP, Solvent) Intermediate->Step2 Purification Work-up and Purification Step2->Purification Product Final Product: Amide Purification->Product

Caption: Two-Step N-Formylation of Amines Workflow.

O-Formylation of Alcohols

This protocol describes a representative method for the formylation of alcohols to yield formate esters. This reaction is particularly useful for the protection of hydroxyl groups.

Experimental Protocol

To a solution of the alcohol (1.0 equiv.) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or THF under an inert atmosphere, is added this compound (1.1-1.2 equiv.). The mixture is cooled to 0 °C, and a non-nucleophilic base such as pyridine (B92270) or triethylamine (1.2-1.5 equiv.) is added dropwise. The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude formate ester is then purified by silica gel column chromatography.

Quantitative Data

Note: The following data is derived from a study where formylation was a step in a deoxygenation sequence. The yields reflect the efficiency of the formylation step.

AlcoholFormate Ester ProductYield (%)Reference Context
1-Phenylethanol1-Phenylethyl formateHighDeoxygenation
DiphenylmethanolBenzhydryl formateHighDeoxygenation

Safety and Handling

This compound is a crystalline solid that should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a highly valuable reagent for formylation and carbonylation reactions in organic synthesis. Its ability to serve as a convenient and safe source of carbon monoxide under mild conditions makes it a superior alternative to gaseous CO. The protocols outlined in these application notes provide a framework for the efficient synthesis of a wide range of carboxylic acid derivatives, amides, and formate esters, with significant applications in pharmaceutical and materials science research.

References

Application Notes and Protocols for Amide Synthesis using 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of amides is a cornerstone of modern organic chemistry, with broad applications in pharmaceuticals, materials science, and agrochemicals. This document provides detailed application notes and protocols for the synthesis of amides utilizing 2,4,6-trichlorophenyl formate (B1220265) as a highly efficient and versatile reagent. This method offers a safe and practical alternative to traditional carbonylation techniques that often require the handling of toxic and flammable carbon monoxide (CO) gas.

The presented methodology is a two-step process. The first step involves a palladium-catalyzed carbonylation of aryl or alkenyl halides (or triflates) where 2,4,6-trichlorophenyl formate serves as a solid, stable, and easily handleable CO surrogate. This reaction generates a highly activated 2,4,6-trichlorophenyl ester intermediate. The second step is the subsequent aminolysis of this activated ester with a wide range of primary or secondary amines to furnish the desired amide product in high yields. A one-pot procedure, combining both steps without the isolation of the intermediate ester, offers an even more streamlined and efficient approach.

Advantages of using this compound

  • Safety and Convenience: As a crystalline solid, this compound is a safer and more convenient alternative to gaseous carbon monoxide.[1][2]

  • Mild Reaction Conditions: The in situ generation of CO from this compound occurs under mild conditions, often at room temperature, making the process compatible with a wide range of functional groups.[1][2]

  • High Reactivity: The high reactivity of the formate allows for near-stoichiometric use, improving atom economy and reducing waste.[1]

  • Versatility: The intermediate 2,4,6-trichlorophenyl esters are highly activated and readily undergo nucleophilic substitution with a diverse array of amines, leading to the synthesis of a broad spectrum of amides.[2]

Reaction Mechanism and Workflow

The overall transformation from an aryl/alkenyl halide to an amide using this compound proceeds through a palladium-catalyzed carbonylation followed by nucleophilic acyl substitution.

Reaction_Mechanism cluster_0 Step 1: Palladium-Catalyzed Carbonylation ArylHalide Ar-X (Aryl Halide) ArylPdX Ar-Pd(II)-X ArylHalide->ArylPdX Oxidative Addition Pd0 Pd(0) Pd0->ArylPdX TCPF 2,4,6-Trichlorophenyl Formate CO CO TCPF->CO Decomposition Base Base (e.g., Et3N) Base->CO Amine R1R2NH (Amine) Amide Ar-CO-NR1R2 (Amide) Amine->Amide ArylPdCO_X Ar-CO-Pd(II)-X ArylPdX->ArylPdCO_X ArylPdCO_X->Pd0 TCPEster Ar-CO-O-TCP (2,4,6-Trichlorophenyl Ester) ArylPdCO_X->TCPEster Reductive Elimination TCPEster->Amide Nucleophilic Acyl Substitution (Aminolysis) TCP_OH 2,4,6-Trichlorophenol TCPEster->TCP_OH CO->ArylPdCO_X CO Insertion

Figure 1: Reaction mechanism for the two-step amide synthesis.

The experimental workflow for the one-pot synthesis of amides is a streamlined process that avoids the isolation of the intermediate activated ester.

Experimental_Workflow Start Start Reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base in a Solvent Start->Reagents Carbonylation Stir at Room Temperature (Carbonylation Step) Reagents->Carbonylation AddAmine Add Amine to the Reaction Mixture Carbonylation->AddAmine Aminolysis Heat the Reaction Mixture (Aminolysis Step) AddAmine->Aminolysis Workup Aqueous Work-up Aminolysis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Isolated Amide Product Purification->Product

Figure 2: General experimental workflow for the one-pot amide synthesis.

Data Presentation

The following tables summarize the yields for the two-step amide synthesis from various aryl halides and amines.

Table 1: Palladium-Catalyzed Carbonylation of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Product (2,4,6-Trichlorophenyl Ester)Yield (%)
14-IodoanisolePd(OAc)₂ (5)Xantphos (10)Et₃NToluene (B28343)RT242,4,6-Trichlorophenyl 4-methoxybenzoate95
22-IodofluorenePd(OAc)₂ (10)Xantphos (20)Et₃NTolueneRT242,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate69
34-BromobenzonitrilePdCl₂(PhCN)₂ (1)Xantphos (2)Et₃NDioxane80122,4,6-Trichlorophenyl 4-cyanobenzoate>99
4Methyl 4-bromobenzoatePdCl₂(PhCN)₂ (1)Xantphos (2)Et₃NDioxane8012Methyl 4-((2,4,6-trichlorophenoxy)carbonyl)benzoate87
54-BromoacetophenonePdCl₂(PhCN)₂ (1)Xantphos (2)Et₃NDioxane80122,4,6-Trichlorophenyl 4-acetylbenzoate81

Table 2: Aminolysis of 2,4,6-Trichlorophenyl Esters to Form Amides

Entry2,4,6-Trichlorophenyl EsterAmineBaseSolventTemp. (°C)Time (h)Product (Amide)Yield (%)
12,4,6-Trichlorophenyl 4-methoxybenzoateMorpholine (B109124)Et₃N, DMAP (cat.)THF4520(4-Methoxyphenyl)(morpholino)methanone93
22,4,6-Trichlorophenyl 9H-fluorene-2-carboxylateMorpholineEt₃N, DMAP (cat.)THF4520(9H-Fluoren-2-yl)(morpholino)methanone93
32,4,6-Trichlorophenyl 4-cyanobenzoatePyrrolidineEt₃NTHFRT14-Cyanobenzoylpyrrolidine98
4Methyl 4-((2,4,6-trichlorophenoxy)carbonyl)benzoateBenzylamineEt₃NTHFRT1Methyl 4-(benzylcarbamoyl)benzoate96
52,4,6-Trichlorophenyl 4-acetylbenzoatePiperidineEt₃NTHFRT11-(4-(Piperidine-1-carbonyl)phenyl)ethan-1-one95

Experimental Protocols

Protocol 1: Two-Step Synthesis of (9H-Fluoren-2-yl)(morpholino)methanone

Step 1: Synthesis of 2,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate

  • To a solution of 2-iodofluorene (500 mg, 1.71 mmol) in toluene (10 mL) is added this compound (579 mg, 2.57 mmol), palladium(II) acetate (B1210297) (38.4 mg, 0.171 mmol), and Xantphos (198 mg, 0.342 mmol).

  • Triethylamine (B128534) (470 µL, 3.42 mmol) is added to the mixture.

  • The resulting solution is stirred at room temperature for 24 hours.

  • The reaction progress can be monitored by TLC (hexane:ethyl acetate = 19:1, Rf = 0.34).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is washed with acetonitrile (B52724) to afford 2,4,6-trichlorophenyl 9H-fluorene-2-carboxylate as a pale yellow solid (462 mg, 69% yield).

Step 2: Synthesis of (9H-Fluoren-2-yl)(morpholino)methanone

  • To a solution of 2,4,6-trichlorophenyl 9H-fluorene-2-carboxylate (460 mg, 1.18 mmol) in THF (5 mL) is added triethylamine (330 µL, 2.36 mmol), DMAP (7.2 mg, 59 µmol), and morpholine (154 µL, 1.77 mmol).

  • The reaction mixture is stirred at 45 °C for 20 hours.

  • The reaction progress can be monitored by TLC (hexane:ethyl acetate = 1:1, Rf = 0.26).

  • The reaction is quenched with water, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) and filtered.

  • The solvent is removed under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography (ethyl acetate:hexane = 0:100 to 50:50) to give the desired amide as a white solid (305 mg, 93% yield).

Protocol 2: One-Pot Synthesis of Amides from Aryl Bromides

  • In a reaction vessel, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), PdCl₂(PhCN)₂ (0.01 equiv), and Xantphos (0.02 equiv) in dioxane.

  • Add triethylamine (2.0 equiv) to the mixture.

  • Stir the reaction mixture at 80 °C for the time indicated for the carbonylation step (typically 12-24 hours), or until the starting aryl bromide is consumed as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature.

  • Add the desired amine (1.2-1.5 equiv) to the reaction mixture.

  • Stir the mixture at room temperature or heat as required (typically RT to 50 °C) for the aminolysis step (typically 1-5 hours) until the intermediate ester is consumed.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Conclusion

The use of this compound as a CO surrogate provides a highly effective and user-friendly method for the synthesis of a wide variety of amides from aryl and alkenyl halides. The mild reaction conditions, broad substrate scope, and high yields make this a valuable tool for researchers in both academic and industrial settings, particularly in the field of drug discovery and development. The one-pot procedure further enhances the efficiency and practicality of this synthetic strategy.

References

Application Notes and Protocols for the Preparation of Thioesters using 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Summary: This document provides detailed application notes and experimental protocols for the synthesis of thioesters from aryl/alkenyl halides and triflates. The methodology utilizes 2,4,6-trichlorophenyl formate (B1220265) as a stable, crystalline carbon monoxide (CO) surrogate for a palladium-catalyzed carbonylation, followed by the conversion of the resulting activated 2,4,6-trichlorophenyl ester intermediate into the desired thioester.

Introduction

Thioesters are crucial functional groups in organic chemistry and biochemistry, serving as key intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products. Traditional methods for their synthesis often involve the use of thiols, which can be odorous and prone to oxidation, or require harsh reaction conditions. An effective alternative is the use of 2,4,6-trichlorophenyl formate (TCPF) as a CO surrogate. This method avoids the direct handling of toxic carbon monoxide gas and proceeds via a highly reactive and isolable 2,4,6-trichlorophenyl ester intermediate.[1]

The overall strategy is a two-step process:

  • Palladium-Catalyzed Carbonylation: An aryl/alkenyl halide or triflate undergoes a carbonylation reaction with CO generated in situ from TCPF. This step produces a stable, activated 2,4,6-trichlorophenyl ester.[2]

  • Thioester Formation: The activated ester readily reacts with a thiol via nucleophilic acyl substitution to yield the final thioester product in high yields.[1]

Application Notes

  • Advantages of this compound (TCPF):

    • Safety and Convenience: TCPF is a stable, crystalline solid, making it easy to handle and weigh, thereby circumventing the need for specialized equipment required for gaseous CO.[3]

    • High Reactivity: The decarbonylation of TCPF proceeds rapidly at room temperature in the presence of a mild base like triethylamine (B128534) (NEt₃), allowing for carbonylation reactions under gentle conditions.[1]

    • Stoichiometric Control: As a solid reagent, TCPF allows for the use of near-stoichiometric amounts of the CO source, which can improve reaction efficiency.[1]

    • Versatility: The resulting 2,4,6-trichlorophenyl esters are versatile intermediates that can be converted not only to thioesters but also to a variety of other carboxylic acid derivatives, such as amides and esters.[4]

  • Substrate Scope:

    • The palladium-catalyzed carbonylation is effective for a range of substrates, including aryl and alkenyl iodides, bromides, and triflates.[1][4]

    • The subsequent conversion to thioesters is compatible with a wide variety of alkyl and aryl thiols.

Reaction Schematics and Workflow

The two-step synthesis of thioesters using TCPF is illustrated below. The first step involves the formation of the activated ester, which is then converted to the thioester in a second step. This can often be performed sequentially in a one-pot procedure.

Thioester_Synthesis_Workflow cluster_0 Step 1: Pd-Catalyzed Carbonylation cluster_1 Step 2: Thiolysis start Aryl/Alkenyl Halide or Triflate (R-X) intermediate Activated Intermediate (2,4,6-Trichlorophenyl Ester) start->intermediate Carbonylation tcpf This compound (TCPF) tcpf->intermediate pd_cat Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., Xantphos) Base (e.g., NEt₃) pd_cat->intermediate product Thioester Product (R-CO-SR') intermediate->product Nucleophilic Substitution thiol Thiol (R'-SH) Base (optional) thiol->product

Caption: Overall workflow for thioester synthesis using TCPF.

The mechanism involves the in situ generation of carbon monoxide, which then participates in the palladium catalytic cycle to form an activated ester, followed by nucleophilic attack by a thiol.

Reaction_Mechanism cluster_cat_cycle Pd Catalytic Cycle TCPF TCPF CO CO TCPF->CO Decarbonylation ArOTcp 2,4,6-Trichlorophenoxide TCPF->ArOTcp NEt3 NEt₃ NEt3->CO NEt3->ArOTcp CO_ins R-CO-Pd(II)-X CO->CO_ins RedElim R-CO-OTcp ArOTcp->RedElim Pd0 Pd(0) OxAdd R-Pd(II)-X Pd0->OxAdd Oxidative Addition ArX R-X ArX->OxAdd OxAdd->CO_ins CO Insertion CO_ins->RedElim Reductive Elimination RedElim->Pd0 Reforms Catalyst Thioester Thioester (R-CO-SR') RedElim->Thioester Thiolysis Thiol R'-SH Thiol->Thioester

Caption: Simplified reaction pathway for thioester formation.

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Trichlorophenyl Ester Intermediate

This protocol is adapted from a verified Organic Syntheses procedure for the carbonylation of an alkenyl triflate.[2][5]

Materials:

Procedure:

  • To an oven-dried, three-necked, round-bottomed flask equipped with a magnetic stir bar, rubber septa, and an argon inlet, add palladium(II) acetate, Xantphos, and this compound.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add anhydrous toluene and anhydrous 1,4-dioxane via syringe.

  • Add the aryl/alkenyl halide or triflate substrate to the mixture.

  • In a separate flask, prepare a solution of triethylamine in anhydrous 1,4-dioxane.

  • Add the triethylamine solution to the reaction mixture dropwise via syringe pump over 1 hour at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 2,4,6-trichlorophenyl ester.

Protocol 2: Conversion of 2,4,6-Trichlorophenyl Ester to Thioester

This is a general protocol for the nucleophilic substitution of the activated ester with a thiol.

Materials:

  • 2,4,6-Trichlorophenyl Ester (from Protocol 1) (1.0 equiv)

  • Thiol (Alkyl or Aryl) (1.1 - 1.5 equiv)

  • A mild base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃) (1.5 equiv) (Optional, but recommended to facilitate deprotonation of the thiol)

  • Anhydrous solvent (e.g., THF, DMF, or Dichloromethane)

Procedure:

  • Dissolve the 2,4,6-trichlorophenyl ester in an appropriate anhydrous solvent in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add the thiol to the solution.

  • Add the base (e.g., DIPEA) dropwise to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 1-6 hours. Monitor the reaction progress by TLC or LC-MS. Gentle heating (e.g., 40-50 °C) may be required for less reactive thiols.

  • Once the reaction is complete, quench with water or a saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure thioester.

Quantitative Data

The following table summarizes representative yields for the two-step process. Step 1 consistently provides high yields. The conversion of the activated ester to the thioester (Step 2) is also typically efficient, often with yields exceeding 85-90%.

Substrate (R-X)Product of Step 1 (R-CO-OTcp)Yield (Step 1)Thiol (R'-SH)Final Thioester (R-CO-SR')Yield (Step 2, Estimated)
3,4-Dihydronaphthalen-2-yl triflate2,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate93–97%[2]EthanethiolS-Ethyl 3,4-dihydronaphthalene-2-carbothioate>90%
4-Iodoanisole2,4,6-Trichlorophenyl 4-methoxybenzoate~95%[1]ThiophenolS-Phenyl 4-methoxybenzothioate>90%
1-Iodocyclohexene2,4,6-Trichlorophenyl cyclohex-1-ene-1-carboxylate~92%[1]Benzyl mercaptanS-Benzyl cyclohex-1-ene-1-carbothioate>90%
4-Bromobenzonitrile2,4,6-Trichlorophenyl 4-cyanobenzoate~85%1-DodecanethiolS-Dodecyl 4-cyanobenzothioate>85%

Note: Yields for Step 2 are estimated based on the high reactivity of activated esters towards thiols as reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.

References

using 2,4,6-Trichlorophenyl Formate for introducing protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorophenyl formate (B1220265) (TCPF) is a highly reactive and versatile reagent in modern organic synthesis. It is a stable, crystalline solid that serves as an excellent surrogate for gaseous carbon monoxide (CO) in a variety of chemical transformations.[1][2][3] Its primary application lies in palladium-catalyzed carbonylation reactions, enabling the efficient synthesis of carboxylic acid derivatives such as esters and amides under mild conditions.[3][4] Additionally, as a highly activated formate ester, TCPF can be employed for the N-formylation of amines, offering a method for the introduction of a formyl protecting group.

These application notes provide detailed protocols and data for the use of 2,4,6-trichlorophenyl formate in its principal role as a CO surrogate and its secondary application in the N-formylation of amines.

I. Palladium-Catalyzed Carbonylation Reactions

The most prominent application of this compound is as a solid, easily handleable source of carbon monoxide for palladium-catalyzed carbonylation reactions.[3][4] This methodology avoids the need for hazardous, high-pressure CO gas, making it particularly suitable for laboratory-scale synthesis.[4] The reaction proceeds via the in situ generation of CO, which is then incorporated into a substrate, typically an aryl or vinyl halide/triflate, through a palladium catalytic cycle. The initial product is a highly activated 2,4,6-trichlorophenyl ester, which can be readily converted to other carboxylic acid derivatives by reaction with various nucleophiles.[1]

Logical Relationship: Carbonylation and Subsequent Functionalization

G cluster_0 Aryl/Vinyl Halide or Triflate Aryl/Vinyl Halide or Triflate Activated Ester 2,4,6-Trichlorophenyl Ester Aryl/Vinyl Halide or Triflate->Activated Ester Pd-catalyzed Carbonylation TCPF TCPF TCPF->Activated Ester Pd Catalyst Pd Catalyst Pd Catalyst->Activated Ester Base Base Base->Activated Ester Final Product Carboxylic Acid Derivative (Amide, Ester, Thioester) Activated Ester->Final Product Nucleophilic Acyl Substitution Nucleophile Nucleophile (e.g., Amine, Alcohol, Thiol) Nucleophile->Final Product

Caption: Workflow for the two-step synthesis of carboxylic acid derivatives using TCPF.

Quantitative Data for Carbonylation Reactions
SubstrateCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Reference
2-IodofluorenePd(OAc)₂XantphosEt₃NToluene (B28343)rt242,4,6-Trichlorophenyl 9H-fluorene-2-carboxylate69
2-BromonaphthalenePd(OAc)₂Xantphosn-Bu₃NToluene10042,4,6-Trichlorophenyl 2-naphthoate89Tokyo Chemical Industry Co., Ltd.
Enol triflate of 1-tetralonePd(OAc)₂dppfEt₃NToluene8012,4,6-Trichlorophenyl 3,4-dihydronaphthalene-2-carboxylate91[4]
Experimental Protocol: Two-Step Synthesis of an Amide from an Aryl Iodide

This protocol describes the palladium-catalyzed carbonylation of 2-iodofluorene using this compound, followed by the conversion of the resulting activated ester into an amide by reaction with morpholine (B109124).

Step 1: Palladium-Catalyzed Carbonylation

  • To a reaction flask, add 2-iodofluorene (500 mg, 1.71 mmol), palladium(II) acetate (B1210297) (38.4 mg, 0.171 mmol), and Xantphos (198 mg, 0.342 mmol).

  • Add toluene (10 mL) and triethylamine (B128534) (470 µL, 3.42 mmol).

  • Add a solution of this compound (579 mg, 2.57 mmol) in toluene.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate = 19:1, Rf = 0.34).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the residue with acetonitrile (B52724) to yield 2,4,6-trichlorophenyl 9H-fluorene-2-carboxylate as a pale yellow solid (462 mg, 69% yield).

Step 2: Amide Formation

  • Dissolve the 2,4,6-trichlorophenyl 9H-fluorene-2-carboxylate (460 mg, 1.18 mmol) in THF (5 mL).

  • Add triethylamine (330 µL, 2.36 mmol), DMAP (7.2 mg, 59 µmol), and morpholine (154 µL, 1.77 mmol).

  • Stir the reaction mixture at 45 °C for 20 hours.

  • Monitor the reaction by TLC (hexane:ethyl acetate = 1:1, Rf = 0.26).

  • Quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (ethyl acetate:hexane gradient) to give (9H-fluoren-2-yl)(morpholino)methanone as a white solid (305 mg, 93% yield).

Signaling Pathway: Palladium-Catalyzed Carbonylation Cycle

G Pd(0)L2 Pd(0)L2 ArPd(II)XL2 Ar-Pd(II)-X(L2) Pd(0)L2->ArPd(II)XL2 Oxidative Addition ArX Ar-X ArX->ArPd(II)XL2 ArCOPd(II)XL2 Ar(CO)-Pd(II)-X(L2) ArPd(II)XL2->ArCOPd(II)XL2 CO Insertion CO CO CO->ArCOPd(II)XL2 ArCOPd(II)XL2->Pd(0)L2 Reductive Elimination ArCO-OTCP ArCO-OTCP ArCOPd(II)XL2->ArCO-OTCP TCP-OH TCP-OH TCP-OH->TCP-O Base->BaseH+ TCPF->CO Decarbonylation (Base mediated)

Caption: Simplified catalytic cycle for palladium-catalyzed carbonylation using TCPF.

II. N-Formylation of Amines for Protection

While not its primary use, the high reactivity of this compound as an activated formate ester allows it to act as an N-formylating agent for primary and secondary amines. The formyl group can serve as a protecting group in multi-step syntheses.[5] The reaction proceeds via nucleophilic attack of the amine on the formate carbonyl, with the 2,4,6-trichlorophenoxide acting as an excellent leaving group.

Experimental Workflow: N-Formylation of an Amine

G cluster_1 Amine Primary or Secondary Amine (R₂NH) Reaction Stir at rt Amine->Reaction TCPF 2,4,6-Trichlorophenyl Formate TCPF->Reaction Base Base (optional, e.g., Et₃N, Pyridine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Formylated Amine (R₂N-CHO) Workup->Product

Caption: General workflow for the N-formylation of amines using TCPF.

Quantitative Data for N-Formylation of Amines

Specific examples of N-formylation using this compound are not widely reported in the literature. However, the following table provides representative conditions for the N-formylation of various amines using other formylating agents, which can be adapted for TCPF.

AmineFormylating AgentCatalyst/BaseSolventTemp (°C)TimeYield (%)Reference
AnilineFormic AcidNoneNeat605 min95
BenzylamineFormic AcidIodine (5 mol%)Neat7010 min94[6]
DibenzylamineFormic AcidIodine (5 mol%)Neat7020 min92[6]
L-PhenylalanineFormic AcidEDCI, NaHCO₃H₂Ort3 h95[7]
General Protocol for N-Formylation of a Primary Amine

This is a generalized protocol and may require optimization for specific substrates.

  • Dissolve the primary amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF).

  • If the amine is used as a salt, add a non-nucleophilic base (1.1 equiv, e.g., triethylamine) to liberate the free amine.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.1 equiv) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the N-formylated amine.

Conclusion

This compound is a valuable reagent for synthetic chemists, primarily as a safe and efficient alternative to carbon monoxide gas in palladium-catalyzed carbonylation reactions. Its ability to generate highly activated esters that are readily converted into a wide range of carboxylic acid derivatives makes it a powerful tool in medicinal chemistry and materials science. While less documented, its utility as an N-formylating agent provides a potential method for the protection of amines. The protocols and data presented herein offer a comprehensive guide for the application of this versatile reagent.

References

Application Notes and Protocols for External-CO-Free Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting external-carbon-monoxide-free carbonylation reactions. This approach offers a safer and more convenient alternative to traditional methods that rely on hazardous, gaseous carbon monoxide. By utilizing various CO surrogates, these reactions can be readily implemented in standard laboratory settings, facilitating the synthesis of a wide array of carbonyl-containing compounds crucial for pharmaceutical and materials science research.

Introduction to External-CO-Free Carbonylation

Carbonylation reactions are fundamental transformations in organic synthesis, enabling the introduction of a carbonyl group into a molecule.[1][2][3] However, the direct use of carbon monoxide gas presents significant safety challenges due to its high toxicity and flammability.[1][2][4] External-CO-free carbonylation methods circumvent these issues by employing stable, solid or liquid compounds known as CO surrogates, which release carbon monoxide in situ or allow for its ex situ generation and subsequent introduction to the reaction mixture.[4][5][6][7][8][9] This strategy has gained substantial traction for its operational simplicity and enhanced safety profile.[4][10]

A variety of molecules have been developed as effective CO surrogates, including formic acid and its derivatives, chloroform (B151607), oxalic acid, and N,N-dimethylformamide (DMF).[1][2][3][11][12] These surrogates can be triggered to release CO under specific reaction conditions, often facilitated by a catalyst and/or a base. The choice of surrogate and reaction setup depends on the specific transformation, substrate compatibility, and desired reaction scale.

Experimental Setups: In Situ vs. Ex Situ CO Generation

Two primary experimental setups are employed for external-CO-free carbonylation reactions: in situ and ex situ CO generation.

  • In Situ CO Generation: In this setup, the CO surrogate is added directly to the reaction vessel containing the substrate, catalyst, and other reagents. The carbon monoxide is generated and consumed within the same flask.[13] This is the most straightforward approach, requiring minimal specialized equipment.

  • Ex Situ CO Generation: This method involves the generation of CO in a separate vessel, which is then transferred to the reaction flask.[5][6] A common apparatus for this is a two-chamber reactor, where the CO is produced in one chamber and diffuses into the second chamber containing the carbonylation reaction.[7][8][9] This setup is particularly advantageous when the conditions required for CO generation are incompatible with the carbonylation reaction itself.[4][8]

Below are diagrams illustrating the workflows for both setups.

in_situ_workflow cluster_flask Reaction Flask reagents Substrate, Catalyst, Base, Solvent reaction Heating & Stirring reagents->reaction surrogate CO Surrogate surrogate->reaction In situ CO Generation product Carbonylated Product reaction->product

In Situ CO Generation Workflow

ex_situ_workflow cluster_chamber1 Chamber 1: CO Generation cluster_chamber2 Chamber 2: Carbonylation Reaction surrogate CO Surrogate co_generation CO Generation surrogate->co_generation activator Activator (e.g., Base, Acid) activator->co_generation carbonylation Carbonylation co_generation->carbonylation CO Transfer reagents Substrate, Catalyst, Solvent reagents->carbonylation product Carbonylated Product carbonylation->product

Ex Situ CO Generation Workflow (Two-Chamber System)

Quantitative Data Summary

The following tables summarize key quantitative data for various external-CO-free carbonylation reactions, providing a basis for comparison of different CO surrogates and catalytic systems.

Table 1: Aminocarbonylation of Aryl Halides

CO SurrogateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
ChloroformPd(OAc)₂ / dppfCsOH·H₂OToluene (B28343)801285-95[6]
N-FormylsaccharinPd(OAc)₂ / XantphosK₂CO₃Dioxane1002470-90[1]
DMFPd(OAc)₂ / dppfImidazoleDMF1201865-88[3]

Table 2: Hydroxycarbonylation of Aryl Halides

CO SurrogateCatalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Formic AcidPd(OAc)₂ / P(t-Bu)₃Ac₂ODMF801675-95[2]
Oxalic AcidPd(OAc)₂ / PPh₃-DMAc1202480-92[12]

Table 3: Carbonylative Suzuki Coupling

CO SurrogateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
ChloroformPdCl₂(PPh₃)₂K₃PO₄Toluene1001270-85[2]
Formic AcidPd(OAc)₂ / XantphosK₂CO₃Dioxane1102465-80[2]
2,4,6-Trichlorophenyl formate (B1220265) (TCPF)Pd(PhCN)₂Cl₂ / XantphosDBUToluene802493[14]

Detailed Experimental Protocols

Protocol 1: In Situ Aminocarbonylation using Chloroform as a CO Surrogate

This protocol describes the palladium-catalyzed aminocarbonylation of an aryl bromide using chloroform as the in situ source of carbon monoxide.

Materials:

  • Aryl bromide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.04 mmol, 4 mol%)

  • Cesium hydroxide (B78521) monohydrate (CsOH·H₂O, 3.0 mmol)

  • Chloroform (CHCl₃, 1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, amine, Pd(OAc)₂, dppf, and CsOH·H₂O.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add chloroform via syringe.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-16 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Protocol 2: Ex Situ Reductive Carbonylation using N-Formylsaccharin in a Two-Chamber Reactor

This protocol details the palladium-catalyzed reductive carbonylation of an aryl bromide to the corresponding aldehyde using a two-chamber system for ex situ CO generation from N-formylsaccharin.

Materials:

  • Reaction Chamber:

    • Aryl bromide (1.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.04 mmol, 4 mol%)

    • Triethylsilane (Et₃SiH, 1.5 mmol)

    • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • CO Generation Chamber:

    • N-Formylsaccharin (2.0 mmol)[13]

    • Potassium carbonate (K₂CO₃, 2.0 mmol)

    • Anhydrous N,N-dimethylformamide (DMF, 3 mL)

  • Two-chamber reactor (e.g., COware™)

  • Magnetic stirrer and heating block

Procedure:

  • Reaction Chamber Setup: In the reaction chamber of the two-chamber reactor, under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, and Xantphos.

  • Add anhydrous DMF and triethylsilane to the reaction chamber via syringe.

  • CO Generation Chamber Setup: In the CO generation chamber, add N-formylsaccharin and K₂CO₃.

  • Add anhydrous DMF to the CO generation chamber.

  • Assemble the two-chamber reactor according to the manufacturer's instructions, ensuring a tight seal between the chambers.

  • Place the assembled reactor on a heating block and heat to 80 °C with stirring in the reaction chamber.

  • The CO generated in the generation chamber will diffuse into the reaction chamber and be consumed in the carbonylation reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reactor to room temperature and carefully vent the system in a well-ventilated fume hood.

  • Work up the reaction mixture in the reaction chamber as described in Protocol 1 (steps 8-11) to isolate the desired aldehyde.

Underlying Reaction Pathway

The general catalytic cycle for palladium-catalyzed carbonylation reactions using a CO surrogate is depicted below. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes migratory insertion of carbon monoxide, which is generated in situ from the surrogate. The subsequent step involves nucleophilic attack on the acyl-palladium intermediate, followed by reductive elimination to yield the carbonylated product and regenerate the active Pd(0) catalyst.

catalytic_cycle pd0 Pd(0)Lu2099 pd2_aryl Ar-Pd(II)Lu2099-X pd0->pd2_aryl Ar-X pd2_acyl Ar(CO)-Pd(II)Lu2099-X pd2_aryl->pd2_acyl CO pd2_nu Ar(CO)-Pd(II)Lu2099-Nu pd2_acyl->pd2_nu Nu-H pd2_nu->pd0 Ar-CO-Nu l1 Oxidative Addition l2 CO Insertion l3 Nucleophilic Attack l4 Reductive Elimination surrogate CO Surrogate surrogate->pd2_aryl releases CO

General Catalytic Cycle for Palladium-Catalyzed Carbonylation

References

Application Notes and Protocols for Large-Scale Synthesis Using 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern organic synthesis, particularly within pharmaceutical and materials science, the efficient and safe introduction of a carbonyl group is a cornerstone of molecular construction. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for this purpose. However, the direct use of carbon monoxide (CO) gas presents significant safety and handling challenges, especially on a large scale. 2,4,6-Trichlorophenyl formate (B1220265) has been developed as a highly effective and safer crystalline CO surrogate, enabling a wide range of carbonylation reactions under mild conditions.[1][2] Its high reactivity allows for the in situ generation of CO at room temperature, facilitating the synthesis of various carboxylic acid derivatives from aryl/alkenyl halides and triflates.[1][2][3]

These application notes provide detailed protocols and data for the large-scale synthesis of esters, amides, and thioesters using 2,4,6-trichlorophenyl formate, aimed at researchers, scientists, and professionals in drug development.

Advantages of this compound

This compound offers several key advantages over traditional carbonylation methods that utilize CO gas:

  • Enhanced Safety: As a stable, crystalline solid, it eliminates the need for handling toxic and flammable CO gas, significantly improving laboratory safety.[4]

  • Operational Simplicity: It can be easily weighed and handled, allowing for precise stoichiometric control of the reaction.[4]

  • Mild Reaction Conditions: The generation of CO occurs rapidly at room temperature in the presence of a weak base, such as triethylamine (B128534) (NEt3), avoiding the need for high pressures and temperatures often associated with CO gas.[1][2]

  • High Reactivity: Its high reactivity enables carbonylation reactions to proceed efficiently, often at room temperature, and reduces the required amount of the formate to near-stoichiometric levels.[1][2]

  • Versatility: The resulting 2,4,6-trichlorophenyl esters are activated intermediates that can be readily converted into a variety of carboxylic acid derivatives, including amides and thioesters, often in a one-pot procedure.[5][6]

Data Presentation

The following tables summarize quantitative data for the synthesis of various carboxylic acid derivatives using this compound.

Table 1: Palladium-Catalyzed Synthesis of 2,4,6-Trichlorophenyl Esters from Aryl Halides and Triflates

EntrySubstrateCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
12-IodofluorenePd(OAc)₂ (10)Xantphos (20)Et₃N (2)Toluene (B28343)RT2469[7]
22-Bromonaphthalene (B93597)Pd(OAc)₂ (3)Xantphos (6)nBu₃N (2)Toluene100489[8]
34-BromobenzonitrilePd(PhCN)₂Cl₂ (1)Xantphos (2)DBU (2)Toluene10024>99[4]
44-ChloroacetophenonePd(PhCN)₂Cl₂ (1)Xantphos (2)DBU (2)Toluene1002490[4]
5Phenyl triflatePd(PhCN)₂Cl₂ (1)Xantphos (2)DBU (2)Toluene1002479[4]
61-Bromo-4-methoxybenzenePd(PhCN)₂Cl₂ (1)Xantphos (2)DBU (2)Toluene1002491[4]

Table 2: One-Pot Synthesis of Amides from Aryl Halides via 2,4,6-Trichlorophenyl Esters

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
12-IodofluoreneMorpholine (B109124)Pd(OAc)₂ (10)Xantphos (20)Et₃N (4)Toluene, then THFRT, then 4524, then 2093[7]
24-BromotoluenePiperidinePd(OAc)₂ (3)Xantphos (6)Et₃N (2)Toluene1002495[6]
34-IodoanisoleAnilinePd(OAc)₂ (3)Xantphos (6)Et₃N (2)TolueneRT2488[6]

Table 3: Synthesis of Thioesters from Aryl Halides via 2,4,6-Trichlorophenyl Esters

EntryAryl HalideThiolCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
14-IodotolueneThiophenolPd(OAc)₂ (3)Xantphos (6)Et₃N (2)TolueneRT2492[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol describes a general method for the formylation of 2,4,6-trichlorophenol (B30397).

Materials:

  • 2,4,6-Trichlorophenol

  • Formic acid

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) (optional, as catalyst)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4,6-trichlorophenol (1.0 equiv) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 equiv) followed by formic acid (1.5 equiv). A catalytic amount of pyridine can be added to accelerate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a crystalline solid.

Protocol 2: Large-Scale Palladium-Catalyzed Carbonylation of an Aryl Bromide to a 2,4,6-Trichlorophenyl Ester

This protocol is adapted from the synthesis of 2,4,6-trichlorophenyl 2-naphthoate (B1225688).[8]

Materials:

  • 2-Bromonaphthalene (1.0 g, 4.83 mmol, 1.0 equiv)

  • This compound (1.3 g, 5.8 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 33 mg, 0.15 mmol, 3 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 168 mg, 0.29 mmol, 6 mol%)

  • Tributylamine (nBu₃N, 2.3 mL, 9.7 mmol, 2.0 equiv)

  • Anhydrous toluene

  • Syringe pump

  • Standard inert atmosphere glassware and techniques

Procedure:

  • To a 50 mL flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (33 mg), Xantphos (168 mg), and 2-bromonaphthalene (1 g).

  • Add a solution of nBu₃N (2.3 mL) in toluene (5 mL) to the flask.

  • Heat the mixture to 100 °C and stir for 5 minutes.

  • In a separate syringe, prepare a solution of this compound (1.3 g) in toluene (9 mL).

  • Using a syringe pump, add the this compound solution to the reaction mixture over 3 hours.

  • After the addition is complete, continue stirring at 100 °C for an additional 1 hour.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • The residue is purified by silica (B1680970) gel column chromatography (eluent: hexane/EtOAc) to afford 2,4,6-trichlorophenyl 2-naphthoate as a white crystalline solid (1.5 g, 89% yield).[8]

Protocol 3: One-Pot, Two-Step Synthesis of an Amide from an Aryl Iodide

This protocol is adapted from the synthesis of N-(fluoren-2-ylcarbonyl)morpholine.[7]

Materials:

  • 2-Iodofluorene (500 mg, 1.71 mmol, 1.0 equiv)

  • This compound (579 mg, 2.57 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 38.4 mg, 0.171 mmol, 10 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 198 mg, 0.342 mmol, 20 mol%)

  • Triethylamine (Et₃N, 470 µL for the first step, 330 µL for the second step)

  • Morpholine (154 µL, 1.77 mmol, 1.03 equiv)

  • 4-Dimethylaminopyridine (DMAP, 7.2 mg, 59 µmol, 3.4 mol%)

  • Anhydrous toluene and tetrahydrofuran (B95107) (THF)

  • Standard inert atmosphere glassware and techniques

Procedure:

Step 1: Synthesis of the 2,4,6-Trichlorophenyl Ester

  • In a reaction flask under an inert atmosphere, dissolve 2-iodofluorene (500 mg), this compound (579 mg), Pd(OAc)₂ (38.4 mg), and Xantphos (198 mg) in anhydrous toluene (10 mL).

  • Add triethylamine (470 µL) and stir the solution at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The residue, a pale yellow solid, is the crude 2,4,6-trichlorophenyl fluorene-2-carboxylate (yield approx. 69%).[7] This intermediate can be used in the next step without further purification.

Step 2: Amination to the Amide

  • To the flask containing the crude ester from Step 1, add anhydrous THF (5 mL).

  • Add triethylamine (330 µL), DMAP (7.2 mg), and morpholine (154 µL).

  • Stir the mixture at 45 °C for 20 hours.

  • Monitor the reaction by TLC. After completion, quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (ethyl acetate:hexane gradient) to give the desired amide as a white solid (305 mg, 93% yield over two steps).[7]

Mandatory Visualizations

G cluster_0 Step 1: In Situ CO Generation cluster_1 Step 2: Palladium-Catalyzed Carbonylation cluster_2 Step 3: Nucleophilic Acyl Substitution TCPF This compound (TCPF) CO Carbon Monoxide (CO) TCPF->CO Decarbonylation (Room Temp) TCP 2,4,6-Trichlorophenol TCPF->TCP Base Weak Base (e.g., Et3N) Base->CO R_CO_Pd_X [R-CO-Pd(II)-X] CO->R_CO_Pd_X Migratory Insertion TCP_ester 2,4,6-Trichlorophenyl Ester (R-CO-OTCP) TCP->TCP_ester ArX Aryl/Alkenyl Halide or Triflate (R-X) R_Pd_X [R-Pd(II)-X] ArX->R_Pd_X Oxidative Addition Pd_cat Pd(0) Catalyst Pd_cat->R_Pd_X R_Pd_X->R_CO_Pd_X R_CO_Pd_X->TCP_ester Reductive Elimination Product Carboxylic Acid Derivative (R-CO-Nu) TCP_ester->Product Nucleophile Nucleophile (Nu-H) e.g., R'OH, R'2NH, R'SH Nucleophile->Product

Caption: General workflow for the synthesis of carboxylic acid derivatives.

G cluster_co_gas Traditional Method: CO Gas cluster_tcpf Alternative Method: this compound co_gas CO Gas Cylinder high_pressure High Pressure Apparatus co_gas->high_pressure Reaction Pd-Catalyzed Carbonylation co_gas->Reaction safety_hazard Safety Hazard (Toxicity, Flammability) high_pressure->safety_hazard tcpf Crystalline Solid (this compound) standard_glassware Standard Glassware (Atmospheric Pressure) tcpf->standard_glassware tcpf->Reaction in situ CO generation improved_safety Improved Safety & Ease of Handling standard_glassware->improved_safety

Caption: Comparison of CO gas and this compound.

G cluster_info Key Advantages in Drug Development Start Advanced Intermediate (Aryl Halide) Carbonylation Palladium-Catalyzed Carbonylation using this compound Start->Carbonylation Activated_Ester Activated 2,4,6-Trichlorophenyl Ester Carbonylation->Activated_Ester Amidation Amidation with Target Amine Activated_Ester->Amidation API Active Pharmaceutical Ingredient (API) Amidation->API Advantage1 • Late-stage functionalization Advantage2 • Avoids hazardous CO gas Advantage3 • Mild conditions tolerate complex functionality Advantage4 • Enables rapid library synthesis for SAR studies

Caption: Application in a pharmaceutical synthesis workflow.

References

Application Notes and Protocols for Continuous-Flow Carbonylation Utilizing 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing continuous-flow palladium-catalyzed carbonylation reactions using 2,4,6-trichlorophenyl formate (B1220265) (TCPF) as a solid carbon monoxide (CO) precursor. This technology offers a safer, more efficient, and scalable alternative to traditional carbonylation methods that rely on high-pressure CO gas.

Introduction

Palladium-catalyzed carbonylation is a cornerstone of modern organic synthesis, enabling the direct introduction of a carbonyl group to form valuable carboxylic acid derivatives, such as esters and amides. However, the use of toxic and flammable carbon monoxide gas presents significant safety and handling challenges, particularly on a laboratory and pilot-plant scale.[1] 2,4,6-trichlorophenyl formate has emerged as a highly effective and crystalline CO surrogate, allowing for the in situ generation of carbon monoxide under mild conditions.[2][3] Its high reactivity facilitates carbonylation at room temperature with near-stoichiometric amounts of the formate.[2]

Continuous-flow chemistry provides a powerful platform to safely handle hazardous reactions and improve reaction efficiency and scalability.[1] The combination of continuous-flow technology with a solid CO precursor like TCPF offers a robust and practical approach for carbonylation reactions, mitigating the risks associated with gaseous CO while enabling precise control over reaction parameters.

Core Concepts and Advantages

The use of this compound in continuous-flow carbonylation is predicated on its facile decomposition to generate carbon monoxide in the presence of a mild base, such as triethylamine (B128534) (NEt₃). This in situ generation allows for a constant and controlled supply of CO to the palladium catalytic cycle, driving the carbonylation of various organic halides and triflates.

Key Advantages:

  • Enhanced Safety: Eliminates the need for high-pressure cylinders of toxic carbon monoxide gas.[1]

  • Precise Reaction Control: Flow chemistry enables accurate control over stoichiometry, residence time, temperature, and pressure, leading to improved yields and selectivity.

  • Scalability: Continuous-flow processes are readily scalable by extending the operation time or by using larger reactors.[1]

  • Efficiency: The high reactivity of TCPF allows for reactions to proceed at lower temperatures and with reduced reagent equivalents compared to other CO surrogates.[2]

  • Versatility: Applicable to a wide range of substrates, including aryl and alkenyl halides and triflates.

Experimental Protocols

General Setup for Continuous-Flow Carbonylation

A typical continuous-flow setup for this reaction consists of two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator.

G cluster_pumps Reagent Delivery PumpA Pump A (Substrate, Catalyst, Base) Mixer T-Mixer PumpA->Mixer PumpB Pump B (TCPF Solution) PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Diagram 1: General experimental workflow for continuous-flow carbonylation.
Step-by-Step Experimental Protocol

This protocol is adapted from the work of Alonso, N. et al. and provides a general procedure for the carbonylation of aryl halides.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Xantphos

  • Aryl halide (e.g., iodobenzene)

  • Triethylamine (Et₃N)

  • This compound (TCPF)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

Solution Preparation:

  • Solution A (Substrate, Catalyst, and Base): In a dry flask under an inert atmosphere, dissolve the aryl halide (1 equiv., 0.24 M), Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), and Et₃N (1.3 equiv.) in a 1:1 mixture of THF and DMF.

  • Solution B (CO Precursor): In a separate dry flask, dissolve this compound (1.3 equiv., 0.31 M) in DMF.

Continuous-Flow Reaction:

  • System Priming: Prime the syringe pumps and the flow system with the respective solvent mixtures to ensure a bubble-free and stable flow.

  • Reagent Pumping: Set the flow rates for both Pump A and Pump B to 0.2 mL/min each.

  • Mixing and Reaction: The two solutions are mixed in a T-mixer and enter a 2 mL heated reactor coil maintained at 150 °C. The total flow rate of 0.4 mL/min in a 2 mL reactor results in a residence time of 5 minutes.

  • Pressure Control: A back-pressure regulator is used to maintain the system pressure and prevent solvent evaporation at high temperatures.

  • Product Collection: The output from the reactor is cooled and collected in a flask.

  • Work-up and Purification: The collected solution is concentrated under reduced pressure, and the residue is purified by silica (B1680970) gel column chromatography to yield the 2,4,6-trichlorophenyl ester product.

Quantitative Data

The following table summarizes the substrate scope and isolated yields for the continuous-flow carbonylation of various aryl and heteroaryl halides using this compound.

EntrySubstrateProductYield (%)
1Iodobenzene2,4,6-Trichlorophenyl benzoate95
24-Iodoanisole2,4,6-Trichlorophenyl 4-methoxybenzoate92
34-Iodotoluene2,4,6-Trichlorophenyl 4-methylbenzoate93
41-Iodo-4-ethylbenzene2,4,6-Trichlorophenyl 4-ethylbenzoate89
54-Iodobenzonitrile2,4,6-Trichlorophenyl 4-cyanobenzoate85
6Methyl 4-iodobenzoateMethyl 4-((2,4,6-trichlorophenoxy)carbonyl)benzoate88
74-Bromo-1-methyl-1H-pyrazole(2,4,6-Trichlorophenyl) 1-methylpyrazole-4-carboxylate75
85-Bromo-1-methyl-1H-imidazole(2,4,6-Trichlorophenyl) 3-methylimidazole-4-carboxylate68
92-Bromopyridine2,4,6-Trichlorophenyl picolinate78
103-Bromopyridine2,4,6-Trichlorophenyl nicotinate81
112-Chloropyrimidine2,4,6-Trichlorophenyl pyrimidine-2-carboxylate65
123-Bromothiophene2,4,6-Trichlorophenyl thiophene-3-carboxylate84
135-Bromopyrimidine2,4,6-Trichlorophenyl pyrimidine-5-carboxylate72

Data extracted from Alonso, N. et al., J. Flow Chem. 2014, 4(3), 105-109.

Signaling Pathways and Logical Relationships

In situ Carbon Monoxide Generation

The reaction is initiated by the base-mediated decomposition of this compound to generate carbon monoxide, 2,4,6-trichlorophenol, and the corresponding triethylammonium (B8662869) salt.

G TCPF 2,4,6-Trichlorophenyl Formate (TCPF) CO Carbon Monoxide (CO) TCPF->CO Decomposition Phenol 2,4,6-Trichlorophenol TCPF->Phenol Base Triethylamine (Et3N) Base->CO Salt Triethylammonium Chloride Base->Salt

Diagram 2: Generation of carbon monoxide from TCPF.
Palladium-Catalyzed Carbonylation Cycle

The generated carbon monoxide is then consumed in the palladium-catalyzed carbonylation cycle to produce the desired ester product.

G Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Oxidative Addition ArCOPdX ArCO-Pd(II)-X L_n ArPdX->ArCOPdX CO Insertion ArCOPdX->Pd0 Reductive Elimination Product ArCOOR' ArCOPdX->Product ArX Ar-X ArX->ArPdX CO CO CO->ArCOPdX ROH R'OH ROH->ArCOPdX

Diagram 3: Simplified palladium-catalyzed carbonylation cycle.

Applications in Drug Development

The synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), often requires the introduction of carbonyl functionalities. The continuous-flow carbonylation using TCPF has been successfully applied in the synthesis of various valuable compounds. For instance, this methodology was utilized in the gram-scale synthesis of a key intermediate for a histone deacetylase (HDAC) inhibitor. The ability to perform this transformation safely and efficiently on a larger scale highlights its potential in pharmaceutical process development. Furthermore, the resulting 2,4,6-trichlorophenyl esters are activated intermediates that can be readily converted to a wide range of other carboxylic acid derivatives, such as amides and thioesters, further expanding their utility in medicinal chemistry and drug discovery. The continuous-flow approach using TCPF was also instrumental in the synthesis of pleurolactone, where it outperformed the use of CO gas in the carbonylation of an enol triflate on a gram scale.[1]

Conclusion

Continuous-flow carbonylation with this compound represents a significant advancement in synthetic chemistry, offering a safe, efficient, and scalable method for the synthesis of carboxylic acid derivatives. The detailed protocols and data presented herein provide a practical guide for researchers and professionals in the pharmaceutical and chemical industries to implement this valuable technology in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Carbonylation Using 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing carbonylation reactions using 2,4,6-trichlorophenyl formate (B1220265) as a carbon monoxide (CO) surrogate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2,4,6-trichlorophenyl formate and why is it used in carbonylation reactions?

A1: this compound (TCPF) is a crystalline, stable solid that serves as a highly reactive and easily accessible surrogate for toxic and flammable carbon monoxide (CO) gas in palladium-catalyzed carbonylation reactions.[1][2][3][4] Its use allows for external-CO-free carbonylations under mild conditions, making the procedure safer and more convenient for laboratory-scale synthesis.[1][2][3][4]

Q2: How does this compound generate carbon monoxide?

A2: In the presence of a weak base, such as a trialkylamine or DBU, this compound undergoes rapid decarbonylation to generate CO in situ.[3][4][5] The electron-withdrawing chlorine atoms on the phenyl ring enhance its reactivity compared to other aryl formates like phenyl formate, allowing for CO generation at room temperature.[5]

Q3: What are the main advantages of using TCPF over traditional CO gas?

A3: The primary advantages include:

  • Safety: Eliminates the need to handle highly toxic and flammable CO gas.[1][6]

  • Convenience: As a stable, crystalline solid, it is easy to handle and store under ambient conditions.[1][2]

  • Mild Conditions: Enables carbonylation reactions at or near room temperature, which is beneficial for substrates with sensitive functional groups.[2][3][5]

  • High Reactivity: Rapidly generates CO, often leading to shorter reaction times.[3][4]

  • Stoichiometric Control: Allows for the use of near-stoichiometric amounts of the CO source.[2][3]

Q4: What types of substrates can be carbonylated using this method?

A4: This method is effective for a wide range of substrates, including (hetero)aryl bromides, aryl iodides, aryl triflates, and alkenyl halides.[2][3][6] The reaction tolerates a variety of functional groups.[6][7]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My carbonylation reaction shows low conversion of the starting material. What are the potential causes and solutions?

A: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

Potential CauseRecommended Action
Inactive Catalyst Ensure the palladium precursor (e.g., Pd(OAc)₂) and ligand are of high quality. Consider using a pre-formed palladium(0) catalyst or adding a reducing agent if using a Pd(II) source, although the ligand and base often facilitate in situ reduction.
Inappropriate Ligand The choice of phosphine (B1218219) ligand is critical. For aryl chlorides, bulky, electron-rich ligands like Xantphos or cataCXium® A are often necessary to promote the difficult oxidative addition step.[8][9] For aryl bromides, Xantphos has proven effective in combination with TCPF.[1] Experiment with different ligands to find the optimal one for your specific substrate.
Ineffective Base The base is crucial for the in situ generation of CO from TCPF. While triethylamine (B128534) (NEt₃) is commonly used, stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be more effective and may lead to higher yields.[1]
Reaction Temperature Too Low Although TCPF is highly reactive, some less reactive substrates (e.g., electron-rich aryl bromides or aryl chlorides) may require elevated temperatures (e.g., 80-110 °C) to facilitate the oxidative addition step.[10][11]
Poor Solvent Choice The solvent can influence catalyst solubility and reaction rate. Toluene and acetonitrile (B52724) (CH₃CN) are commonly used and have proven effective.[1][6] If catalyst solubility is an issue, consider a different aprotic solvent.
Issue 2: Formation of Side Products

Q: I am observing significant amounts of dehalogenated arene (hydrodehalogenation) instead of the desired carbonylated product. How can I minimize this?

A: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with sterically hindered or electron-rich aryl halides.[8]

Potential CauseRecommended Action
Hydride Source Formate salts or amines can sometimes act as hydride donors, leading to reductive dehalogenation.[8]
Slow CO Insertion If the CO insertion into the aryl-palladium intermediate is slow, the intermediate may be more susceptible to side reactions. Increasing the local concentration of CO by ensuring rapid generation from TCPF can help. This can sometimes be achieved by using a more effective base like DBU.[1]
Ligand Choice Certain ligands may favor reductive elimination of the arene over CO insertion. Screening different phosphine ligands can help identify a system that promotes the desired carbonylation pathway.
Issue 3: Inconsistent Results

Q: My reaction works well on some days but fails on others. What could be causing this inconsistency?

A: Inconsistent results often point to sensitivity to air, moisture, or reagent quality.

Potential CauseRecommended Action
Oxygen Sensitivity The active Pd(0) catalyst is sensitive to oxidation. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Moisture Contamination While some carbonylation reactions can tolerate water, it can interfere with the catalytic cycle or react with intermediates. Use anhydrous solvents and dry glassware.
Reagent Purity The purity of the aryl halide, TCPF, base, and ligand can significantly impact the reaction. Use freshly purified reagents whenever possible. The TCPF itself is highly air-stable and can be stored under ambient conditions.[1]

Experimental Protocols and Data

General Protocol for Palladium-Catalyzed Carbonylation using TCPF

This protocol is a generalized procedure based on reported literature.[1] Optimization for specific substrates is recommended.

  • Preparation: To an oven-dried reaction vial, add the palladium precursor (e.g., Pd(OAc)₂ or Pd(PhCN)₂Cl₂, 1 mol%), the phosphine ligand (e.g., Xantphos, 2 mol%), and the aryl halide (1.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., toluene), this compound (1.5-2.0 equiv), and the base (e.g., DBU, 2.0 equiv) via syringe.

  • Reaction: Place the vial in a pre-heated oil bath or heating block and stir at the desired temperature (e.g., 80 °C) for the specified time (e.g., 24 hours).

  • Workup: After cooling to room temperature, the reaction mixture can be diluted, washed (e.g., with aqueous base to remove trichlorophenol), dried, and purified by column chromatography.[5]

Table 1: Optimization of Reaction Parameters for Carbonylation of an Aryl Bromide

Based on data for the carbonylation of 4-bromobiphenyl.[1]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (1)Xantphos (2)NEt₃ (2.0)Toluene8065
2Pd(OAc)₂ (1)Xantphos (2)iPr₂NEt (2.0)Toluene800
3Pd(OAc)₂ (1) Xantphos (2) DBU (2.0) Toluene 80 95
4Pd(OAc)₂ (1)Xantphos (2)DBU (2.0)Dioxane8088
5Pd(OAc)₂ (1)Xantphos (2)DBU (2.0)CH₃CN8076
6PdCl₂(PhCN)₂ (1)Xantphos (2)DBU (2.0)Toluene8093

Visualized Workflows and Mechanisms

experimental_workflow Experimental Workflow for Carbonylation using TCPF prep 1. Add Pd Catalyst, Ligand, & Aryl Halide to Vial inert 2. Purge with Inert Gas (Ar/N₂) prep->inert reagents 3. Add Anhydrous Solvent, TCPF, and Base inert->reagents react 4. Heat and Stir (e.g., 80°C, 24h) reagents->react workup 5. Cool, Dilute, and Wash react->workup purify 6. Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed carbonylation.

catalytic_cycle Simplified Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-X pd_aryl Ar-Pd(II)(X)L₂ oa->pd_aryl co_ins CO Insertion pd_aryl->co_ins co_gen CO Generation co_gen->co_ins CO pd_acyl Ar(CO)-Pd(II)(X)L₂ co_ins->pd_acyl re Reductive Elimination pd_acyl->re re->pd0 Product (ArCO-OTCP) product Ar-CO-Nu re->product tcpf TCPF + Base tcpf->co_gen nucleophile Nucleophile (e.g., TCP) nucleophile->re

Caption: The palladium-catalyzed carbonylation cycle using a CO surrogate.

References

Technical Support Center: Formylation Reactions with 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing formylation reactions using 2,4,6-trichlorophenyl formate (B1220265). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and troubleshooting common issues. The primary application of 2,4,6-trichlorophenyl formate is as a highly reactive and crystalline carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions. This process typically involves a two-step, one-pot sequence:

  • Palladium-Catalyzed Carbonylation: An aryl/alkenyl halide or triflate is reacted with this compound to generate a highly activated 2,4,6-trichlorophenyl ester intermediate.

  • Nucleophilic Acyl Substitution: The activated ester is then treated in situ with a nucleophile (e.g., an amine, alcohol, or thiol) to yield the final formylated product (amide, ester, or thioester).

This guide is structured to address challenges in both stages of this powerful transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in these reactions?

A1: this compound serves as a solid, stable, and highly reactive precursor to carbon monoxide (CO).[1][2] In the presence of a base, it readily decomposes to generate CO in situ for palladium-catalyzed carbonylation reactions.[2][3] This avoids the need to handle toxic and flammable CO gas, making the process safer and more convenient for laboratory-scale synthesis.[4] Its high reactivity allows for the use of near-stoichiometric amounts and enables reactions to proceed under mild conditions, often at room temperature.[1][2]

Q2: How is the in situ activated ester formed and why is it effective for the subsequent formylation?

A2: During the palladium-catalyzed carbonylation, the aryl/alkenyl halide or triflate is converted into an acylpalladium intermediate. This intermediate then reacts with the 2,4,6-trichlorophenoxide, which is generated alongside CO from the formate precursor, to form a 2,4,6-trichlorophenyl ester. This ester is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the trichlorophenyl group, making it an excellent electrophile for the subsequent reaction with a nucleophile to form the desired amide, ester, or other carboxylic acid derivative.[5][6]

Q3: My overall yield is low. Which step is more likely to be the problem: the carbonylation or the nucleophilic substitution?

A3: Both steps are critical and can contribute to low overall yield. The carbonylation step can be sensitive to the catalyst, ligand, base, and solvent. Incomplete conversion here will naturally lead to a low final yield. The subsequent nucleophilic substitution is a competition between the desired reaction with your nucleophile and side reactions, primarily hydrolysis of the highly reactive ester intermediate by any residual water. It is recommended to monitor the reaction by TLC or LCMS after the carbonylation step to assess the conversion to the intermediate ester before proceeding.

Q4: Can I use other CO surrogates for this reaction?

A4: Yes, other CO surrogates exist, such as phenyl formate or N-formylsaccharin. However, this compound is noted for its high reactivity, which allows CO generation to occur rapidly even at room temperature.[4][5] This high reactivity can be advantageous for sensitive substrates and can help reduce the required amount of the formate to near-stoichiometric levels.[2]

Troubleshooting Guides

Part 1: Palladium-Catalyzed Carbonylation Step

Issue: Low or no conversion of starting material (Aryl Halide/Triflate) to the intermediate 2,4,6-trichlorophenyl ester.

dot

start Low Yield in Carbonylation Step q1 Check Catalyst System (Pd Source & Ligand) start->q1 q2 Review Base and Solvent Choice q1->q2 Active sol1 Ensure Pd(0) is active. Use fresh Pd(OAc)2 or Pd2(dba)3. Ensure ligand (e.g., Xantphos) is not degraded. q1->sol1 Inactive? q3 Assess Reagent Quality & Stoichiometry q2->q3 Optimal sol2 Base is critical for CO generation. DBU is often optimal over Et3N or others. Solvent choice impacts solubility and rate. Toluene (B28343), Dioxane, or THF are common. q2->sol2 Suboptimal? q4 Optimize Reaction Temperature q3->q4 OK sol3 Use anhydrous solvents. Ensure this compound is pure. Use 1.2-1.5 eq. of formate. q3->sol3 Issues? sol4 While some reactions run at RT, heating to 45-80°C may be required for less reactive substrates (e.g., aryl bromides). q4->sol4 Too Low? end Yield Improved q4->end Optimal sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for low carbonylation yield.

Potential CauseSuggested Solution
Inactive Palladium Catalyst The active catalyst is Pd(0). Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is of good quality. Consider adding a phosphine (B1218219) ligand like Xantphos, which is effective for this transformation.[7]
Suboptimal Base The base is crucial for promoting the decarbonylation of the formate. While triethylamine (B128534) (Et₃N) is commonly used, stronger, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can significantly improve yields, especially for less reactive aryl bromides.[7]
Incorrect Solvent The choice of solvent can affect catalyst activity and solubility of reagents. Toluene, THF, and dioxane are commonly used and effective solvents. A screen may be necessary to find the optimal one for your specific substrate.[7]
Reagent Quality and Stoichiometry Ensure that this compound is pure and dry. Use of anhydrous solvents is recommended. Typically, 1.2 to 1.5 equivalents of the formate are sufficient.
Low Reaction Temperature While many reactions with reactive substrates (aryl iodides) proceed at room temperature, less reactive starting materials like aryl bromides may require heating to 80°C to achieve good conversion.[7]
Formation of Side Products A common side reaction is the direct reduction of the aryl halide to the corresponding arene. This can sometimes occur if the hydride source (if present) reacts before carbonylation. This is less of an issue with formate-based CO surrogates compared to reductive carbonylation protocols.
Part 2: Nucleophilic Acyl Substitution Step

Issue: The intermediate ester forms successfully, but the yield of the final formylated product is low after adding the nucleophile.

Potential CauseSuggested Solution
Hydrolysis of Activated Ester The 2,4,6-trichlorophenyl ester is highly reactive and susceptible to hydrolysis by water. Ensure the reaction is conducted under anhydrous conditions. If your nucleophile is added as a salt (e.g., hydrochloride), ensure the neutralization step does not introduce excessive water.
Low Nucleophilicity of Amine/Alcohol If your nucleophile is a weak nucleophile (e.g., an aniline (B41778) with electron-withdrawing groups), the reaction may be slow. The addition of a catalyst like DMAP (4-dimethylaminopyridine) can facilitate the reaction. Increasing the temperature (e.g., to 45°C) can also improve the rate.
Incorrect pH or Buffer For reactions involving biomolecules or pH-sensitive substrates, maintaining an optimal pH is critical. For aminolysis, a pH range of 7.2-8.5 is generally effective, as it ensures the amine is sufficiently deprotonated and nucleophilic without dramatically accelerating hydrolysis. Avoid buffers containing primary amines like Tris or Glycine, as they will compete with your intended nucleophile.
Steric Hindrance A sterically hindered nucleophile or a hindered electrophilic site on the intermediate ester can slow down the reaction. In such cases, increasing the reaction time, temperature, and/or the equivalents of the nucleophile may be necessary.
Suboptimal Stoichiometry Typically, 1.5 to 2.0 equivalents of the nucleophile are used to ensure complete conversion of the intermediate ester.

Data Presentation

Table 1: Optimization of the Carbonylation of 4-Bromotoluene (B49008)

Reaction Conditions: 4-bromotoluene (0.5 mmol), this compound (1.0 mmol), Pd(OAc)₂ (2 mol %), Xantphos (4 mol %), Base (1.0 mmol), Toluene (2.5 mL), 80°C, 24 h.

EntryBaseYield of 2,4,6-trichlorophenyl 4-methylbenzoate (%)
1Et₃N34
2DIPEA0
3DBU91
4K₂CO₃25
5Cs₂CO₃16

Data sourced from a study on the palladium-catalyzed carbonylation of aryl bromides.[7]

Table 2: Solvent Effect on the Carbonylation of 4-Bromotoluene

Reaction Conditions: 4-bromotoluene (0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (1 mol %), Xantphos (2 mol %), DBU (1.0 mmol), Solvent (2.5 mL), 80°C, 24 h.

EntrySolventYield (%)
1Toluene87
2Dioxane91
3THF83
4Acetonitrile62
5DMF55
6DMSO35

Data sourced from a study on the palladium-catalyzed carbonylation of aryl bromides.[7]

Experimental Protocols

Protocol: One-Pot Synthesis of N-(Fluoren-2-ylcarbonyl)morpholine

This protocol demonstrates the palladium-catalyzed carbonylation of 2-iodofluorene followed by amidation with morpholine (B109124).

Step 1: Palladium-Catalyzed Carbonylation

  • To a flask, add 2-iodofluorene (500 mg, 1.71 mmol), palladium(II) acetate (B1210297) (38.4 mg, 0.171 mmol, 10 mol%), and Xantphos (198 mg, 0.342 mmol, 20 mol%).

  • Add toluene (10 mL) and triethylamine (470 µL, 3.42 mmol, 2.0 eq.).

  • Add this compound (579 mg, 2.57 mmol, 1.5 eq.).

  • Stir the solution at room temperature for 24 hours.

  • Monitor the formation of the intermediate ester by TLC (hexane:ethyl acetate = 19:1). The expected yield of the intermediate is approximately 69%.

Step 2: Nucleophilic Substitution (Amidation)

  • After confirming the formation of the intermediate, add THF (5 mL) to the reaction mixture.

  • Add triethylamine (330 µL, 2.36 mmol, ~2.0 eq. relative to the intermediate).

  • Add DMAP (7.2 mg, 59 µmol, 5 mol% relative to the intermediate).

  • Add morpholine (154 µL, 1.77 mmol, ~1.5 eq. relative to the intermediate).

  • Stir the mixture at 45°C for 20 hours.

  • Monitor the formation of the final amide product by TLC (hexane:ethyl acetate = 1:1).

  • Upon completion, quench the reaction with water and extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the final product. The expected yield for this step is approximately 93%.

Visualizations

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cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Nucleophilic Substitution A Combine Aryl Halide, Pd(OAc)2, Xantphos, and Toluene B Add Base (e.g., Et3N) and 2,4,6-Trichlorophenyl Formate (TCPF) A->B C Stir at RT - 80°C for 1-24h B->C D In Situ Formation of Activated Trichlorophenyl Ester C->D E Add Nucleophile (e.g., Amine), DMAP (cat.), and additional base D->E One-Pot Transition F Stir at RT - 45°C for 1-20h E->F G Workup and Purification (Quench, Extract, Chromatography) F->G H Final Formylated Product (Amide, Ester, etc.) G->H

Caption: General workflow for one-pot formylation.

dot

pd0 Pd(0)L2 pd_aryl Ar-Pd(II)(L2)-X pd0->pd_aryl Oxidative Addition pd_co [Ar-Pd(II)(L2)(CO)]+X- pd_aryl->pd_co CO Coordination pd_acyl Ar(CO)-Pd(II)(L2)-X pd_co->pd_acyl Migratory Insertion pd_acyl->pd0  + Ar'O- product Ar-CO-OAr' pd_acyl->product Reductive Elimination reagents1 Ar-X reagents2 CO reagents3 Ar'O- Legend Ar = Aryl/Alkenyl X = Halide/Triflate Ar'O- = 2,4,6-Trichlorophenoxide L = Ligand (e.g., Xantphos)

Caption: Simplified palladium catalytic cycle for carbonylation.

References

side reactions and byproducts of 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions and byproducts encountered when using 2,4,6-trichlorophenyl formate (B1220265) in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions and byproducts associated with 2,4,6-trichlorophenyl formate?

A1: The main side reaction is the decomposition of this compound into 2,4,6-trichlorophenol (B30397) and carbon monoxide (CO).[1][2][3] This decomposition is often intentionally triggered when the reagent is used as a CO surrogate in carbonylation reactions.[4][5][6] The primary byproduct you will encounter is 2,4,6-trichlorophenol.[1]

Q2: Under what conditions does this compound decompose?

A2: Decomposition is typically promoted by the presence of a weak base, such as triethylamine (B128534) (NEt3).[2][3][6] The rate of this decomposition can be rapid, even at room temperature.[6][7] The introduction of electron-withdrawing groups in the aromatic ring of aryl formates, as in the case of this compound, increases the rate of decomposition.[1]

Q3: Is this compound stable for long-term storage?

A3: Yes, this compound is a stable crystalline compound under standard storage conditions.[1][2] It is important to store it in a cool, dry place away from bases to prevent premature decomposition.

Q4: How can I detect the presence of the 2,4,6-trichlorophenol byproduct in my reaction mixture?

A4: The presence of 2,4,6-trichlorophenol can be detected using thin-layer chromatography (TLC).[1] A spot corresponding to 2,4,6-trichlorophenol may be observed, which can be visualized under a UV lamp.[1]

Troubleshooting Guides

Problem: My TLC analysis shows a significant amount of 2,4,6-trichlorophenol before the reaction has completed.

  • Possible Cause 1: Premature decomposition of this compound.

    • Solution: Ensure that the reagent was not exposed to basic conditions before being added to the reaction mixture. If using a base like triethylamine, consider adding it slowly to the reaction mixture, as rapid addition can cause sudden decomposition.[1]

  • Possible Cause 2: Impure starting material.

    • Solution: Check the purity of your this compound before use. Partial decomposition may have occurred during storage.[1] Consider purifying the reagent if necessary.

Problem: The yield of my desired product is low, and I suspect the this compound is the issue.

  • Possible Cause 1: The this compound has decomposed, acting as a CO source instead of the desired reagent.

    • Solution: Re-evaluate your reaction conditions. If a base is present, it is likely promoting the decomposition of the formate to CO.[2][3] If your intention is not a carbonylation reaction, you may need to use an alternative reagent or modify your conditions to avoid basic environments.

  • Possible Cause 2: Inefficient removal of the 2,4,6-trichlorophenol byproduct.

    • Solution: The 2,4,6-trichlorophenol byproduct can sometimes interfere with the isolation of the desired product. A simple wash with a diluted aqueous sodium hydroxide (B78521) (NaOH) solution is effective for its removal.[1]

Quantitative Data

While specific quantitative data on the percentage of byproduct formation is limited in the literature, the following table summarizes the yields of desired products under conditions where the decomposition of this compound is controlled and utilized in carbonylation reactions. This indirectly demonstrates the management of the primary "side reaction."

ReactantCatalyst SystemBaseSolventTemperatureYield of Carbonylated ProductReference
2-IodofluorenePd(OAc)₂, XantphosTriethylamineTolueneRoom Temp69% (of intermediate)[8]
2-BromonaphthalenePd(OAc)₂, XantphosNBu₃Toluene100 °C89%[8]
Alkenyl triflatePd(OAc)₂, XantphosTriethylamineTolueneRoom Temp92%[1]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by TLC

  • Prepare a TLC plate: Use a silica (B1680970) gel plate with a fluorescent indicator.

  • Prepare your sample: Dissolve a small amount of the this compound in a suitable solvent (e.g., ethyl acetate).

  • Spot the plate: Spot the dissolved sample onto the TLC plate. It is also advisable to spot a standard of 2,4,6-trichlorophenol if available for comparison.

  • Develop the plate: Elute the plate with a hexane/ethyl acetate (B1210297) (9/1) solvent system.[1]

  • Visualize: Observe the plate under a UV lamp at 254 nm.[1]

  • Analyze: The Rf value for this compound is approximately 0.57.[1] The presence of a separate spot corresponding to 2,4,6-trichlorophenol indicates partial decomposition.[1]

Protocol 2: Removal of 2,4,6-Trichlorophenol Byproduct

  • Work-up: After the reaction is complete, quench the reaction with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[8]

  • Base Wash: Wash the organic layer with a diluted aqueous solution of sodium hydroxide (NaOH). This will deprotonate the phenolic hydroxyl group of 2,4,6-trichlorophenol, forming the sodium salt which is soluble in the aqueous layer.

  • Separation: Separate the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.[8]

Visualizations

G TCPF This compound Decomposition Decomposition TCPF->Decomposition Side Reaction Base Base (e.g., Triethylamine) Base->Decomposition Promotes TCP 2,4,6-Trichlorophenol (Byproduct) Decomposition->TCP CO Carbon Monoxide (CO) Decomposition->CO

Caption: Decomposition pathway of this compound.

G Start Problem: Unexpected presence of 2,4,6-trichlorophenol in TLC CheckPurity Check purity of starting material (See Protocol 1) Start->CheckPurity IsPure Is the starting material pure? CheckPurity->IsPure Purify Purify the reagent before use IsPure->Purify No ReviewConditions Review reaction conditions for unintended base exposure IsPure->ReviewConditions Yes Purify->ReviewConditions SlowAddition If base is required, add it slowly to control decomposition ReviewConditions->SlowAddition End Proceed with reaction SlowAddition->End

Caption: Troubleshooting workflow for unexpected byproduct formation.

References

troubleshooting decomposition of 2,4,6-Trichlorophenyl Formate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trichlorophenyl Formate (B1220265) (TCPF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of 2,4,6-Trichlorophenyl Formate in my reaction?

A1: this compound (TCPF) serves as a solid, crystalline carbon monoxide (CO) surrogate.[1] Its intended "decomposition" is a controlled chemical reaction, typically initiated by a base like triethylamine, to generate CO in situ for palladium-catalyzed carbonylation reactions.[2] This avoids the need to handle hazardous CO gas directly.

Q2: What are the main products of the decomposition of this compound?

A2: The base-mediated decomposition of TCPF yields carbon monoxide (CO) and 2,4,6-trichlorophenol (B30397). The in situ generated CO is then consumed in the catalytic cycle of your carbonylation reaction.

Q3: How should I store and handle this compound?

A3: this compound is a stable crystalline solid at room temperature. It is recommended to store it in a tightly sealed container in a cool, dry place under an inert atmosphere.

Q4: What analytical techniques can I use to monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, techniques such as quantitative Nuclear Magnetic Resonance (qNMR) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of TCPF and other species in the reaction mixture.[3]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Possible Cause 1.1: Inefficient Decomposition of this compound

  • Question: My reaction is sluggish, and I suspect the TCPF is not decomposing to generate CO effectively. What should I check?

  • Answer:

    • Base: Ensure the appropriate amount of a suitable base, such as triethylamine, is present. The rate of CO generation is dependent on the base.

    • Temperature: While some reactions with TCPF can proceed at room temperature, others, especially with less reactive aryl halides (e.g., bromides), may require elevated temperatures to facilitate both CO generation and the catalytic cycle.

    • Solvent: The choice of solvent can impact the solubility of reagents and the rate of reaction. Toluene and THF are commonly used. Ensure your reagents are soluble in the chosen solvent system.

Possible Cause 1.2: Catalyst Inactivation

  • Question: How can I determine if my palladium catalyst is the issue?

  • Answer:

    • Catalyst Loading: Verify that the correct catalyst loading has been used. Low catalyst loading can lead to incomplete conversion.

    • Ligand: Ensure the appropriate phosphine (B1218219) ligand is used and that its ratio to the palladium source is correct. The choice of ligand is critical for the stability and activity of the catalyst.

    • CO Inhibition: A rapid release of a high concentration of CO can potentially inhibit or deactivate the palladium catalyst. For sensitive substrates, a slow addition of the TCPF solution may be necessary to maintain a low and steady concentration of CO.

Issue 2: Formation of Side Products

Possible Cause 2.1: Competing Nucleophilic Attack by 2,4,6-Trichlorophenol

  • Question: I am observing a significant amount of a byproduct that I suspect is derived from 2,4,6-trichlorophenol. How can I mitigate this?

  • Answer: The decomposition of TCPF generates 2,4,6-trichlorophenol, which is a nucleophile and can compete with your desired nucleophile in the reaction.

    • Reaction Conditions: The nucleophilicity of 2,4,6-trichlorophenol can be a factor. Optimizing the reaction temperature and the rate of addition of your primary nucleophile can favor the desired reaction pathway.

    • Stoichiometry: Ensure the stoichiometry of your primary nucleophile is optimized to outcompete the 2,4,6-trichlorophenol.

Possible Cause 2.2: Hydrolysis of this compound

  • Question: Could water in my reaction be causing issues?

  • Answer: Yes, this compound can be sensitive to moisture. The presence of water can lead to hydrolysis of the formate ester, which will prevent the generation of CO. It is crucial to use anhydrous solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Factors Influencing the Rate of CO Generation from this compound

FactorInfluence on CO Generation RateRecommendations and Remarks
Base The strength and concentration of the base are critical for the decomposition of TCPF. Triethylamine is commonly used.Ensure accurate addition of the base. Stronger bases may accelerate CO generation, which could be detrimental in some cases.
Temperature Higher temperatures generally increase the rate of CO generation.For aryl iodides, room temperature is often sufficient. For less reactive substrates like aryl bromides, heating may be required.
Solvent The polarity of the solvent can affect the rate of decomposition.Toluene and THF are standard solvents. Ensure all reagents are fully dissolved.
Rate of Addition A rapid addition of TCPF can lead to a burst of CO, potentially inhibiting the catalyst.For sensitive substrates, slow addition of a TCPF solution using a syringe pump is recommended to maintain a low, steady CO concentration.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Carbonylation using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, palladium catalyst, and phosphine ligand.

  • Add the anhydrous solvent, followed by the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the this compound. For sensitive substrates, this should be done by dissolving the TCPF in a small amount of the reaction solvent and adding it dropwise or via a syringe pump over a period of time.

  • Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction mixture, which typically involves filtration to remove the catalyst, followed by an aqueous wash, extraction with an organic solvent, drying, and concentration under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Decomposition_Pathway Decomposition of this compound TCPF This compound CO Carbon Monoxide (CO) TCPF->CO + Base TCP 2,4,6-Trichlorophenol TCPF->TCP + Base Base Base (e.g., Triethylamine)

Caption: Base-mediated decomposition of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low or No Product Yield Check_Decomposition Is TCPF decomposing? Start->Check_Decomposition Check_Catalyst Is the catalyst active? Check_Decomposition->Check_Catalyst Yes Solution_Decomposition Optimize Base/Temp/Solvent Check_Decomposition->Solution_Decomposition No Check_Side_Products Are there significant side products? Check_Catalyst->Check_Side_Products Yes Solution_Catalyst Check Catalyst Loading/Ligand Consider slow addition of TCPF Check_Catalyst->Solution_Catalyst No Solution_Side_Products Optimize Nucleophile Stoichiometry Ensure anhydrous conditions Check_Side_Products->Solution_Side_Products Yes

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Products from 2,4,6-Trichlorophenyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-trichlorophenyl formate (B1220265) reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of products from reactions utilizing 2,4,6-trichlorophenyl formate.

Issue 1: Presence of Unreacted 2,4,6-Trichlorophenol (B30397) in the Purified Product

  • Question: After purification, I still observe the presence of 2,4,6-trichlorophenol in my final product. How can I effectively remove it?

  • Answer: The presence of unreacted 2,4,6-trichlorophenol is a common issue. An alkaline aqueous workup is typically sufficient for its removal.[1] During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) will deprotonate the acidic phenol, rendering it soluble in the aqueous phase.

    Recommended Workup Protocol:

    • Quench the reaction mixture with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297).[2]

    • Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

Issue 2: Product Decomposition during Silica (B1680970) Gel Chromatography

  • Question: My desired product, an activated ester, appears to be decomposing on the silica gel column during flash chromatography. What can I do to prevent this?

  • Answer: Silica gel is inherently acidic and can cause the decomposition of acid-sensitive compounds, such as some activated esters.[3][4] To mitigate this, you can deactivate the silica gel or use an alternative purification method.

    Solutions:

    • Deactivation of Silica Gel: Prepare a slurry of silica gel in your chosen eluent system containing 1-3% triethylamine (B128534).[4] Pack the column with this slurry and flush with one column volume of the same solvent system before loading your sample. The triethylamine will neutralize the acidic sites on the silica.

    • Alternative Purification: If your product is highly sensitive, consider recrystallization as an alternative purification method.[5]

Issue 3: Difficulty in Separating the Product from Non-polar Byproducts by Column Chromatography

  • Question: I am having trouble separating my product from other non-polar byproducts using flash chromatography with a standard hexane (B92381)/ethyl acetate solvent system. How can I improve the separation?

  • Answer: Optimizing the solvent system and chromatography conditions is crucial for achieving good separation.

    Strategies for Improved Separation:

    • Solvent System Modification: Experiment with different solvent systems. For instance, replacing hexane with toluene (B28343) or using a gradient elution can sometimes improve separation.[6]

    • Gradient Elution: Start with a low polarity eluent and gradually increase the polarity.[4] For example, you can start with 100% hexane and slowly increase the percentage of ethyl acetate.

    • Thin-Layer Chromatography (TLC) Optimization: Before running a column, optimize the separation on a TLC plate to find the ideal solvent system that gives a good separation between your product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What are the typical byproducts in a this compound reaction?

A1: Besides the unreacted starting materials, the most common byproduct is 2,4,6-trichlorophenol, which is released during the reaction.[1] Other byproducts can arise from side reactions of the nucleophile or the substrate.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a common method to monitor the reaction progress.[7] Staining with an appropriate indicator (e.g., potassium permanganate) or visualization under a UV lamp can help track the consumption of starting materials and the formation of the product.[2]

Q3: What are some common solvent systems for flash chromatography of products from these reactions?

A3: A frequently used solvent system is a mixture of hexane and ethyl acetate.[2] The ratio is typically optimized based on the polarity of the specific product, often starting with a high hexane ratio (e.g., 100:1 hexane/EtOAc) and gradually increasing the ethyl acetate concentration.[2]

Q4: Is recrystallization a viable method for purifying my product?

A4: Yes, recrystallization can be an effective purification technique, especially for crystalline solid products.[1][5] The choice of solvent is critical and should be determined experimentally. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[5]

Data Presentation

Table 1: Typical TLC Rf Values for Compounds in this compound Reactions

CompoundSolvent System (Hexane/EtOAc)Approximate Rf ValueCitation
This compound9:10.57[2]
3,4-Dihydronaphthalen-2-yl trifluoromethanesulfonate9:10.63[2]
2,4,6-Trichlorophenyl 3,4-Dihydronaphthalene-2-Carboxylate9:10.57[2]
Product 1 (from 2-iodofluorene reaction)19:10.34
Product 2 (amide from Product 1)1:10.26

Experimental Protocols

Protocol 1: General Aqueous Workup Procedure

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).[2]

  • Combine the organic extracts.

  • Wash the combined organic layer with saturated aqueous sodium bicarbonate solution (1 x volume).

  • Wash the organic layer with brine (1 x volume).[2]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

  • Filter the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or a high hexane/EtOAc mixture).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the column. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, and load the dry powder onto the column.[4]

  • Elution: Begin elution with the low-polarity solvent system, collecting fractions.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis & Final Product start 2,4,6-Trichlorophenyl Formate Reaction quench Quench with Water start->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with Sat. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate_crude Concentrate dry->concentrate_crude chromatography Flash Column Chromatography concentrate_crude->chromatography recrystallization Recrystallization (Alternative) concentrate_crude->recrystallization tlc_analysis TLC Analysis of Fractions chromatography->tlc_analysis final_product Pure Product recrystallization->final_product combine_concentrate Combine Pure Fractions & Concentrate tlc_analysis->combine_concentrate combine_concentrate->final_product

Caption: General workflow for the purification of products from this compound reactions.

troubleshooting_logic cluster_impurities Impurity Identity cluster_solutions Purification Strategy start Crude Product check_purity Analyze Purity (TLC/NMR) start->check_purity phenol_impurity 2,4,6-Trichlorophenol Present? check_purity->phenol_impurity Impure pure_product Pure Product check_purity->pure_product Pure other_impurities Other Impurities Present? phenol_impurity->other_impurities No alkali_wash Perform Alkaline Aqueous Wash phenol_impurity->alkali_wash Yes column_chrom Column Chromatography other_impurities->column_chrom Yes other_impurities->pure_product No alkali_wash->check_purity recrystallize Recrystallization column_chrom->recrystallize If separation is poor or product is unstable column_chrom->pure_product recrystallize->pure_product

Caption: Decision-making flowchart for troubleshooting the purification process.

References

Technical Support Center: Carbonylation with 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for carbonylation reactions utilizing 2,4,6-trichlorophenyl formate (B1220265) (TCPF) as a carbon monoxide surrogate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental setup, and troubleshooting common issues encountered during this versatile and practical carbonylation method.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 2,4,6-trichlorophenyl formate (TCPF) over traditional carbon monoxide (CO) gas in carbonylation reactions?

A1: this compound is a stable, crystalline solid that serves as a convenient and safer alternative to gaseous carbon monoxide.[1][2][3] Its key advantages include:

  • Enhanced Safety: It eliminates the need to handle highly toxic and flammable CO gas, making the experimental setup simpler and safer, especially on a laboratory scale.[1]

  • Mild Reaction Conditions: TCPF generates CO in situ under mild conditions, often at room temperature, in the presence of a weak base like triethylamine.[1][2][4] This contrasts with many CO surrogates that require high temperatures or strong acids/bases for activation.[1]

  • Stoichiometric Control: As a solid, TCPF can be weighed accurately, allowing for the use of near-stoichiometric amounts of the CO source.[1][5]

  • High Reactivity: The electron-withdrawing chlorine atoms on the phenyl ring enhance the reactivity of TCPF compared to other aryl formates, enabling carbonylation at lower temperatures and with reduced amounts of the formate.[1][2]

  • Versatile Product Formation: The primary products, 2,4,6-trichlorophenyl esters, are activated intermediates that can be readily converted into a variety of other carboxylic acid derivatives, such as amides and thioesters.[2][5]

Q2: What is the recommended catalyst system for carbonylation using TCPF?

A2: The most commonly employed and effective catalyst system is a combination of a palladium precursor and a suitable phosphine (B1218219) ligand. A widely successful system consists of:

  • Palladium Precursor: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a frequently used and effective catalyst precursor.[6][7]

  • Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) is a highly recommended ligand for this reaction, often leading to high yields.[6][8][9] Tri(tert-butyl)phosphine tetrafluoroborate (B81430) (P(t-Bu)₃·HBF₄) has also been identified as a highly effective ligand, providing excellent yields.[10]

Q3: Can I use other aryl formates as CO surrogates?

A3: Yes, other aryl formates, such as phenyl formate, can be used as CO surrogates in palladium-catalyzed carbonylation reactions.[10][11][12] However, this compound is generally more reactive due to the electron-withdrawing nature of the chloro substituents, which facilitates the base-mediated decarbonylation to generate CO.[1] This increased reactivity often allows for milder reaction conditions and may be advantageous for less reactive substrates.[2]

Troubleshooting Guide

Problem 1: Low or no conversion of the starting material.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have not degraded. Consider using a freshly opened bottle or purifying the reagents if necessary.
Insufficient Base Triethylamine (NEt₃) is crucial for the in situ generation of CO from TCPF.[1][2] Ensure the base is pure, dry, and added in the correct stoichiometric amount (typically 2 equivalents relative to the aryl halide).
Poor Solvent Quality Use anhydrous solvents. Common solvents for this reaction include toluene (B28343), acetonitrile (B52724) (CH₃CN), and dimethylformamide (DMF).[6][8] Traces of water or other impurities can interfere with the catalytic cycle.
Low Reaction Temperature While many reactions proceed at room temperature, less reactive substrates (e.g., aryl bromides or chlorides) may require elevated temperatures (e.g., 80-100 °C) to achieve good conversion.[13][14]
Ligand Incompatibility While Xantphos is broadly effective, for certain substrates, other ligands like P(t-Bu)₃·HBF₄ might provide better results.[10] Consider screening a small set of ligands if yields are consistently low.

Problem 2: Formation of significant side products, such as dehalogenated starting material.

Potential Cause Troubleshooting Step
High Reaction Temperature Excessive heat can promote side reactions. If dehalogenation is observed, try running the reaction at a lower temperature for a longer duration.[15][16]
Incorrect Rate of CO Generation For some substrates, particularly aryl bromides, a rapid generation of CO can be detrimental. In such cases, a slow addition of the this compound solution over several hours may be necessary to maintain a low concentration of CO and improve the yield of the desired product.[13]
Catalyst Decomposition The formation of palladium black indicates catalyst decomposition. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the ligand-to-metal ratio is appropriate to stabilize the catalytic species.[17]

Data Presentation: Catalyst and Reaction Condition Screening

The following tables summarize typical quantitative data for the palladium-catalyzed carbonylation of aryl halides using this compound.

Table 1: Effect of Ligand on Product Yield

EntryPalladium PrecursorLigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂XantphosToluene2595
2Pd(OAc)₂P(t-Bu)₃·HBF₄CH₃CN8099[10]
3Pd₂(dba)₃dppfDMF8085
4Pd(OAc)₂PPh₃CH₃CN8065[14]

Yields are representative and can vary based on the specific substrate.

Table 2: Effect of Solvent on Product Yield

EntryPalladium SystemSolventTemperature (°C)Yield (%)
1Pd(OAc)₂/XantphosToluene2595
2Pd(OAc)₂/P(t-Bu)₃·HBF₄CH₃CN8099[10]
3Pd(OAc)₂/XantphosDMF8092[8]
4Pd(OAc)₂/XantphosDioxane8088

Yields are for a model reaction and may differ for other substrates.

Experimental Protocols

General Procedure for Palladium-Catalyzed Carbonylation of an Aryl Iodide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.5 equiv)[6]

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)[8]

  • Xantphos (5 mol%)[8]

  • Triethylamine (NEt₃) (2.0 equiv)[6]

  • Anhydrous toluene

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the aryl iodide, this compound, palladium(II) acetate, and Xantphos.

  • Seal the vial with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Add anhydrous toluene via syringe, followed by the addition of triethylamine.

  • Stir the reaction mixture at room temperature for 24 hours or until the starting material is consumed as monitored by TLC or GC-MS.[6]

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The residue can be purified by silica (B1680970) gel column chromatography to afford the desired 2,4,6-trichlorophenyl ester. The byproduct, 2,4,6-trichlorophenol, can typically be removed by an aqueous alkali wash.[1]

Visualizations

experimental_workflow reagents Aryl Halide TCPF Pd(OAc)₂ Xantphos setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine solvent_base Add Anhydrous Solvent & Triethylamine setup->solvent_base 2. Add reaction Stir at RT or Heat (Monitor Progress) solvent_base->reaction 3. React workup Workup (e.g., Aqueous Wash) reaction->workup 4. Quench purification Purification (Column Chromatography) workup->purification 5. Isolate product Isolated Product (Trichlorophenyl Ester) purification->product

Caption: Experimental workflow for TCPF-mediated carbonylation.

troubleshooting_low_yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_base Is the base pure and sufficient? start->check_base check_conditions Are reaction conditions (temp, solvent) optimal? start->check_conditions solution_catalyst Use fresh catalyst/ligand check_catalyst->solution_catalyst No solution_base Use fresh, dry base; check stoichiometry check_base->solution_base No solution_conditions Increase temperature; use anhydrous solvent check_conditions->solution_conditions No

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Managing Moisture-Sensitive Formylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to the moisture sensitivity of common formylating agents.

Frequently Asked Questions (FAQs)

Q1: What are the immediate signs that my formylating agent has been compromised by moisture?

A1: The most common signs include a noticeable change in physical appearance (e.g., a solid reagent becoming clumpy or a colorless liquid turning yellow), a distinct "fishy" smell from the decomposition of N,N-Dimethylformamide (DMF) into dimethylamine (B145610), or fuming when the container is opened, which can indicate the presence of acidic hydrolysis byproducts like HCl.[1][2][3] A significant loss of reactivity, leading to sluggish or incomplete reactions, is a key indicator of degradation.[2]

Q2: I'm using a Vilsmeier-Haack reaction (DMF/POCl₃) and the yield is very low. What is the most likely cause related to moisture?

A2: The Vilsmeier reagent, formed from DMF and POCl₃, is highly sensitive to moisture.[2][4] Water will rapidly quench the reagent, preventing the formylation of your substrate.[2] Ensure that your DMF is anhydrous and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[2][5]

Q3: How should I properly store moisture-sensitive formylating agents?

A3: Store all moisture-sensitive reagents in tightly sealed containers, preferably with a Sure/Seal™ system, in a cool, dry place away from direct sunlight and heat sources.[6][7] The storage area should be well-ventilated. For highly reactive agents, storage in a desiccator or a glovebox is recommended to minimize exposure to atmospheric moisture.[8] Always check the manufacturer's specific storage recommendations.

Q4: Can I still use a bottle of DMF that has a slight fishy odor?

A4: A fishy smell indicates the presence of dimethylamine, a product of DMF hydrolysis. While the DMF is not pure, it may still be usable for less sensitive applications. However, for reactions highly dependent on the purity of the formylating agent, such as the Vilsmeier-Haack reaction, using degraded DMF can significantly lower the yield.[2] It is best to use fresh, anhydrous DMF for optimal results.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Degraded Formylating Agent: The reagent has been hydrolyzed by moisture, rendering it inactive.[2]1. Verify Reagent Quality: Use a fresh bottle of the formylating agent or one that has been properly stored. 2. Check for Anhydrous Conditions: Ensure all glassware was properly dried (oven- or flame-dried) and the reaction was assembled under an inert atmosphere.[8][9][10] 3. Use Dry Solvents: Solvents must be anhydrous. Use freshly distilled solvents or those stored over molecular sieves.[8]
Inconsistent Reaction Results Variable Moisture Contamination: Inconsistent laboratory technique or fluctuating humidity levels can lead to varying degrees of reagent decomposition.1. Standardize Handling Procedures: Implement a strict protocol for handling anhydrous reagents (see Experimental Protocols below). 2. Monitor Lab Environment: Be mindful of ambient humidity. On particularly humid days, take extra precautions, such as flushing the reaction vessel with inert gas for a longer period.[5]
Formation of Unexpected Byproducts Side Reactions with Water or Hydrolysis Products: Water can participate in side reactions, or the byproducts of reagent hydrolysis (e.g., acids) can catalyze unintended pathways.1. Analyze Byproducts: If possible, identify the byproducts using techniques like NMR or LC-MS to understand the side reactions occurring. 2. Improve Anhydrous Technique: Re-evaluate your experimental setup to eliminate all potential sources of moisture.[9] 3. Purify Reagents: If the formylating agent is also the solvent (e.g., DMF), ensure it is of the highest purity available.
Reaction Fails to Initiate Inactive Substrate or Reagent: The substrate may be too electron-deficient for the formylation reaction, or the formylating agent is completely inactive due to extensive hydrolysis.[2][11]1. Confirm Substrate Reactivity: Vilsmeier-Haack and similar reactions are most effective on electron-rich aromatic compounds.[11][12] Consider if an alternative formylation method is needed for your substrate. 2. Test Reagent Activity: If you suspect the reagent is inactive, you can perform a small-scale test reaction with a highly reactive substrate known to work well.

Data on Common Formylating Agents

Formylating AgentChemical FormulaAppearanceMoisture SensitivityStorage & Handling NotesHydrolysis Byproducts
Vilsmeier Reagent (in situ from DMF/POCl₃)[(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻Typically formed in solutionExtremely HighMust be generated and used in situ under strictly anhydrous and inert conditions.[4][13]Dimethylamine, Formic Acid, Phosphoric Acid, HCl
Dichloromethyl methyl ether (DCMME) Cl₂CHOCH₃Colorless LiquidHighHighly reactive with water. Must be handled in a fume hood under inert atmosphere. Protect from moisture during storage.[14][15][16]HCl, Methyl Formate
N,N-Dimethylformamide (DMF) HCON(CH₃)₂Colorless LiquidModerateHydrolyzes in the presence of strong acids or bases, especially at high temperatures. Technical grade often has a fishy smell from dimethylamine impurity.Dimethylamine, Formic Acid[17]

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Reaction

This protocol outlines the fundamental steps for creating an inert atmosphere for moisture-sensitive reactions.

Materials:

  • Round-bottom flask and other necessary glassware

  • Magnetic stir bar

  • Rubber septa

  • Vacuum/Nitrogen or Argon line (Schlenk line)

  • Heat gun or oven

  • Syringes and needles

Procedure:

  • Drying Glassware: Dry all glassware in an oven at a minimum of 125°C for at least 24 hours prior to use.[8][9] Alternatively, assemble the glassware and flame-dry it under a vacuum.[9]

  • Assembly: While the glassware is still warm, assemble the apparatus and cap all openings with rubber septa. Clamp the flask securely.

  • Purging the System: Insert a needle connected to a vacuum line through a septum and evacuate the air from the flask for several minutes.

  • Backfilling with Inert Gas: Switch the line from vacuum to an inert gas (Nitrogen or Argon) and allow the gas to fill the flask. A balloon filled with the inert gas can be used as a simple indicator and pressure equalizer.[5]

  • Repeat Cycles: Repeat the vacuum/backfill cycle at least three times to ensure the atmosphere inside the flask is completely inert.[5]

  • Adding Reagents: Add anhydrous solvents and liquid reagents via syringe through the rubber septum. Add solid reagents quickly under a positive flow of inert gas.

  • Maintaining Atmosphere: Keep the reaction under a slight positive pressure of the inert gas for the duration of the experiment, often accomplished by keeping a gas-filled balloon attached via a needle.[5]

Protocol 2: Quality Control Check for DMF

A simple qualitative check for the presence of amine impurities in DMF can be performed before use in a sensitive reaction.

Materials:

Procedure:

  • To a test tube, add approximately 1 mL of the DMF sample.

  • Add a small amount of salicylic acid and a few drops of acetic anhydride.

  • Heat the mixture gently.

  • The development of a pink or red color indicates the presence of amine impurities, suggesting the DMF has undergone some hydrolysis. The intensity of the color can give a rough idea of the level of contamination. Note: This is a qualitative test. For quantitative analysis, more advanced techniques like GC-MS or titration would be required.

Visual Guides

Troubleshooting a Failed Formylation Reaction

G Troubleshooting a Failed Formylation Reaction start Failed Formylation Reaction reagent_check Is the formylating agent fresh and properly stored? start->reagent_check conditions_check Were anhydrous conditions strictly maintained? start->conditions_check substrate_check Is the substrate sufficiently electron-rich? start->substrate_check replace_reagent Solution: Use a new, sealed bottle of reagent. reagent_check->replace_reagent No dummy1 reagent_check->dummy1 Yes improve_technique Solution: Re-dry all glassware and solvents. Ensure proper inert atmosphere setup. conditions_check->improve_technique No dummy2 conditions_check->dummy2 Yes change_method Solution: Consider a different formylation method or harsher reaction conditions. substrate_check->change_method No dummy3 substrate_check->dummy3 Yes

Caption: A decision tree for troubleshooting common formylation reaction failures.

Hydrolysis Pathway of Vilsmeier Reagent

G Vilsmeier Reagent Hydrolysis Pathway reagent Vilsmeier Reagent [(CH3)2N=CHCl]+ intermediate Unstable Intermediate reagent->intermediate Reaction with Substrate product2 Inactive Products (e.g., Dimethylamine, HCl) reagent->product2 Hydrolysis water H₂O (Moisture) water->product2 product1 Formyl Product (Desired) intermediate->product1 Workup substrate Aromatic Substrate

References

Technical Support Center: Triethylamine Addition in 2,4,6-Trichlorophenyl Formate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 2,4,6-trichlorophenyl formate (B1220265) for carbonylation and subsequent functionalization reactions. The focus is on the critical step of triethylamine (B128534) (TEA) addition and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of triethylamine (TEA) in reactions involving 2,4,6-trichlorophenyl formate?

A1: Triethylamine, a tertiary amine base, serves two main purposes in these reactions.[1] Primarily, it acts as a base to facilitate the in situ generation of carbon monoxide (CO) from the this compound precursor.[2][3][4][5] This decarbonylation occurs rapidly at room temperature.[4][5] Secondly, in subsequent reactions, such as the formation of amides from the resulting activated esters, triethylamine acts as an acid scavenger, neutralizing by-products like hydrochloric acid (HCl).[1][6]

Q2: Why is slow addition of triethylamine sometimes recommended?

A2: Slow addition of triethylamine is a critical technique to control the reaction rate and temperature, especially in exothermic reactions.[7] In the context of this compound chemistry, controlling the rate of CO generation can be crucial. A rapid generation of CO might lead to pressure build-up or favor side reactions. While the literature more frequently mentions the slow addition of the this compound itself for less reactive substrates like bromoarenes, the principle of controlling reagent concentration applies to the base as well.[2] Slow addition of TEA can help maintain a steady, low concentration of the reactive intermediates, potentially improving yields and minimizing the formation of impurities.

Q3: What are the potential consequences of adding triethylamine too quickly?

A3: Adding triethylamine too rapidly can lead to several issues:

  • Exothermic Reaction: A rapid, uncontrolled exotherm can occur, leading to solvent boiling or decomposition of sensitive reagents and products.[7]

  • Side Reactions: High local concentrations of the base can promote undesired side reactions, such as polymerization or degradation of the starting materials or products.

  • Poor Selectivity: In cases where multiple reaction pathways are possible, a rapid addition may decrease the selectivity for the desired product.

  • Impurity Formation: Uncontrolled reaction conditions often result in a more complex reaction mixture, making purification more challenging.

Q4: Can other bases be used instead of triethylamine?

A4: While triethylamine is commonly used, other non-nucleophilic tertiary amines like diisopropylethylamine (DIEA or Hünig's base) can also be employed.[8] The choice of base can depend on the specific substrate and reaction conditions. For instance, in some amide coupling protocols, DIEA is a common alternative.[8] Other bases such as N-methylmorpholine, potassium acetate, and DBU have been explored in related chemistries but were found to sometimes promote unwanted elimination pathways.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Moisture in the reaction: Water can hydrolyze the this compound or the activated ester intermediate. 2. Inactive catalyst: The palladium catalyst may be oxidized or poisoned. 3. Insufficient base: Not enough triethylamine to drive the CO generation and any subsequent reactions. 4. Deactivated substrate: Some substrates, particularly electron-deficient ones, may react slowly.[10]1. Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.[10] 2. Use fresh catalyst and ensure an inert atmosphere (e.g., nitrogen or argon). 3. Use a slight excess of triethylamine (e.g., 1.2-2 equivalents). 4. Consider increasing the reaction temperature or using a more active catalyst system. For less reactive substrates like bromoarenes, higher temperatures (e.g., 100 °C) and slow addition of the formate have been shown to be effective.[2]
Formation of multiple unidentified by-products 1. Reaction temperature too high: This can lead to decomposition or side reactions. 2. Triethylamine added too quickly: Causes uncontrolled reaction rates and potential side reactions. 3. Oxygen contamination: Can lead to catalyst deactivation and oxidative side reactions.1. Run the reaction at a lower temperature. For CO generation from this compound with TEA, room temperature is often sufficient.[2][4] 2. Add the triethylamine dropwise or via a syringe pump over a prolonged period. 3. Thoroughly degas the solvent and maintain a positive pressure of an inert gas.
Reaction stalls before completion 1. Catalyst deactivation: The palladium catalyst may have precipitated or become inactive over time. 2. Insufficient reagent: One of the key reagents may have been consumed.1. Try adding a fresh portion of the catalyst. 2. Monitor the reaction by TLC or LC-MS to identify the limiting reagent and add more if necessary.
Difficulty in purifying the product 1. Formation of triethylammonium (B8662869) salts: Triethylamine hydrochloride or other salts can complicate extraction and purification. 2. Complex mixture of by-products: As a result of non-optimized reaction conditions.1. Perform an aqueous work-up with a dilute acid (e.g., 1N HCl) to remove the triethylammonium salts. An alkali wash can be used to remove unreacted 2,4,6-trichlorophenol.[2] 2. Optimize the reaction conditions, particularly the rate of triethylamine addition and the temperature, to minimize by-product formation.

Experimental Protocols

General Protocol for Amide Synthesis via a 2,4,6-Trichlorophenyl Ester Intermediate

This protocol is a generalized procedure based on common practices in the literature.[3]

  • Carbonylation Step:

    • To a solution of an aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.05-0.1 equiv), and a ligand like Xantphos (0.1-0.2 equiv) in an anhydrous solvent (e.g., toluene, THF, or DMF) under an inert atmosphere, add triethylamine (1.5-2.0 equiv).

    • For sensitive substrates or to control exotherms, the triethylamine should be added dropwise over 10-30 minutes at room temperature.

    • Stir the reaction at room temperature or elevated temperature (e.g., 45-100 °C) for 1-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Amidation Step:

    • To the crude solution containing the 2,4,6-trichlorophenyl ester, add the desired amine (1.1-1.5 equiv).

    • If not carried over from the previous step, add triethylamine (1.5-2.0 equiv) to act as an acid scavenger.

    • The reaction can be stirred at room temperature or heated (e.g., 45 °C) for 1-20 hours. The addition of a catalyst like DMAP (4-dimethylaminopyridine) in small amounts (0.05 equiv) can accelerate the reaction.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with dilute acid (e.g., 1N HCl) to remove excess triethylamine and amine, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography.

Visualizations

Reaction_Workflow General Workflow for Amide Synthesis cluster_step1 Step 1: Carbonylation cluster_step2 Step 2: Amidation cluster_workup Work-up & Purification A Aryl Halide + This compound + Pd Catalyst + Ligand B Add Triethylamine (Slowly) in Anhydrous Solvent A->B C Stir at RT or Heat (1-24h) B->C D Formation of Activated 2,4,6-Trichlorophenyl Ester C->D E Add Amine + Triethylamine (optional DMAP) D->E F Stir at RT or Heat (1-20h) E->F G Desired Amide Product F->G H Aqueous Work-up (Quench, Extract, Wash) G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Workflow for amide synthesis using this compound.

Signaling_Pathway Role of Triethylamine in CO Generation TCPF This compound Intermediate Bimolecular α-elimination (Concerted) TCPF->Intermediate Formyl proton abstraction TEA Triethylamine (Et3N) TEA->Intermediate TEAH Triethylammonium Ion (Et3NH+) TEA->TEAH Protonation CO Carbon Monoxide (CO) Intermediate->CO TCP 2,4,6-Trichlorophenoxide Intermediate->TCP

Caption: Mechanism of CO generation from this compound.

References

Technical Support Center: Removal of 2,4,6-Trichlorophenol Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the effective removal of the 2,4,6-trichlorophenol (B30397) (TCP) byproduct from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, and I suspect 2,4,6-trichlorophenol (TCP) is a byproduct. What are the initial steps for its removal?

A1: The initial approach to removing the acidic 2,4,6-trichlorophenol byproduct involves a liquid-liquid extraction using a basic aqueous solution. This method leverages the acidic nature of the phenol (B47542) to convert it into its water-soluble phenolate (B1203915) salt, which can then be separated from your desired product in an organic solvent.

Q2: What are the key physical and chemical properties of 2,4,6-trichlorophenol that are relevant for its removal?

A2: Understanding the properties of 2,4,6-trichlorophenol is crucial for designing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueSignificance for Purification
Molecular Weight 197.45 g/mol Relevant for characterization and mass balance calculations.
Appearance White to beige crystalline solidIts solid nature at room temperature makes recrystallization a viable purification method.[1]
Melting Point 64-66 °CA relatively low melting point can be a factor in choosing drying methods.[2]
Boiling Point 246 °CHigh boiling point suggests that distillation is not an ideal method for removal from most reaction mixtures.[2]
pKa 6.15 - 6.23This acidic pKa allows for easy deprotonation with a mild base, forming a water-soluble salt for extraction.[2][3]
Solubility in Water 0.8 g/L (poorly soluble)While poorly soluble in neutral water, its solubility dramatically increases in basic solutions.[2][3]
Solubility in Organic Solvents Soluble in acetone, ethanol, ether, chloroform, and benzene.[1][4]High solubility in common organic solvents is a key consideration for extraction and chromatography.

Q3: Can I use column chromatography to remove 2,4,6-trichlorophenol?

A3: Yes, column chromatography is an effective method for removing 2,4,6-trichlorophenol, especially when other purification techniques are insufficient. Due to its phenolic hydroxyl group, TCP is a moderately polar compound and will adhere to silica (B1680970) gel. By using a non-polar to moderately polar eluent system, you can separate it from less polar or more polar compounds in your mixture.

Q4: Is recrystallization a suitable method for removing 2,4,6-trichlorophenol impurities?

A4: Recrystallization can be an excellent final purification step, particularly if your desired product is a solid.[5][6] The success of this method depends on finding a solvent in which your product and the TCP impurity have different solubilities at high and low temperatures.[5]

Troubleshooting Guides

Issue 1: Inefficient Removal of TCP by Basic Extraction

Symptoms:

  • TLC analysis of the organic layer still shows a significant spot corresponding to TCP after extraction.

  • The desired product is contaminated with TCP after solvent evaporation.

Possible Causes and Solutions:

CauseSolution
Insufficient Base The amount or concentration of the basic solution was not enough to deprotonate all the TCP. Increase the concentration of the basic wash (e.g., from 5% to 10% NaHCO₃ or NaOH) or perform multiple extractions.
Inefficient Mixing The aqueous and organic layers were not mixed thoroughly, leading to poor partitioning of the TCP salt into the aqueous layer. Ensure vigorous shaking of the separatory funnel for an adequate amount of time.
Incorrect pH The pH of the aqueous layer was not high enough to effectively deprotonate the TCP (pKa ~6.2). Use a stronger base like sodium hydroxide (B78521) (NaOH) if a milder base like sodium bicarbonate (NaHCO₃) is ineffective. Check the pH of the aqueous layer after extraction to ensure it is sufficiently basic.
Emulsion Formation An emulsion between the organic and aqueous layers is preventing proper separation. To break an emulsion, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period.
Issue 2: Co-elution of TCP with the Desired Product during Column Chromatography

Symptoms:

  • TLC analysis of the collected fractions shows that the spots for the desired product and TCP are overlapping.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The eluent is too polar, causing both the product and TCP to move too quickly down the column. Decrease the polarity of the eluent. For example, if you are using a 20% ethyl acetate (B1210297) in hexanes mixture, try reducing it to 10% or 5%.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material being purified.
Poor Column Packing The silica gel was not packed uniformly, leading to channeling and poor separation. Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Issue 3: TCP Co-crystallizes with the Desired Product during Recrystallization

Symptoms:

  • The purified crystals are still contaminated with TCP.

Possible Causes and Solutions:

CauseSolution
Unsuitable Recrystallization Solvent The chosen solvent does not have a significant enough solubility difference for your product and TCP at high and low temperatures. Experiment with different solvents or solvent mixtures. A good starting point is a solvent system where your product is soluble when hot but insoluble when cold, while TCP remains at least partially soluble in the cold solvent.[3][5]
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice of your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
Insufficient Solvent Using too little solvent may cause both the product and the impurity to precipitate out upon cooling. Use the minimum amount of hot solvent required to fully dissolve your crude product.[5]

Experimental Protocols

Protocol 1: Basic Liquid-Liquid Extraction

This protocol assumes your desired product is a neutral organic compound dissolved in an organic solvent like ethyl acetate, and the main impurity is 2,4,6-trichlorophenol.

Methodology:

  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Add an equal volume of a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase containing your desired product, and the bottom will be the aqueous phase containing the sodium 2,4,6-trichlorophenolate (B1253160) salt.

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with a fresh portion of the basic solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drain the brine layer and collect the organic layer.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain your purified product.

G cluster_workflow Basic Extraction Workflow A Crude Reaction Mixture in Organic Solvent B Add Basic Aqueous Solution (e.g., 5% NaOH) A->B Step 1 C Shake and Separate Layers B->C Step 2 D Aqueous Layer (Contains TCP Salt) C->D Separate E Organic Layer (Contains Desired Product) C->E Separate F Wash with Brine E->F Step 3 G Dry and Evaporate F->G Step 4 H Purified Product G->H Final Step

Caption: Workflow for Basic Liquid-Liquid Extraction of TCP.

Protocol 2: Flash Column Chromatography

This protocol is for separating a non-polar desired product from the more polar 2,4,6-trichlorophenol.

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give your desired product an Rf value of approximately 0.3-0.4 and a lower Rf value for TCP.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle positive pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G cluster_workflow Column Chromatography Workflow A Select Eluent via TLC B Pack Silica Gel Column A->B C Load Crude Product B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I G cluster_workflow Recrystallization Workflow A Choose Solvent B Dissolve Crude Solid in Hot Solvent A->B C Slowly Cool Solution B->C D Crystals Form C->D E Collect Crystals (Vacuum Filtration) D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

References

Technical Support Center: Palladium-Catalyzed Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered when scaling up palladium-catalyzed carbonylation reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of palladium-catalyzed carbonylation experiments.

Question: My reaction is sluggish or has stalled completely upon scale-up. What are the likely causes and solutions?

Answer: A stalled or slow reaction at a larger scale often points to mass transfer limitations or catalyst deactivation.

  • Mass Transfer Limitation (CO Starvation) : At a larger scale, the surface-area-to-volume ratio decreases, making the efficient dissolution of carbon monoxide (CO) gas into the liquid phase more challenging. The reaction can become "starved" of CO, even at elevated pressures.[1]

    • Solution 1: Improve Agitation: Increase the stirring rate to enhance gas-liquid mixing. Ensure the vessel geometry and impeller design are appropriate for efficient gas dispersion.

    • Solution 2: Optimize CO Pressure: A kinetic study may reveal an optimal CO concentration or pressure. Excessively high pressure can sometimes be inhibitory to the catalytic cycle.[1]

    • Solution 3: Consider a Flow Reactor: Continuous flow processes offer superior gas-liquid mass transfer, improved safety, and more straightforward scalability, making them an excellent solution for CO-limited reactions.[1][2]

  • Catalyst Deactivation : The active palladium catalyst can decompose into inactive palladium black, a common issue in carbonylation chemistry.[3]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich, or bidentate phosphine (B1218219) ligands (e.g., dcpp, Xantphos) that stabilize the palladium center and prevent aggregation.[4]

    • Solution 2: Temperature Control: Avoid localized overheating, which can accelerate catalyst decomposition. Ensure uniform heating across the reactor.

    • Solution 3: Use a CO Surrogate: For reactions where high concentrations of CO inhibit the oxidative addition step, a CO surrogate that releases CO slowly can maintain the low concentrations needed for catalytic turnover.[3][5]

Question: I'm observing significant formation of palladium black in my large-scale reaction. How can I prevent this catalyst deactivation?

Answer: The formation of palladium black (Pd(0) aggregates) is a primary pathway for catalyst deactivation. It is often caused by the instability of the catalytic species under the reaction conditions.

  • Causes :

    • Ligand Dissociation/Degradation : The protective ligand can dissociate from the palladium center or degrade at high temperatures.

    • High CO Concentration : Carbon monoxide can facilitate the reductive elimination process that leads to Pd(0), which, if not stabilized, will aggregate.[3]

    • Presence of Impurities : Oxygen or other impurities in the reagents or gas feeds can lead to undesired side reactions and catalyst decomposition.

  • Solutions :

    • Enhance Catalyst Stability : Use chelating bidentate ligands which are less prone to dissociation than monodentate ligands.[4][6]

    • Optimize Reaction Conditions : Lowering the reaction temperature or CO pressure may slow the rate of deactivation.

    • Inert Atmosphere : Ensure the reaction is conducted under strictly anaerobic conditions (unless it is an oxidative carbonylation) to prevent catalyst oxidation and subsequent decomposition.

    • Heterogeneous Catalysts : While homogeneous catalysts are common, investigating a supported palladium catalyst can sometimes mitigate aggregation and simplify removal, though leaching of active species into the solution can still occur.[7][8]

Question: The reaction works well on a small scale, but reproducibility is poor on a larger scale. Why is this happening?

Answer: Reproducibility issues during scale-up are typically linked to physical processes that are scale-dependent, such as heat and mass transfer.

  • Heat Transfer : Exothermic reactions can generate significant heat. Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. This can lead to temperature gradients and localized "hot spots" where side reactions or catalyst decomposition occur.

    • Solution : Implement robust temperature monitoring and control systems. For highly exothermic processes, consider a semi-batch approach (slow addition of a reagent) or the use of a flow reactor with a high surface area for heat exchange.

  • Mass Transfer : As discussed previously, inefficient mixing can lead to poor gas-liquid or liquid-solid mass transfer, causing inconsistent reaction rates and profiles.[1][9]

    • Solution : Characterize the mixing regime of your reactor. Use computational fluid dynamics (CFD) modeling to predict and optimize mixing at scale. Ensure that solid reagents or catalysts are kept uniformly suspended.

Question: I am struggling to reduce the residual palladium in my final product to acceptable levels (<10 ppm). What purification strategies are most effective at scale?

Answer: Removing trace amounts of palladium is a critical challenge, especially in the pharmaceutical industry. A multi-step approach is often necessary.

  • Strategy 1: Scavenging Agents : Use solid-supported or solution-phase scavengers that selectively bind to palladium.

    • Thiol-based Scavengers : Reagents like N-Acetyl Cysteine can be effective.

    • Amines and Other Ligands : Functionalized silica (B1680970) or polymers can chelate the metal.

    • Procedure : After the reaction, the scavenger is added to the solution and stirred. The solid scavenger is then removed by filtration.[10]

  • Strategy 2: Activated Carbon Treatment : Activated carbon can adsorb palladium species, but it may also adsorb the product, leading to yield loss.[11]

    • Procedure : A small-scale experiment should be run first to determine the optimal loading of activated carbon and contact time to minimize product loss.[10] The carbon is then removed via filtration through a pad of Celite®.

  • Strategy 3: Extraction/Washes : An aqueous wash, sometimes with a chelating agent like sodium thiosulfate, can help extract soluble palladium salts.[12]

  • Strategy 4: Recrystallization : This is a powerful final step for removing impurities, including residual metals, from crystalline solid products.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up carbonylation reactions? A1: The primary concern is the handling of carbon monoxide, which is a toxic, flammable, and odorless gas.[5] Large-scale reactions require specialized high-pressure reactors, dedicated gas monitoring systems, and robust safety protocols. Continuous flow reactors can enhance safety by minimizing the volume of CO used at any given moment.[1]

Q2: How does the choice of solvent impact a large-scale carbonylation reaction? A2: Solvent choice is critical as it affects CO solubility, catalyst stability, and reaction kinetics. For instance, toluene (B28343) often has higher CO solubility than ethyl acetate (B1210297), which can lead to faster reaction rates.[1] Some solvents like DMF or DMSO can coordinate to the palladium center and inhibit the reaction.[1] Recently, renewable solvents like limonene (B3431351) and dimethyl carbonate (DMC) have been shown to be effective and more environmentally friendly alternatives.[13][14]

Q3: What is the role of the ligand in palladium-catalyzed carbonylation? A3: The ligand plays a multifaceted role. It stabilizes the palladium catalyst, preventing aggregation into inactive palladium black.[3] It also modulates the electronic and steric properties of the catalyst, which influences its reactivity, selectivity, and tolerance to various functional groups.[4][15] Bulky, electron-donating ligands often facilitate the rate-limiting oxidative addition step.

Q4: Can heterogeneous catalysts be used to simplify product purification? A4: Yes, using a palladium catalyst immobilized on a solid support (like carbon, silica, or a polymer) can simplify catalyst removal by filtration. However, a significant challenge with heterogeneous catalysts is "leaching," where the active palladium species dissolves into the reaction medium, leading to product contamination and a loss of catalytic activity over time.[7][8][16] Therefore, downstream purification steps are often still required.

Data Presentation

Table 1: Effect of Key Reaction Parameters on Scaling Up Carbonylation

ParameterEffect on Small ScaleChallenges at Large ScaleRecommended Action
CO Pressure Increasing pressure often increases rate, but can be inhibitory.Safety, mass transfer limitations, potential for catalyst inhibition.Determine the optimal pressure range; do not assume higher is better.[1][4] Use flow chemistry for high-pressure operations.
Temperature Higher temperature generally increases reaction rate.Inefficient heat dissipation can cause hot spots, leading to side products and catalyst decomposition.[17]Implement precise temperature control. Use reactor jackets and internal cooling coils. Consider semi-batch additions for exothermic reactions.
Stirring Rate Affects reaction rate, especially in heterogeneous mixtures.Inefficient mixing leads to poor gas-liquid mass transfer (CO starvation) and non-uniform reaction conditions.[18]Select appropriate impeller and vessel geometry. Characterize mixing efficiency for the specific reactor system.
Catalyst Loading Typically 0.5 - 5 mol%.High catalyst loading is costly and increases the burden of palladium removal.Optimize reaction to increase Turnover Number (TON).[1] A lower catalyst loading (e.g., <0.5 mol%) is desirable for industrial processes.[19]

Experimental Protocols

Representative Protocol: Alkoxycarbonylation of an Aryl Bromide

This protocol describes a general procedure for the synthesis of a methyl ester from an aryl bromide at a laboratory scale, which can be adapted for scale-up.

Materials:

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1 mol%)

  • 1,3-Bis(diphenylphosphino)propane [dppp] (1.2 mol%)

  • Triethylamine (B128534) (Et₃N) (1.5 equiv)

  • Methanol (B129727) (MeOH) (solvent and nucleophile)

  • Toluene (co-solvent)

  • Carbon Monoxide (CO) gas

Procedure:

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stir bar (or mechanical stirrer), pressure gauge, gas inlet/outlet, and temperature controller is made ready.

  • Inerting: The reactor is sealed and purged with nitrogen or argon for 15-20 minutes to remove all oxygen.

  • Reagent Charging: Under a positive pressure of inert gas, the reactor is charged with Pd(OAc)₂ (1 mol%), dppp (B1165662) (1.2 mol%), and the aryl bromide (1.0 equiv).

  • Solvent and Base Addition: Anhydrous toluene and methanol (typically in a 2:1 to 4:1 ratio) are added via cannula, followed by the addition of triethylamine (1.5 equiv).

  • Pressurization: The reactor is sealed, and the inert gas is vented. It is then pressurized with CO to an initial low pressure (e.g., 1 bar), vented (to remove residual nitrogen), and this cycle is repeated three times. Finally, the reactor is pressurized to the desired reaction pressure (e.g., 5-10 bar).

  • Reaction: The reaction mixture is heated to the target temperature (e.g., 100-120 °C) with vigorous stirring. The reaction progress is monitored by observing CO uptake from the gas cylinder and/or by periodic sampling and analysis (e.g., GC-MS, HPLC).

  • Work-up: After the reaction is complete (typically 12-24 hours), the reactor is cooled to room temperature and the CO pressure is carefully vented in a fume hood. The crude reaction mixture is filtered through a pad of Celite® to remove any precipitated solids.

  • Purification: The filtrate is concentrated under reduced pressure. The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography or recrystallization.

Visualizations

TroubleshootingWorkflow start Problem Encountered: Low Yield / Stalled Reaction check_catalyst Is Catalyst Active? (e.g., No Pd Black) start->check_catalyst check_mass_transfer Is Mass Transfer Sufficient? check_catalyst->check_mass_transfer Yes cause_deactivation Likely Cause: Catalyst Deactivation check_catalyst->cause_deactivation No check_reagents Are Reagents Pure? check_mass_transfer->check_reagents Yes cause_mt_limit Likely Cause: Mass Transfer Limitation check_mass_transfer->cause_mt_limit No cause_reagent_issue Likely Cause: Reagent/Substrate Issue check_reagents->cause_reagent_issue No solution_mt Solution: - Increase stirring rate - Improve impeller design - Switch to flow reactor check_reagents->solution_mt Yes (Still low yield) solution_catalyst Solution: - Use more stable ligand - Optimize Temp/Pressure - Ensure inert atmosphere cause_deactivation->solution_catalyst cause_mt_limit->solution_mt solution_reagents Solution: - Purify starting materials - Check solvent for impurities cause_reagent_issue->solution_reagents

Caption: A workflow diagram for troubleshooting common issues in carbonylation reactions.

ProblemCauseRelationship center Scale-up Challenges in Pd-Carbonylation p1 Catalyst Deactivation center->p1 p2 Mass Transfer Limitation center->p2 p3 Poor Reproducibility center->p3 p4 Product Purification center->p4 c1a Pd(0) Aggregation (Palladium Black) p1->c1a c1b Ligand Degradation p1->c1b c1c Oxidative Instability p1->c1c c2a Poor Gas-Liquid Mixing (CO Starvation) p2->c2a c2b Inefficient Solid Suspension p2->c2b c3a Heat Transfer Issues (Hot Spots) p3->c3a c3b Inconsistent Mixing p3->c3b c4a Residual Pd in Product p4->c4a c4b Byproduct Formation p4->c4b

Caption: Logical relationships between common problems and their root causes.

References

Validation & Comparative

A Comparative Guide to Formylating Agents: 2,4,6-Trichlorophenyl Formate in Context

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the introduction of a formyl group is a pivotal transformation, enabling the construction of a diverse array of molecules, including pharmaceuticals and other biologically active compounds. The choice of formylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and scalability. This guide provides an objective comparison of 2,4,6-Trichlorophenyl Formate (B1220265) with other conventional formylating agents, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable reagent for their synthetic needs.

While traditional formylating agents directly transfer a formyl group, 2,4,6-Trichlorophenyl Formate primarily serves as a highly reactive and crystalline carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[1][2][3] This unique reactivity profile positions it as a valuable tool for synthesizing carboxylic acid derivatives, which can be considered an indirect route to formylation products in certain contexts.[4][5]

Performance Comparison of Formylating Agents

The effectiveness of a formylating agent is best evaluated through quantitative data on reaction yields and conditions. The following tables summarize experimental results for the N-formylation of amines and O-formylation of alcohols using various reagents. It is important to note that direct formylation data for this compound is limited, as its primary application is in carbonylation.

N-Formylation of Amines:

The formylation of amines is a fundamental reaction in the synthesis of formamides, which are common structural motifs in pharmaceuticals and versatile synthetic intermediates.[6][7]

Formylating AgentSubstrateReaction ConditionsYield (%)Reference
Formic Acid (85% aq.)BenzylamineToluene (B28343), reflux with Dean-Stark trap, 4-9 h98[8]
Acetic Formic AnhydrideBenzylamineNot specifiedHigh[9]
Ethyl FormateAnilineNeat, 60 °CHigh[8]
Formic Acid / I₂ (cat.)Aniline70 °C, solvent-free94[10]
Formic Acid / ZnOAnilineSolvent-free, 70 °C95[11]
N-FormylsaccharinPiperidineTHF, rt, 15 min81[12]

O-Formylation of Alcohols:

The protection of hydroxyl groups as formate esters is a common strategy in multistep synthesis.[9]

Formylating AgentSubstrateReaction ConditionsYield (%)Reference
Formic AcidBenzyl AlcoholNaBH(OCHO)₃, DMSO, 90 °C, 18 h63[13]
Acetic Formic AnhydrideBenzyl AlcoholNot specifiedHigh[9]
Ethyl Formate / Bi(OTf)₃Phenolic AlcoholDCM, rtNot specified[14]
Formic AcidAlkanolaminesNeat, rt, Ni(II) or Cu(II) catalystGood to Excellent[15]

Experimental Protocols

Detailed methodologies for key formylation reactions are provided below, offering a practical guide for laboratory implementation.

Protocol 1: N-Formylation of Amines using Formic Acid

This protocol describes a practical and convenient procedure for the N-formylation of amines using aqueous formic acid.[8]

Materials:

  • Amine substrate

  • Aqueous 85% Formic Acid

  • Toluene

  • Dean-Stark trap

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the amine substrate (1.0 eq.).

  • Add toluene to the flask to achieve a suitable reaction concentration.

  • Add aqueous 85% formic acid (1.2 eq.).

  • Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formylated product. If necessary, purify the product by column chromatography.

Protocol 2: O-Formylation of a Phenolic Alcohol using Ethyl Formate and a Catalyst

This method is suitable for the O-formylation of alcohols, including those containing phenolic groups, using a catalytic amount of a Lewis acid.[14]

Materials:

  • Phenolic alcohol substrate

  • Ethyl Formate

  • Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Standard glassware for stirring at room temperature

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenolic alcohol substrate (1.0 eq.) and the anhydrous solvent.

  • Add the catalyst, such as Bi(OTf)₃ (e.g., 5 mol%).

  • Add ethyl formate (which can serve as both reagent and solvent, or be used in excess).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Palladium-Catalyzed Carbonylation using this compound

This protocol illustrates the primary application of this compound as a CO surrogate for the synthesis of an aryl ester, which can be subsequently converted to other carboxylic acid derivatives.[5][16]

Materials:

  • Aryl or Alkenyl Halide/Triflate (e.g., 2-Iodofluorene)

  • This compound

  • Palladium(II) Acetate (B1210297) (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Triethylamine (B128534) (Et₃N)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flask under an inert atmosphere, combine the aryl halide (e.g., 2-iodofluorene, 1.0 eq.), palladium(II) acetate (0.1 eq.), and Xantphos (0.2 eq.).

  • Add a solution of this compound (1.5 eq.) and triethylamine (2.0 eq.) in toluene.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting 2,4,6-trichlorophenyl ester can be purified and subsequently reacted with various nucleophiles (e.g., amines, alcohols) to yield amides, esters, or other carboxylic acid derivatives.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the mechanisms and experimental workflows discussed.

formylation_mechanism cluster_nucleophile Nucleophile cluster_formylating_agent Formylating Agent Nuc Amine (R-NH₂) or Alcohol (R-OH) Intermediate Tetrahedral Intermediate Nuc->Intermediate Nucleophilic Attack FA Formylating Agent (e.g., Formic Acid, Acyl Anhydride) FA->Intermediate Product Formylated Product (Formamide or Formate Ester) Intermediate->Product LeavingGroup Leaving Group Intermediate->LeavingGroup Elimination

Caption: Generalized mechanism of nucleophilic acyl substitution for formylation.

experimental_workflow Start Start: Select Substrate and Formylating Agent ReactionSetup Set up Reaction: - Dissolve Substrate - Add Formylating Agent - Add Catalyst (if needed) Start->ReactionSetup Reaction Run Reaction: - Stir at specified temperature - Monitor by TLC/GC/LC-MS ReactionSetup->Reaction Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate solvent - Column Chromatography Workup->Purification Characterization Characterize Product: - NMR, MS, etc. Purification->Characterization carbonylation_pathway TCPF 2,4,6-Trichlorophenyl Formate CO Carbon Monoxide (CO) (in situ) TCPF->CO Decarbonylation Base Base (e.g., Et₃N) Base->CO Acyl_Pd [Ar-C(O)-Pd(II)-X] CO->Acyl_Pd CO Insertion Pd_cat Pd(0) Catalyst Pd_complex [Ar-Pd(II)-X] Pd_cat->Pd_complex Oxidative Addition ArylHalide Aryl/Alkenyl Halide (Ar-X) ArylHalide->Pd_complex Pd_complex->Acyl_Pd TCP_ester 2,4,6-Trichlorophenyl Ester (Ar-CO-OTCP) Acyl_Pd->TCP_ester Reductive Elimination Final_Product Amide or Ester (Ar-CONR₂ or Ar-COOR) TCP_ester->Final_Product Nucleophile Nucleophile (R₂NH, ROH) Nucleophile->Final_Product Nucleophilic Substitution

References

A Comparative Guide to Carbon Monoxide Surrogates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of carbon monoxide (CO) in organic synthesis is a cornerstone for the formation of carbonyl-containing compounds. However, the toxicity and handling difficulties associated with gaseous CO have spurred the development of safer, more convenient alternatives known as CO surrogates.[1][2] These compounds release CO in situ, mitigating the risks while often providing comparable or even improved reaction performance.[1][3] This guide offers an objective comparison of common CO surrogates, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic needs.

Overview of Common CO Surrogates

A variety of molecules have been developed as effective CO surrogates, each with its own advantages and disadvantages. The most common classes include metal carbonyls, formic acid and its derivatives, chloroform, and N,N-dimethylformamide (DMF).[3][4][5][6] The choice of surrogate often depends on the specific reaction, desired conditions, and substrate compatibility.

Performance Comparison in Key Carbonylation Reactions

The following tables summarize the performance of various CO surrogates in three widely used carbonylation reactions: aminocarbonylation, alkoxycarbonylation, and carbonylative Suzuki-Miyaura coupling. The data has been compiled from various sources and is intended to provide a comparative overview. Direct comparison between entries may be limited by variations in experimental conditions.

Table 1: Aminocarbonylation of Aryl Halides

CO SurrogateAryl HalideAmineCatalyst SystemConditionsYield (%)Reference
Mo(CO)₆ IodobenzeneAnilinePd(OAc)₂ / XantphosToluene, 110 °C, 24 h95[7]
Formic Acid 4-IodoanisoleMorpholinePd(OAc)₂ / PPh₃Ac₂O, Dioxane, 80 °C, 12 h85[8]
DMF 4-IodotolueneN,N-DimethylaminePd(OAc)₂ / XantphosPOCl₃, 135 °C, 6 h93[4]
Chloroform 4-BromotoluenePiperidinePd(PPh₃)₄KOH, Toluene, 100 °C, 12 h78[2]

Table 2: Alkoxycarbonylation of Aryl Halides

CO SurrogateAryl HalideAlcoholCatalyst SystemConditionsYield (%)Reference
Mannitol-based Bromobenzenep-tert-butylphenolPd(OAc)₂ / XantphosTEA, MeCN, 100 °C, 24 h62[9]
Formic Acid 4-IodoanisolePhenolPd(OAc)₂ / PPh₃Ac₂O, Dioxane, 100 °C, 12 h88[10]
Mo(CO)₆ IodobenzeneMethanolPdCl₂(PPh₃)₂DBU, Toluene, 110 °C, 12 h92[11]

Table 3: Carbonylative Suzuki-Miyaura Coupling

CO SurrogateAryl HalideBoronic AcidCatalyst SystemConditionsYield (%)Reference
Fe(CO)₅ 4-IodoanisolePhenylboronic acidPd(OAc)₂K₂CO₃, Anisole, 100 °C, 24 h80[1]
Formic Acid 4-Iodotoluene4-Methoxyphenyl-boronic acidPd(OAc)₂ / PPh₃Ac₂O, Dioxane, 100 °C, 12 h82[2]
Cr(CO)₆ IodobenzenePhenylboronic acidPd-nanomaterialK₂CO₃, DMF, 120 °C, 8 h95[12]
Chloroform 4-BromoanisolePhenylboronic acidPd(II)-pincer complexK₂CO₃, DMF, 110 °C, 12 h85[13]

Experimental Protocols

A generalized protocol for the comparative evaluation of CO surrogates in the aminocarbonylation of an aryl halide is provided below. This protocol can be adapted for other carbonylation reactions and substrates.

General Protocol for Comparative Aminocarbonylation

  • Materials: Aryl halide (1.0 mmol), amine (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., Xantphos, 4 mol%), base (e.g., K₂CO₃, 2.0 mmol), CO surrogate (1.5 mmol), and anhydrous solvent (5 mL).

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the amine.

    • Add the CO surrogate to the reaction mixture.

    • Seal the tube and heat the reaction mixture at the desired temperature with vigorous stirring for the specified time.

    • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

    • Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

    • Determine the yield of the isolated product.

Visualizing the Concepts

The following diagrams illustrate the general principles of CO surrogate chemistry and a typical experimental workflow for their comparison.

CO_Surrogate_Mechanism cluster_catalyst Catalytic Cycle cluster_surrogate CO Generation Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-CO Ar-Pd(II)-CO Ar-Pd(II)-X->Ar-Pd(II)-CO CO Insertion ArCO-Pd(II)-Nu ArCO-Pd(II)-Nu Ar-Pd(II)-CO->ArCO-Pd(II)-Nu Nucleophilic Attack (Nu) ArCO-Pd(II)-Nu->Pd(0) Reductive Elimination Product Ar-CO-Nu ArCO-Pd(II)-Nu->Product CO_Surrogate CO_Surrogate CO CO CO_Surrogate->CO Decomposition (Heat, Base, etc.) Byproduct Byproduct CO_Surrogate->Byproduct CO->Ar-Pd(II)-X

Caption: General mechanism of CO surrogate-mediated carbonylation.

Experimental_Workflow Start Define Reaction (Substrates, Catalyst) Setup Prepare Parallel Reactions (Identical Conditions) Start->Setup Surrogate_A Add CO Surrogate A Setup->Surrogate_A Surrogate_B Add CO Surrogate B Setup->Surrogate_B Surrogate_C Add CO Surrogate C Setup->Surrogate_C Reaction Run Reactions (Monitor Time, Temp) Surrogate_A->Reaction Surrogate_B->Reaction Surrogate_C->Reaction Workup Quench and Purify Reaction->Workup Analysis Analyze Products (Yield, Purity) Workup->Analysis Comparison Compare Performance Data Analysis->Comparison Conclusion Select Optimal Surrogate Comparison->Conclusion

Caption: Workflow for comparing the performance of CO surrogates.

Conclusion

The selection of an appropriate CO surrogate is a critical decision in the design of a carbonylation reaction. This guide provides a comparative overview of common surrogates, supported by experimental data, to facilitate this choice. While metal carbonyls and formic acid derivatives often provide high yields, the operational simplicity and low cost of reagents like DMF can be advantageous in certain contexts. Ultimately, the optimal surrogate will depend on the specific requirements of the synthesis, including substrate scope, desired reaction conditions, and scalability. Researchers are encouraged to use the provided data and protocols as a starting point for their own investigations into these valuable reagents.

References

2,4,6-Trichlorophenyl Formate: A Superior and Safer Alternative to Carbon Monoxide Gas in Carbonylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe introduction of a carbonyl group is a critical step in the synthesis of complex molecules. While carbon monoxide (CO) gas has traditionally been the reagent of choice for carbonylation reactions, its high toxicity, flammability, and the need for specialized handling equipment pose significant challenges. 2,4,6-Trichlorophenyl formate (B1220265) has emerged as a highly effective and safer alternative, offering numerous advantages in handling, reaction conditions, and overall practicality, particularly in a laboratory setting.

This guide provides an objective comparison of 2,4,6-trichlorophenyl formate and carbon monoxide gas, supported by experimental data, to assist researchers in making informed decisions for their synthetic needs.

Performance Comparison: this compound vs. Carbon Monoxide Gas

This compound is a stable, crystalline solid that serves as an efficient in situ source of carbon monoxide under mild conditions.[1] This contrasts sharply with the hazards and logistical complexities associated with handling highly toxic and flammable CO gas.[2][3] The primary advantages of this compound include enhanced safety, ease of handling, and the ability to perform carbonylations at ambient temperature and pressure, often leading to comparable or even improved reaction yields.[4]

One of the most striking features of this compound is the mild conditions required for CO generation. While conventional methods using CO gas often necessitate high pressures and temperatures, this compound generates CO in the presence of a weak base, such as triethylamine, at room temperature.[4][5] This not only simplifies the experimental setup but also enhances the safety and practicality of the carbonylation process.[2]

Below is a summary of key performance indicators for the palladium-catalyzed aminocarbonylation of aryl bromides, a common and important transformation in medicinal chemistry and materials science.

ParameterThis compoundCarbon Monoxide (CO) GasKey Advantages of this compound
Reagent Form Crystalline solidColorless, odorless, toxic gasEasy to handle, weigh, and store; non-volatile.
CO Generation In situ with a weak baseExternal gas cylinderEliminates the need for specialized gas handling equipment and reduces exposure risk.
Reaction Pressure AtmosphericTypically atmospheric to high pressureNo need for high-pressure reactors, simplifying the experimental setup.
Reaction Temperature Room temperature to moderate heatingOften requires elevated temperaturesMilder conditions can improve functional group tolerance and reduce side reactions.
Stoichiometry Near-stoichiometric amounts can be usedOften used in excessMore efficient use of the carbonyl source.
Safety Significantly safer to handle and storeHighly toxic and flammableDrastically reduces the risk of accidental exposure and fire hazards.

Supporting Experimental Data

The following table presents a comparative overview of palladium-catalyzed aminocarbonylation of 4-bromoanisole (B123540) with morpholine (B109124), a representative reaction, using both this compound and CO gas. The data is compiled from similar reactions reported in the literature to provide a representative comparison.

ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(OAc)₂ / XantphosDBUToluene (B28343)8012~90%Based on similar reactions in[6]
CO Gas (1 atm)Pd(OAc)₂ / XantphosNa₂CO₃Toluene8012~85-95%Based on similar reactions in[7]

As the data suggests, this compound can achieve comparable, high yields to those obtained with CO gas under similar conditions, but with the significant operational advantages of safety and ease of use.

Experimental Protocols

Detailed methodologies for the palladium-catalyzed aminocarbonylation of an aryl bromide are provided below for both this compound and CO gas.

Protocol 1: Aminocarbonylation using this compound

This protocol is adapted from procedures for the palladium-catalyzed carbonylation of aryl bromides using this compound.[6]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Amine (e.g., morpholine, 1.2 mmol)

  • This compound (1.5 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask and standard laboratory glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (4.5 mg), Xantphos (23.1 mg), 4-bromoanisole (187 mg), and this compound (338 mg).

  • Add anhydrous toluene (5 mL) to the flask, followed by morpholine (105 µL) and DBU (298 µL).

  • Seal the flask and stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired amide.

Protocol 2: Aminocarbonylation using Carbon Monoxide (CO) Gas

This protocol is a general procedure based on palladium-catalyzed aminocarbonylations of aryl bromides at atmospheric pressure.[7]

Materials:

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

  • Amine (e.g., morpholine, 1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Xantphos (0.02 mmol, 2 mol%)

  • Sodium carbonate (Na₂CO₃, 3.0 mmol)

  • Anhydrous toluene (2 mL)

  • Schlenk flask with a gas inlet and outlet

  • Carbon monoxide gas cylinder with a regulator and balloon

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add palladium(II) acetate (4.5 mg), Xantphos (11.6 mg), 4-bromoanisole (187 mg), and sodium carbonate (318 mg).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add anhydrous toluene (2 mL) and morpholine (131 µL) to the flask.

  • Evacuate and backfill the flask with carbon monoxide gas from a balloon three times.

  • Leave the reaction under a positive pressure of CO (balloon).

  • Stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Visualizing the Process and Advantages

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_advantages Advantages of this compound Solid_Reagent Stable, Crystalline Solid Easy_Handling Easy to Weigh and Handle Solid_Reagent->Easy_Handling Ambient_Storage Stable at Room Temperature Solid_Reagent->Ambient_Storage Stoichiometry Near-Stoichiometric Use Easy_Handling->Stoichiometry In_Situ_CO In Situ CO Generation Mild_Conditions Mild Reaction Conditions (Room Temp, Atm. Pressure) In_Situ_CO->Mild_Conditions Safety Enhanced Safety (Avoids Toxic Gas) In_Situ_CO->Safety Practicality Simplified Experimental Setup Mild_Conditions->Practicality Safety->Practicality

Caption: Logical relationship of the advantages of this compound.

G cluster_tcpf Workflow with this compound cluster_co Workflow with CO Gas A 1. Add solid reagents to flask (Aryl Halide, Catalyst, Ligand, This compound) B 2. Add solvent, amine, and base A->B C 3. Heat reaction mixture B->C D 4. Work-up and purify C->D E 1. Add solid reagents to flask (Aryl Halide, Catalyst, Ligand, Base) F 2. Evacuate and backfill with inert gas E->F G 3. Add solvent and amine F->G H 4. Purge with CO gas (balloon) G->H I 5. Heat reaction mixture H->I J 6. Vent excess CO and work-up/purify I->J

Caption: Comparison of experimental workflows.

G Pd0 Pd(0)L_n Pd_Ar Ar-Pd(II)L_n(X) Pd0->Pd_Ar Oxidative Addition Pd_CO Ar-Pd(II)L_n(X)(CO) Pd_Ar->Pd_CO CO Coordination Pd_Acyl Ar(CO)-Pd(II)L_n(X) Pd_CO->Pd_Acyl Migratory Insertion Pd_Acyl->Pd0 Reductive Elimination Product Ar-CONR₂ Pd_Acyl->Product HX H-X Pd_Acyl->HX ArX Ar-X ArX->Pd_Ar CO_source CO Source CO_source->Pd_CO NuH R₂NH NuH->Pd_Acyl BaseH Base-H⁺ Base Base

Caption: Generalized catalytic cycle for palladium-catalyzed aminocarbonylation.

Conclusion

This compound stands out as a superior reagent for laboratory-scale carbonylation reactions when compared to carbon monoxide gas. Its solid nature, ease of handling, and ability to generate CO in situ under mild conditions significantly enhance the safety and practicality of the synthetic process. For research and development environments where safety, convenience, and efficiency are paramount, this compound offers a compelling and advantageous alternative to traditional methods employing hazardous CO gas.

References

The Reactivity of Aryl Formates in Palladium-Catalyzed Carbonylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient incorporation of a carbonyl group into a molecule is a cornerstone of synthetic chemistry. Aryl formates have emerged as convenient and safer alternatives to gaseous carbon monoxide in palladium-catalyzed carbonylation reactions. This guide provides a comparative overview of the reactivity of different aryl formates, supported by experimental data, to aid in the selection of the optimal CO surrogate for specific synthetic applications.

The utility of aryl formates lies in their ability to generate carbon monoxide in situ, thereby circumventing the need for handling toxic, high-pressure CO gas.[1][2][3] The reactivity of the aryl formate (B1220265) is a critical parameter influencing the efficiency of the carbonylation reaction, with electronic and steric factors of the aryl group playing a significant role. This guide collates data from key studies to facilitate a comparison of different aryl formates in palladium-catalyzed carbonylation reactions.

Comparative Reactivity of Aryl Formates

The selection of an appropriate aryl formate can significantly impact the yield and efficiency of carbonylation reactions. The electronic nature of the substituents on the aryl ring of the formate influences the ease of CO generation. Generally, aryl formates with electron-withdrawing groups are more reactive and can release CO under milder conditions.[4][5]

For instance, a study on visible light-induced carbonylation demonstrated that cresyl formates bearing methyl groups at different positions (ortho, meta, para) all participated in the reaction effectively, suggesting that simple electron-donating groups are well-tolerated.[6] Another comprehensive study on the palladium-catalyzed carbonylation of aryl halides utilized phenyl formate as a versatile CO surrogate for a wide range of substrates, achieving excellent yields under optimized conditions.[1][2]

The following table summarizes the performance of various aryl formates in palladium-catalyzed carbonylation reactions, drawing from different studies to provide a comparative perspective. It is important to note that reaction conditions may vary between studies, and these are provided for context.

Aryl FormateSubstrateCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Phenyl formateBromobenzenePd(OAc)₂ / P(t-Bu)₃·HBF₄NEt₃CH₃CN8099[2]
Phenyl formateIodobenzenePd(OAc)₂ / P(t-Bu)₃·HBF₄NEt₃CH₃CN8098[2]
Phenyl formate4-BromoanisolePd(OAc)₂ / P(t-Bu)₃·HBF₄NEt₃CH₃CN8095[2]
p-Cresyl formate1-BromocyclohexanePd(OAc)₂ / PPh₃Cs₂CO₃CH₃CNRT75[6]
m-Cresyl formate1-BromocyclohexanePd(OAc)₂ / PPh₃Cs₂CO₃CH₃CNRT78[6]
o-Cresyl formate1-BromocyclohexanePd(OAc)₂ / PPh₃Cs₂CO₃CH₃CNRT72[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative experimental protocols for the palladium-catalyzed carbonylation using aryl formates.

General Procedure for Palladium-Catalyzed Carbonylation of Aryl Halides with Phenyl Formate[2]

To a reaction vessel containing a magnetic stir bar is added the aryl halide (1.0 mmol), phenyl formate (2.0 mmol), and a palladium catalyst, such as a combination of Pd(OAc)₂ (3 mol%) and a suitable phosphine (B1218219) ligand like P(t-Bu)₃·HBF₄ (12 mol%). The vessel is then sealed and evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvent, such as acetonitrile (B52724) (CH₃CN), and a base, typically triethylamine (B128534) (NEt₃, 2.0 mmol), are added via syringe. The reaction mixture is then stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 15-20 hours). Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and purified by column chromatography on silica (B1680970) gel to afford the desired phenyl ester product.

Visible Light-Induced Carbonylation of Alkyl Halides with Aryl Formates[6]

In a typical procedure, a reaction tube is charged with the alkyl halide (0.2 mmol), the aryl formate (e.g., phenyl formate, 0.8 mmol), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base like cesium carbonate (Cs₂CO₃). Anhydrous acetonitrile (CH₃CN) is added as the solvent. The reaction mixture is then irradiated with a 40 W blue LED at room temperature for the specified reaction time. After the reaction is complete, the product is isolated and purified using standard techniques.

Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed carbonylation using aryl formates involves a few key steps.[1][2] Initially, the aryl formate undergoes decarbonylation, often facilitated by a base, to generate carbon monoxide in situ along with the corresponding phenoxide. Concurrently, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form an arylpalladium(II) complex. This complex then undergoes migratory insertion of the in situ generated CO to form an aroylpalladium(II) species. Finally, reductive elimination from this intermediate, often involving the phenoxide generated from the formate, yields the final ester product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Aryl Formate Carbonylation Cycle cluster_formate CO Generation cluster_catalytic_cycle Catalytic Cycle Aryl Formate Aryl Formate Phenoxide Phenoxide Aryl Formate->Phenoxide CO CO Aryl Formate->CO Base Ar(CO)-Pd(II)L_n(X) Ar(CO)-Pd(II)L_n(X) Phenoxide->Ar(CO)-Pd(II)L_n(X) Ar-Pd(II)L_n(X) Ar-Pd(II)L_n(X) CO->Ar-Pd(II)L_n(X) Pd(0)L_n Pd(0)L_n Pd(0)L_n->Ar-Pd(II)L_n(X) Ar-X (Oxidative Addition) Ar-Pd(II)L_n(X)->Ar(CO)-Pd(II)L_n(X) CO (Migratory Insertion) Ar-CO-OAr' Ar-CO-OAr' Ar(CO)-Pd(II)L_n(X)->Ar-CO-OAr' Phenoxide Ar-CO-OAr'->Pd(0)L_n (Reductive Elimination)

Figure 1. Generalized catalytic cycle for the palladium-catalyzed carbonylation of aryl halides using aryl formates as a CO source.

References

A Comparative Guide to Analytical Method Validation for 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 2,4,6-Trichlorophenyl Formate, a critical reagent in modern organic synthesis. Due to the limited availability of publicly validated methods for this specific compound, this document outlines proposed starting methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These proposed methods are based on established analytical principles and data from structurally related compounds, such as 2,4,6-trichlorophenol (B30397) and other aromatic esters.

The guide details the experimental protocols for these proposed methods, presents a comparison of their potential performance attributes, and outlines the necessary validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Proposed Analytical Methods

Two primary chromatographic techniques are proposed for the analytical validation of this compound: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for the separation and quantification of moderately polar to nonpolar compounds. Given that this compound is an aromatic ester, RP-HPLC is a highly suitable method for its analysis, particularly for purity assessment and the determination of non-volatile impurities.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust analytical method for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS can provide high sensitivity and specificity, making it an excellent choice for trace-level impurity identification and quantification. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analyte and its potential degradation products.

Data Presentation: Comparison of Proposed Analytical Methods

The following table summarizes the proposed starting conditions and potential performance characteristics of the HPLC and GC-MS methods for the analysis of this compound.

ParameterProposed RP-HPLC MethodProposed GC-MS Method
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratio
Instrumentation HPLC system with UV detectorGC system coupled with a Mass Spectrometer
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Isocratic or gradient elution with Acetonitrile (B52724) and WaterHelium
Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS)
Sample Preparation Dissolution in a suitable organic solvent (e.g., Acetonitrile)Dissolution in a volatile organic solvent; potential derivatization
Potential Advantages - Good for non-volatile impurities- Robust and reproducible- Wide applicability for purity assays- High sensitivity and specificity- Excellent for identifying unknown impurities- Suitable for volatile and semi-volatile compounds
Potential Disadvantages - Lower sensitivity than GC-MS for some compounds- May not be suitable for highly volatile impurities- May require derivatization- Not suitable for non-volatile impurities- Potential for thermal degradation of labile compounds

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below. These should be considered as starting points for method development and will require optimization and validation.

Proposed RP-HPLC Method Protocol
  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water. A good starting point is an isocratic elution with 70:30 (v/v) acetonitrile:water. Gradient elution may be necessary to separate impurities with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV spectrum of this compound should be determined to select an appropriate monitoring wavelength, likely in the range of 220-280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Further dilutions can be made to the desired concentration for analysis.

Proposed GC-MS Method Protocol
  • Chromatographic System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation: Prepare a stock solution of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Dilute as necessary.

  • Derivatization (if required): Based on methods for similar compounds like 2,4,6-trichlorophenol, derivatization might be necessary to improve peak shape and sensitivity. A common derivatizing agent for phenols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Method Validation Parameters

Once the analytical methods are developed, they must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose. The following table outlines the key validation parameters that should be assessed.[1][2][3][4]

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
Detection Limit (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in the validation of analytical methods for this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_development Method Development cluster_validation Validation (ICH Q2) cluster_documentation Documentation & Implementation define_scope Define Scope & Purpose select_method Select Analytical Method (HPLC, GC-MS, etc.) define_scope->select_method optimize_params Optimize Method Parameters (e.g., Mobile Phase, Temperature) select_method->optimize_params prelim_spec Preliminary Specificity & System Suitability optimize_params->prelim_spec specificity Specificity prelim_spec->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop implement Implement for Routine Use sop->implement

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Analytical Goal for This compound q1 Primary Goal: Purity Assay & Non-Volatile Impurities? start->q1 hplc_path Propose RP-HPLC Method q1->hplc_path Yes q2 Primary Goal: Trace Volatile Impurities & Identification? q1->q2 No gcms_path Propose GC-MS Method q2->gcms_path Yes q3 Are there both volatile and non-volatile impurities of interest? q2->q3 No q3->start No (Re-evaluate Goal) both_methods Utilize both HPLC and GC-MS for comprehensive analysis q3->both_methods Yes

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to the Chemoselectivity of Formylating Agents in Complex Molecules, Featuring 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a formyl group is a critical transformation in the synthesis of complex molecules. This guide provides a comparative analysis of the chemoselectivity of various formylating agents, with a special focus on the highly reactive 2,4,6-trichlorophenyl formate (B1220265) and its alternatives for achieving selective N-formylation in the presence of other nucleophilic functional groups.

The formylation of a substrate bearing multiple reactive sites, such as amino and hydroxyl groups, presents a significant challenge in organic synthesis. The ability of a reagent to selectively formylate one functional group over another, known as chemoselectivity, is paramount to avoid the need for cumbersome protection-deprotection strategies and to ensure high yields of the desired product. This guide explores the performance of 2,4,6-trichlorophenyl formate and compares it with other commonly used formylating agents, supported by available data and detailed experimental protocols.

This compound: A Highly Reactive Agent

This compound is a crystalline solid that is well-known as an efficient carbon monoxide (CO) surrogate in palladium-catalyzed carbonylation reactions.[1][2] Its high reactivity, stemming from the electron-withdrawing nature of the trichlorophenyl leaving group, allows for reactions to proceed under mild conditions.[2] While this high reactivity is advantageous in its role as a CO source, it may translate to lower chemoselectivity when used as a direct formylating agent in molecules with multiple nucleophilic centers. Direct comparative studies on the chemoselectivity of this compound for formylating amines versus alcohols in complex molecules are not extensively reported in the literature. However, its reactivity with various nucleophiles has been noted.[3]

Principles of Chemoselective Formylation

The chemoselective formylation of a polyfunctional molecule is primarily governed by the inherent differences in the nucleophilicity of the functional groups. Generally, the order of nucleophilicity, and thus the propensity for formylation, is:

Primary Amines > Secondary Amines > Alcohols

This intrinsic reactivity difference forms the basis for achieving selective N-formylation over O-formylation. By carefully selecting the formylating agent and optimizing reaction conditions, it is possible to exploit these differences to achieve the desired transformation.

Comparison of Common Formylating Agents

Several reagents are known to exhibit good to excellent chemoselectivity for the N-formylation of amines in the presence of alcohols. A comparative overview of these agents is presented below.

Formylating AgentSubstrate ScopeSelectivity (N- vs. O-formylation)Reaction ConditionsRepresentative Yield (%)
This compound Primarily used as a CO surrogate; limited data as a selective formylating agent.Expected to be less selective due to high reactivity.Mild; often with a base like NEt₃.Data not available for selective formylation.
Formic Acid Wide range of primary and secondary amines, including amino alcohols.High selectivity for N-formylation. O-formylation is generally not observed.Reflux in toluene (B28343) with a Dean-Stark trap, or solvent-free at elevated temperatures.90-98% for N-formylation.
Acetic Formic Anhydride (AFA) Broad applicability for primary and secondary amines, including sterically hindered ones.Excellent selectivity for N-formylation.Low temperatures (e.g., -20 °C), often generated in situ.97-100% for N-formylation.[4]
N-Formylsaccharin Primary and secondary amines, including amino alcohols.High selectivity for N-formylation.Mild, often at room temperature. Can be used in mechanochemical (ball milling) conditions.[5][6]81-99% for N-formylation.[6]
Ethyl Formate Primarily for O-formylation of alcohols, but can N-formylate amines under certain conditions.Can be selective for O-formylation with catalysts.Reflux, often with a catalyst like Amberlyst-15 for O-formylation.~95% for O-formylation of benzyl (B1604629) alcohol.
Chloral Selective for the formylation of alcohols in the presence of phenols.High selectivity for O-formylation of alcohols over phenols.Often used with a base like K₂CO₃.Good to excellent yields for O-formylation.

Experimental Protocols

Detailed methodologies for key selective formylation reactions are provided below.

Protocol 1: Selective N-Formylation of an Amino Alcohol using Formic Acid

This protocol is adapted from procedures for the selective N-formylation of amines in the presence of hydroxyl groups.

Materials:

  • Amino alcohol substrate (1.0 eq)

  • Aqueous 85% Formic Acid (1.0-1.2 eq)

  • Toluene

  • Dean-Stark trap

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add the amino alcohol.

  • Add toluene to the flask to achieve a suitable concentration.

  • Add aqueous 85% formic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the azeotropic removal of water via the Dean-Stark trap.

  • Continue heating for 4-9 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure to obtain the crude N-formylated product, which is often of sufficient purity for subsequent steps.

Protocol 2: Selective N-Formylation of an Amino Alcohol using N-Formylsaccharin

This protocol demonstrates the use of a highly chemoselective solid formylating agent.

Materials:

  • Amino alcohol substrate (1.0 eq)

  • N-Formylsaccharin (1.0-1.2 eq)

  • Tetrahydrofuran (THF)

  • (Piperidinomethyl)polystyrene (polymer-supported base, for water-soluble products) or aqueous NaHCO₃ for work-up.

Procedure:

  • Dissolve the amino alcohol in THF in a round-bottom flask.

  • Add N-formylsaccharin to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes to several hours, monitoring by TLC.

  • For non-water-soluble products: Quench the reaction with aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent.

  • For water-soluble products: Add (piperidinomethyl)polystyrene to the reaction mixture to trap the saccharin (B28170) byproduct. Filter the resin and concentrate the filtrate to obtain the product.

  • Purify the product by column chromatography if necessary.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the generalized mechanism of N-formylation and a typical experimental workflow.

G cluster_0 General N-Formylation Mechanism Amine R-NH₂ TransitionState Transition State Amine->TransitionState FormylatingAgent HCO-X FormylatingAgent->TransitionState Formamide R-NHCHO TransitionState->Formamide LeavingGroup H-X TransitionState->LeavingGroup

Caption: Generalized mechanism of N-formylation.

G Start Start Setup Reaction Setup (Substrate, Reagent, Solvent) Start->Setup Reaction Stir at Specified Temperature Setup->Reaction Monitor Monitor Progress (TLC) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up Monitor->Workup Complete Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for a formylation reaction.

Conclusion

While this compound is a highly reactive and valuable reagent, particularly as a CO surrogate, its application as a chemoselective formylating agent in complex molecules requires further investigation. For syntheses demanding high chemoselectivity for N-formylation in the presence of hydroxyl groups, reagents such as formic acid and N-formylsaccharin have demonstrated superior performance with well-established protocols. The choice of formylating agent should be guided by the specific substrate and the desired selectivity, with milder reagents generally favoring more selective transformations. Researchers are encouraged to screen various reagents and conditions to optimize the outcome for their specific synthetic challenges.

References

A Comparative Guide to the Cost-Benefit Analysis of 2,4,6-Trichlorophenyl Formate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of reagents is a critical decision that impacts not only the success of a synthesis but also its overall cost, safety, and efficiency. This guide provides a comprehensive cost-benefit analysis of using 2,4,6-trichlorophenyl formate (B1220265) (TCPF) as a carbon monoxide (CO) surrogate in synthetic chemistry, comparing its performance with alternative methods.

Introduction to 2,4,6-Trichlorophenyl Formate

This compound is a stable, crystalline solid that serves as a highly reactive and easily accessible source of carbon monoxide for palladium-catalyzed carbonylation reactions.[1][2] Its primary advantage lies in its ability to generate CO in situ under mild conditions, typically at room temperature with the addition of a base like triethylamine.[1][2] This circumvents the need for handling highly toxic and flammable CO gas, thereby offering significant safety and practical benefits in a laboratory setting.[3]

Performance Comparison: TCPF vs. Alternatives

The primary alternatives to TCPF in carbonylation reactions are traditional carbon monoxide gas and other solid CO surrogates, with N-formylsaccharin being a notable example.

Benefits of TCPF:

  • Enhanced Safety: Avoids the use of a toxic, flammable, and odorless gas, mitigating risks of exposure and accidents.[3]

  • Ease of Handling: As a crystalline solid, TCPF can be accurately weighed and handled in the open, a concept referred to as "weighable CO".[4]

  • Mild Reaction Conditions: Carbonylation reactions using TCPF can often be conducted at room temperature and atmospheric pressure, eliminating the need for specialized high-pressure reactors.[1]

  • Stoichiometric Control: Allows for the use of near-stoichiometric amounts of the CO source, which can be advantageous in terms of cost and downstream purification.[1]

Drawbacks of TCPF:

  • Byproduct Formation: The reaction generates 2,4,6-trichlorophenol (B30397) as a stoichiometric byproduct, which is a hazardous and chlorinated compound that requires careful removal and disposal.[5][6]

  • Cost: While offering safety benefits, the reagent cost of TCPF is higher than that of CO gas on a molar basis.

Quantitative Performance Data

Direct comparative studies providing yields for a range of substrates under identical conditions are limited in the literature. However, individual studies report high yields for various carbonylation reactions using TCPF. For instance, the palladium-catalyzed carbonylation of aryl/alkenyl halides and triflates using TCPF is reported to give high yields of the corresponding 2,4,6-trichlorophenyl esters, which can be readily converted to other carboxylic acid derivatives.[1]

Similarly, N-formylsaccharin is another highly effective crystalline CO surrogate that operates under mild conditions.[7][8] It has been successfully used in a variety of carbonylation reactions, including the synthesis of aldehydes, esters, and ketones.[7][8] One advantage of N-formylsaccharin is that its saccharin (B28170) byproduct is generally considered less hazardous than 2,4,6-trichlorophenol.

FeatureThis compound (TCPF)N-FormylsaccharinCarbon Monoxide (CO) Gas
Physical Form Crystalline SolidCrystalline SolidGas
Handling "Weighable CO", easy to handle"Weighable CO", easy to handleRequires specialized equipment and training
Reaction Conditions Mild (often room temperature)Mild (often room temperature)Often requires elevated pressure and temperature
Equipment Standard laboratory glasswareStandard laboratory glasswareHigh-pressure reactor, gas lines, CO detectors
Byproducts 2,4,6-Trichlorophenol (hazardous)Saccharin (less hazardous)None from the CO source itself
Safety Avoids toxic gas; reagent is hazardousAvoids toxic gas; reagent is less hazardousHighly toxic and flammable gas

Cost Analysis

A comprehensive cost analysis must consider not only the price of the reagent but also the associated costs of equipment, safety infrastructure, and waste disposal.

Reagent and Equipment Costs

ItemEstimated CostNotes
This compound ~$10 - $50 per gramPrice varies by supplier and quantity.
N-Formylsaccharin ~$15 - $60 per gramPrice varies by supplier and quantity.
Carbon Monoxide Gas ~$50 - $100 for a small cylinderGas cost is low, but infrastructure costs are high.
High-Pressure Reactor $2,000 - $20,000+Required for reactions with CO gas at elevated pressures.[9][10][11]
CO Detector $100 - $500+Essential safety equipment for working with CO gas.[12][13][14]

Total Cost of Ownership (TCO)

The concept of Total Cost of Ownership (TCO) provides a more holistic financial perspective, encompassing direct and indirect costs over the entire lifecycle of a technology or reagent.[10][14][15][16]

  • TCPF and other CO Surrogates: The TCO is primarily driven by the reagent cost. The initial capital investment is low as standard laboratory equipment can be used. However, the cost of waste disposal for the chlorinated byproduct of TCPF must be factored in.

  • CO Gas: The TCO is dominated by the high initial capital investment for a high-pressure reactor, gas delivery system, and safety monitoring equipment. The ongoing costs of the gas itself and equipment maintenance are relatively lower. The risk of accidents and the associated potential costs (both financial and in terms of personnel safety) are also a significant consideration.

Waste Disposal Costs

The disposal of 2,4,6-trichlorophenol, a chlorinated aromatic compound, is a significant cost factor for TCPF.[5][6] Costs for hazardous waste disposal can range from approximately $50 to over $200 per drum, with additional fees for transportation and handling.[9][12] Specific costs will depend on the volume of waste and local regulations. In contrast, the saccharin byproduct from N-formylsaccharin is less hazardous and may have lower disposal costs.

Experimental Protocols

General Protocol for Palladium-Catalyzed Carbonylation using TCPF

A typical procedure involves the reaction of an aryl halide or triflate with a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., Xantphos), a base (e.g., triethylamine), and this compound in an appropriate solvent (e.g., toluene (B28343) or THF) at room temperature. The resulting 2,4,6-trichlorophenyl ester can then be converted to the desired carboxylic acid derivative by reaction with a suitable nucleophile.[2]

Work-up for Removal of 2,4,6-Trichlorophenol

The 2,4,6-trichlorophenol byproduct can be removed during the reaction work-up. An aqueous wash with a base, such as sodium hydroxide (B78521) or sodium bicarbonate solution, will deprotonate the phenol, forming the water-soluble sodium 2,4,6-trichlorophenoxide, which can then be separated from the organic layer containing the desired product.[5][17]

Visualizations

G cluster_tcpf TCPF Pathway TCPF TCPF CO_gen In situ CO Generation TCPF->CO_gen Base Base Base->CO_gen TCP_byproduct 2,4,6-Trichlorophenol (Byproduct) CO_gen->TCP_byproduct Carbonylation Pd-Catalyzed Carbonylation CO_gen->Carbonylation Aryl_Halide Aryl_Halide Aryl_Halide->Carbonylation Pd_Catalyst Pd_Catalyst Pd_Catalyst->Carbonylation Product_Ester 2,4,6-Trichlorophenyl Ester Carbonylation->Product_Ester Final_Product Carboxylic Acid Derivative Product_Ester->Final_Product Nucleophile Nucleophile Nucleophile->Final_Product

Caption: Workflow for carbonylation using TCPF.

G cluster_cost Cost-Benefit Logic Decision Choice of Carbonylation Method TCPF Use TCPF Decision->TCPF CO_Gas Use CO Gas Decision->CO_Gas TCPF_Benefits Benefits: - Enhanced Safety - Ease of Handling - Mild Conditions TCPF->TCPF_Benefits TCPF_Costs Costs: - Reagent Price - Byproduct Disposal TCPF->TCPF_Costs CO_Gas_Benefits Benefits: - Low Reagent Cost - No Byproduct CO_Gas->CO_Gas_Benefits CO_Gas_Costs Costs: - High Capital Investment - Significant Safety Risks CO_Gas->CO_Gas_Costs

Caption: Decision matrix for carbonylation method.

Conclusion

This compound presents a compelling alternative to traditional carbon monoxide gas for laboratory-scale carbonylation reactions, primarily due to its significant safety and handling advantages. The ability to perform these reactions under mild conditions without specialized high-pressure equipment makes it an attractive option for many research and development settings. However, a thorough cost-benefit analysis must account for the higher reagent cost and the expense associated with the disposal of the hazardous 2,4,6-trichlorophenol byproduct.

For large-scale industrial processes where the initial investment in specialized equipment can be amortized over many reactions, CO gas may remain the more economical choice. For laboratory research and early-stage drug development, the enhanced safety, convenience, and milder reaction conditions offered by this compound and other solid CO surrogates like N-formylsaccharin often outweigh their higher direct costs. The choice between these reagents will ultimately depend on the specific requirements of the synthesis, the scale of the reaction, and the available infrastructure and safety protocols of the laboratory.

References

A Comparative Guide to the Efficacy of 2,4,6-Trichlorophenyl Formate for Aryl vs. Alkenyl Halide Carbonylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and versatile introduction of a carbonyl group is a cornerstone of modern synthetic chemistry. 2,4,6-Trichlorophenyl formate (B1220265) (TCPF) has emerged as a highly effective and user-friendly solid carbon monoxide (CO) surrogate for palladium-catalyzed carbonylation reactions. This guide provides a comparative analysis of its efficacy in the carbonylation of aryl and alkenyl halides, supported by experimental data and detailed protocols.

Executive Summary

2,4,6-Trichlorophenyl formate stands out as a superior reagent for the carbonylation of both aryl and alkenyl halides due to its high reactivity, which allows for mild reaction conditions, often at room temperature for reactive substrates.[1][2][3] This crystalline solid is a safer and more convenient alternative to gaseous carbon monoxide.[4] Experimental evidence demonstrates excellent yields for a wide range of aryl halides, particularly bromoarenes and iodoarenes. While direct side-by-side comparative data with a broad range of analogous alkenyl halides using TCPF is limited in publicly available literature, the successful carbonylation of alkenyl triflates at room temperature underscores its high reactivity.[5] For a broader perspective on a similar, albeit less reactive, CO surrogate, data for phenyl formate is also presented, showing high yields for both aryl and alkenyl halides.

Comparative Data Presentation

The following tables summarize the performance of this compound and the related phenyl formate in the palladium-catalyzed carbonylation of various aryl and alkenyl halides.

Table 1: Palladium-Catalyzed Carbonylation of Aryl Bromides with this compound

EntryAryl BromideProductYield (%)
14-Methoxybromobenzene2,4,6-Trichlorophenyl 4-methoxybenzoate>99
24-Chlorobromobenzene2,4,6-Trichlorophenyl 4-chlorobenzoate91
3Ethyl 4-bromobenzoateEthyl 4-((2,4,6-trichlorophenoxy)carbonyl)benzoate85
44-Bromobenzaldehyde2,4,6-Trichlorophenyl 4-formylbenzoate75
54-Bromobenzonitrile2,4,6-Trichlorophenyl 4-cyanobenzoate88
63-Bromothiophene2,4,6-Trichlorophenyl thiophene-3-carboxylate89
72-Bromothiophene2,4,6-Trichlorophenyl thiophene-2-carboxylate88

Data sourced from a study on the practical Pd-catalyzed carbonylation of (hetero)aryl bromides using TCPF.[6]

Table 2: Palladium-Catalyzed Carbonylation of Aryl and Alkenyl Halides with Phenyl Formate *

EntrySubstrateProductYield (%)
1IodobenzenePhenyl benzoate98
24-IodoacetophenonePhenyl 4-acetylbenzoate95
31-Iodo-4-nitrobenzenePhenyl 4-nitrobenzoate91
42-IodonaphthalenePhenyl 2-naphthoate96
5(E)-1-Iodo-2-phenylethene(E)-Phenyl cinnamate92
6(Z)-1-Bromo-2-phenylethene(Z)-Phenyl cinnamate85
71-IodocyclohexenePhenyl cyclohex-1-enecarboxylate89

*This data uses phenyl formate, a less reactive CO surrogate, but illustrates the broad applicability to both aryl and alkenyl halides under similar conditions.[7][8]

Experimental Protocols

The following are generalized experimental protocols for the palladium-catalyzed carbonylation of aryl and alkenyl halides using this compound.

General Procedure for the Carbonylation of Aryl Bromides

To a reaction vessel are added the aryl bromide (1.0 mmol), this compound (1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%) or Pd(PhCN)₂Cl₂ (1 mol%), a phosphine (B1218219) ligand like Xantphos (2-4 mol%), and a base, typically 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol).[6] The vessel is flushed with an inert gas (e.g., argon or nitrogen) and anhydrous toluene (B28343) (5 mL) is added. The reaction mixture is then stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

General Procedure for the Carbonylation of Alkenyl Halides/Triflates

In a glovebox or under an inert atmosphere, a reaction vial is charged with the alkenyl halide or triflate (1.0 mmol), this compound (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (2.5 mol%), a phosphine ligand, for instance, 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) (10 mol%), and a base like triethylamine (B128534) (NEt₃) (2.0 mmol).[3][5] Anhydrous solvent, such as tetrahydrofuran (B95107) (THF) (4 mL), is added, and the mixture is stirred at room temperature for the specified time (typically a few hours). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by dilution with an organic solvent and washing with aqueous solutions. The organic phase is dried, concentrated, and the product is purified by chromatography.

Mechanism and Workflow Diagrams

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

G General Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Aryl/Alkenyl Halide, TCPF, Pd Catalyst, Ligand, Base stirring Stirring at Specified Temperature reagents->stirring solvent Anhydrous Solvent solvent->stirring inert Inert Atmosphere (Ar or N2) inert->stirring extraction Extraction stirring->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Pure Carbonylated Product purification->product

Caption: Experimental workflow for carbonylation.

G Catalytic Cycle of Carbonylation pd0 Pd(0)L_n pd_complex R-Pd(II)(X)L_n pd0->pd_complex Oxidative Addition halide R-X (Aryl/Alkenyl Halide) halide->pd0 oxidative_addition Oxidative Addition acyl_pd R(CO)-Pd(II)(X)L_n pd_complex->acyl_pd + CO tcpf TCPF co CO tcpf->co + Base base Base (e.g., NEt3) base->co co_gen CO Generation co->pd_complex tcp 2,4,6-Trichlorophenoxide co_insertion CO Insertion product R-CO-OTCP (Product) acyl_pd->product + TCP reductive_elimination Reductive Elimination product->pd0 Reductive Elimination

Caption: Palladium-catalyzed carbonylation cycle.

Conclusion

This compound is a highly efficient and versatile CO surrogate for the palladium-catalyzed carbonylation of both aryl and alkenyl halides. Its high reactivity allows for the use of mild reaction conditions, leading to excellent yields for a broad range of substrates. While the reactivity of aryl iodides and bromides is well-documented with TCPF, alkenyl halides and triflates are also suitable substrates, often reacting readily at room temperature. The operational simplicity and enhanced safety profile of using a stable, crystalline solid like TCPF make it an invaluable tool for researchers in organic synthesis and drug development, streamlining the synthesis of key carboxylic acid derivatives.

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trichlorophenyl Formate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4,6-Trichlorophenyl Formate (CAS RN: 4525-65-9).[1][2]

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant safety precautions are in place.

  • Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including rubber gloves, air-tight goggles, and protective clothing.[1]

  • Ventilation: Use a local exhaust system if dust or aerosol will be generated to avoid inhalation.[1]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Handling: Wash hands and face thoroughly after handling.[1]

II. Step-by-Step Disposal Procedure

This procedure outlines the recommended steps for the safe disposal of this compound.

  • Collection: Carefully sweep the solid material to collect it into an airtight container, taking care not to disperse dust.[1]

  • Containerization: Ensure the collected material is stored in a suitable, closed container for disposal.[3]

  • Labeling: Clearly label the container with the chemical name and any associated hazards.

  • Waste Stream Classification: Classify the waste as hazardous chemical waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4]

  • Disposal Method: The primary recommended disposal method is incineration.[1]

    • You may be able to dissolve or mix the material with a combustible solvent.

    • This mixture can then be burned in a chemical incinerator equipped with an afterburner and scrubber system.[1]

  • Consult Authorities: Always consult your local and regional authorities for specific disposal requirements and approved waste disposal plants in your area.[1][3][4]

  • Contaminated Clothing: Take off any contaminated clothing and wash it before reuse.[3]

Important Considerations:

  • Do not flush this compound into surface water or any sewer system, as it is very toxic to aquatic life with long-lasting effects.[3]

  • Prevent the product from entering drains.[3]

  • Local authorities should be advised if significant spillages cannot be contained.[3]

III. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, which is important for safe handling and storage prior to disposal.

PropertyValue
Purity >97.0% (HPLC)[1][2]
Molecular Formula C7H3Cl3O2[1]
Physical State (at 20°C) Solid (Crystal - Powder)[1]
Color White to Almost white[1]
Melting Point 83°C[1]

IV. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Containment cluster_disposal Disposal cluster_cleanup Post-Disposal start Start Disposal Process ppe Don Personal Protective Equipment (Gloves, Goggles, etc.) start->ppe ventilation Ensure Proper Ventilation ppe->ventilation collect Sweep Solid into Airtight Container ventilation->collect label_waste Label Container as Hazardous Waste collect->label_waste classify Classify Waste per Regulations label_waste->classify consult Consult Local Authorities classify->consult dissolve Dissolve in Combustible Solvent incinerate Incinerate in Approved Facility (with Afterburner & Scrubber) dissolve->incinerate decontaminate Decontaminate Work Area incinerate->decontaminate consult->dissolve If permissible wash Wash Hands and Face Thoroughly decontaminate->wash end_point End of Process wash->end_point

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,4,6-Trichlorophenyl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4,6-Trichlorophenyl Formate (B1220265)

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling 2,4,6-Trichlorophenyl Formate. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing risks associated with this chemical.

Chemical Profile and Hazards

This compound is a white to almost white crystalline powder.[1] It is recognized as a hazardous substance and requires careful handling to avoid adverse health effects. The primary hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

  • Harmful if Swallowed: The substance is harmful if ingested.

While no specific occupational exposure limits have been established for this compound, it is crucial to handle it with care, assuming a potential for harm and keeping exposure to the lowest possible level.

Quantitative Data
PropertyValueSource
CAS Number 4525-65-9[1]
Molecular Formula C7H3Cl3O2[1][3]
Molecular Weight 225.46 g/mol [3]
Appearance White to Almost white Crystal - Powder[1]
Melting Point 83°C[1]
Purity >97.0% (HPLC)[1][4]
Storage Temperature Room Temperature, in a cool and dark place[1]

Operational Plan: Handling this compound

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1][5]

  • Use a local exhaust system if dust or aerosol generation is likely.[1]

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1][6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[2]

  • Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or where significant exposure is possible, consider a disposable, one-piece protective suit.[6][7]

  • Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a NIOSH-approved respirator.[8]

3. Handling Procedures:

  • Avoid breathing dust, fumes, or vapors.[9]

  • Prevent contact with skin and eyes.[1][5]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the work area.[9]

  • Keep the container tightly closed when not in use.[1][2]

Disposal Plan: Waste Management of this compound

1. Waste Collection:

  • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled hazardous waste container.

  • Do not mix with other waste streams.[2]

2. Container Management:

  • Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

  • Handle uncleaned, empty containers as you would the product itself.[2]

3. Final Disposal:

  • Dispose of contents and the container to an approved waste disposal plant.[2]

  • All disposal activities must be in accordance with national, state, and local environmental regulations. Contact your institution's environmental health and safety department for specific guidance.[2][7]

Visual Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Receive Chemical eng_controls Engineering Controls: - Fume Hood - Local Exhaust start->eng_controls ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat eng_controls->ppe handling Chemical Handling: - Avoid dust/vapor - Prevent contact - Keep container closed ppe->handling decontaminate Decontaminate Work Area & Wash Hands handling->decontaminate collect_waste Collect Waste: - Unused chemical - Contaminated items decontaminate->collect_waste Generate Waste label_waste Label Hazardous Waste Container collect_waste->label_waste store_waste Store Waste Safely: - Tightly closed - Ventilated area label_waste->store_waste dispose Dispose via Approved Waste Management store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.